molecular formula C11H9BrN2O B1524668 3'-Bromo-4'-(1-imidazolyl)acetophenone CAS No. 1141669-55-7

3'-Bromo-4'-(1-imidazolyl)acetophenone

Cat. No.: B1524668
CAS No.: 1141669-55-7
M. Wt: 265.11 g/mol
InChI Key: YXCHZUPKBMZDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Bromo-4'-(1-imidazolyl)acetophenone is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Bromo-4'-(1-imidazolyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-4'-(1-imidazolyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromo-4-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCHZUPKBMZDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700186
Record name 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-55-7
Record name 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-Bromo-4'-(1-imidazolyl)acetophenone CAS number 1141669-55-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3'-Bromo-4'-(1-imidazolyl)acetophenone

CAS Number: 1141669-55-7 Prepared by: Gemini, Senior Application Scientist

Introduction

3'-Bromo-4'-(1-imidazolyl)acetophenone is a substituted aromatic ketone that serves as a crucial and versatile intermediate in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive acetyl group, a strategically placed bromine atom amenable to cross-coupling reactions, and an imidazole moiety known for its coordinating properties and presence in bioactive molecules—positions it as a high-value building block for drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, designed for researchers, chemists, and professionals in pharmaceutical development.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of 3'-Bromo-4'-(1-imidazolyl)acetophenone is essential for its effective use in synthesis. The key identifiers and physical characteristics are summarized below.

PropertyValueSource
CAS Number 1141669-55-7[1]
Molecular Formula C₁₁H₉BrN₂O[1]
Molecular Weight 265.11 g/mol [1]
IUPAC Name 1-(3-bromo-4-imidazol-1-ylphenyl)ethanone[1]
Appearance White to yellow solid[1]
Synonyms 1-(3-bromo-4-(1H-imidazol-1-yl)phenyl)ethanone, 3'-bromo-4'-(1H-imidazol-1-yl)acetophenone[1]
SMILES CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br[1]
InChI Key YXCHZUPKBMZDGO-UHFFFAOYSA-N[1]

Core Synthesis: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone involves the N-arylation of imidazole with 3'-Bromo-4'-fluoroacetophenone. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale

The choice of 3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4) as the starting material is strategic. The fluorine atom at the C4 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the para-acetyl group (-COCH₃). This effect stabilizes the transient, negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy. Imidazole, acting as the nucleophile, attacks the carbon bearing the fluorine, leading to the substitution product. The bromine atom at the C3 position is significantly less reactive in this context and remains intact, available for subsequent transformations.

Downstream_Reactions cluster_acetyl Acetyl Group Reactions cluster_bromo Bromo Group Reactions (Cross-Coupling) start 3'-Bromo-4'-(1-imidazolyl)acetophenone reduction Reduction (e.g., NaBH₄) start->reduction C=O condensation Condensation (e.g., Aldol) start->condensation C=O suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki C-Br sonogashira Sonogashira Coupling (Alkyne) start->sonogashira C-Br buchwald Buchwald-Hartwig (Amine) start->buchwald C-Br

Sources

Physical and chemical properties of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physical and chemical profile of 3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS: 1141669-55-7), a specialized intermediate used primarily in the synthesis of kinase inhibitors and antifungal agents.[1]

Introduction & Strategic Utility

3'-Bromo-4'-(1-imidazolyl)acetophenone is a bifunctional building block characterized by three distinct reactive centers: a ketone, an aryl bromide, and an imidazole ring.[1] In medicinal chemistry, this scaffold is highly valued for its ability to serve as a core for Fragment-Based Drug Discovery (FBDD) .[1]

The presence of the imidazole moiety allows for hydrogen bonding and metal coordination (crucial for binding to heme iron in CYP450 enzymes or active site residues in kinases), while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The acetyl group provides a vector for further elaboration into chiral alcohols or heterocycles.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Identification Data
ParameterDetail
CAS Number 1141669-55-7
IUPAC Name 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethanone
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
SMILES CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br
InChI Key YXCHZUPKBMZDGO-UHFFFAOYSA-N
Physical Characteristics
PropertyValue / DescriptionNote
Appearance White to pale yellow solidColor may darken upon oxidation/light exposure.
Melting Point >100 °C (Estimated)Analog 4'-(imidazol-1-yl)acetophenone melts at 108-110°C; the ortho-bromo substituent typically elevates MP due to molecular rigidity.
Solubility DMSO, DMF, Methanol, DCMHigh solubility in polar aprotic solvents.[1]
Water Solubility Low / InsolubleRequires protonation (pH < 5) to solubilize in aqueous media.[1]
LogP (Calc) ~2.1 - 2.4Moderate lipophilicity suitable for CNS-active drug scaffolds.
pKa (Conj. Acid) ~5.8 - 6.2The electron-withdrawing acetyl and bromo groups lower the basicity of the imidazole N3 relative to unsubstituted imidazole (pKa 6.95).[1]

Chemical Reactivity & Synthesis[1][4][7][8]

Synthesis Logic: Nucleophilic Aromatic Substitution (S_NAr)

The most robust route to this compound utilizes 3'-bromo-4'-fluoroacetophenone as the starting material.[1] The acetyl group at the para position activates the fluorine towards nucleophilic displacement by imidazole.[1] The bromine at the meta position provides steric bulk but does not deactivate the ring sufficiently to prevent the reaction.[1]

Mechanistic Pathway (Graphviz Diagram)

SynthesisPath Start 3'-Bromo-4'-fluoroacetophenone (CAS: 1007-15-4) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Imidazole / Base Heat (80-100°C) Reagent Imidazole (Nucleophile) Reagent->Intermediate Base Base: K2CO3 or NaH Solvent: DMF/DMSO Base->Intermediate Product 3'-Bromo-4'-(1-imidazolyl)acetophenone (Target) Intermediate->Product - HF

Caption: S_NAr synthesis pathway showing the displacement of the activated fluoride by the imidazole nucleophile.

Validated Experimental Protocol

Objective: Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone via S_NAr.

Reagents:

  • 3'-Bromo-4'-fluoroacetophenone (1.0 eq)[2]

  • Imidazole (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Dimethylformamide (DMF) (anhydrous)[1]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3'-bromo-4'-fluoroacetophenone (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Imidazole (12-15 mmol) and finely ground K₂CO₃ (20 mmol) to the solution.

  • Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting material (fluoride) should disappear.[1] A new, more polar spot (imidazole adduct) will appear.[1]

  • Workup: Cool the mixture to room temperature. Pour slowly into crushed ice/water (100 mL) with vigorous stirring. The product typically precipitates as a solid.[1]

  • Isolation: Filter the solid, wash copiously with water to remove DMF and excess imidazole.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Applications in Drug Discovery[1][4][6]

This compound acts as a "linchpin" intermediate, connecting three distinct chemical spaces:[1]

Functionalization Map
Reactive SiteReaction TypeTarget Motif
Aryl Bromide Suzuki-Miyaura CouplingBiaryl Systems: Connects the core to solubilizing tails or hydrophobic pockets (e.g., in Kinase inhibitors).[1]
Ketone Reductive Amination / GrignardChiral Linkers: Converts to amines or tertiary alcohols common in GPCR ligands.[1]
Imidazole N-Alkylation (Quaternization)Ionic Liquids / Salts: Modulates solubility and bioavailability.[1]
Biological Relevance[1]
  • P38 MAP Kinase Inhibitors: The phenyl-imidazole motif is a classic pharmacophore for inhibiting p38 mitogen-activated protein kinase, a target for anti-inflammatory drugs.[1]

  • CYP Enzyme Inhibitors: The imidazole nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes (e.g., CYP17A1 inhibitors for prostate cancer), while the bromo-acetophenone backbone provides shape complementarity.[1]

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Xi).[1][3] GHS Label Elements: Warning.

Hazard StatementDescriptionPrecaution
H315 Causes skin irritation.Wear nitrile gloves and lab coat.[1]
H319 Causes serious eye irritation.[1]Use safety goggles.[1] In case of contact, rinse immediately with water for 15 min.
H335 May cause respiratory irritation.[1]Handle in a fume hood.[1] Avoid dust generation.[1]

Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber vials).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53429580, 1-[3-bromo-4-(1H-imidazol-1-yl)phenyl]ethanone.[1] Retrieved from [Link][1]

  • American Elements. 3'-Bromo-4'-(1-imidazolyl)acetophenone Product Specifications. Retrieved from [Link][1][2]

  • Organic Syntheses. General Procedures for Bromination of Acetophenones. (Contextual reference for reactivity). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3'-Bromo-4'-(1-imidazolyl)acetophenone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-4'-(1-imidazolyl)acetophenone is a substituted acetophenone molecule that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a bromo-substituted phenyl ring linked to an imidazole moiety, presents a versatile scaffold for the development of novel therapeutic agents. The presence of the bromine atom and the imidazole ring provides opportunities for diverse chemical modifications, making it a valuable building block in the synthesis of compounds with potential biological activities. This technical guide provides a comprehensive overview of the molecular and chemical properties of 3'-Bromo-4'-(1-imidazolyl)acetophenone, its synthesis, and its current and potential applications in drug discovery and development.

Physicochemical Properties

3'-Bromo-4'-(1-imidazolyl)acetophenone is a white to yellow solid with the chemical formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol .[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O[1]
Molecular Weight 265.11 g/mol [1]
IUPAC Name 1-(3-bromo-4-(1H-imidazol-1-yl)phenyl)ethanone[1]
CAS Number 1141669-55-7
Appearance White to yellow solid[1]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br[1]

Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone

The primary synthetic route to 3'-Bromo-4'-(1-imidazolyl)acetophenone involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a cornerstone of medicinal chemistry for the formation of carbon-heteroatom bonds.

Synthetic Pathway

The synthesis commences with the commercially available starting material, 3'-Bromo-4'-fluoroacetophenone. The fluorine atom at the 4'-position is an excellent leaving group for SNAr reactions, activated by the electron-withdrawing acetyl group. Imidazole, acting as the nucleophile, displaces the fluoride to form the desired product.

Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone start 3'-Bromo-4'-fluoroacetophenone process Nucleophilic Aromatic Substitution (SNAr) start->process Starting Material reagent Imidazole (Nucleophile) reagent->process Reagent product 3'-Bromo-4'-(1-imidazolyl)acetophenone process->product Yields Kinase Inhibition Pathway cluster_0 Cell Signaling Cascade Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate (Active) Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibitor 3'-Bromo-4'-(1-imidazolyl)acetophenone Derivative Inhibitor->Kinase Inhibits

Sources

An In-depth Technical Guide to the Synthesis Precursors for 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3'-Bromo-4'-(1-imidazolyl)acetophenone

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS No. 1141669-55-7) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a substituted acetophenone core coupled with an imidazole moiety, makes it a critical building block in the development of antifungal agents, most notably as a precursor to ketoconazole.[2][3][4][5] The strategic placement of the bromo, acetyl, and imidazole groups provides multiple reaction sites for further molecular elaboration.

This guide provides a comprehensive technical overview of the primary synthesis precursors and the core chemical transformation required to produce 3'-Bromo-4'-(1-imidazolyl)acetophenone. We will delve into the mechanistic rationale behind the selected synthetic route, provide detailed, field-tested protocols, and present the necessary data for process validation, tailored for researchers and professionals in drug development and process chemistry.

Retrosynthetic Analysis: A Logic-Driven Approach to Precursor Identification

A retrosynthetic approach to 3'-Bromo-4'-(1-imidazolyl)acetophenone logically disconnects the aryl C-N bond formed between the phenyl ring and the imidazole nitrogen. This disconnection is characteristic of a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The SNAr pathway is particularly favorable due to the presence of an electron-withdrawing acetyl group para to the position of substitution, which activates the aromatic ring towards nucleophilic attack.

This analysis identifies two primary precursors:

  • An electrophilic acetophenone derivative: 3'-Bromo-4'-fluoroacetophenone. The fluorine atom serves as an excellent leaving group for the SNAr reaction.

  • A nucleophilic heterocycle: Imidazole.

The forward synthesis, therefore, focuses on the efficient preparation of the key precursor, 3'-Bromo-4'-fluoroacetophenone, and its subsequent coupling with imidazole.

G product 3'-Bromo-4'-(1-imidazolyl)acetophenone disconnection C-N Disconnection (S_N_Ar Logic) product->disconnection precursor1 Precursor 1: 3'-Bromo-4'-fluoroacetophenone (Electrophile) disconnection->precursor1 precursor2 Precursor 2: Imidazole (Nucleophile) disconnection->precursor2 G cluster_0 Precursor Synthesis & Staging cluster_1 Core Reaction cluster_2 Work-up & Isolation P1 3'-Bromo-4'-fluoroacetophenone Reaction Nucleophilic Aromatic Substitution (S_N_Ar) Heat (e.g., 120-140°C) P1->Reaction P2 Imidazole P2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMSO (Solvent) Solvent->Reaction Quench Aqueous Quench Reaction->Quench Extract Extraction Quench->Extract Purify Crystallization Extract->Purify Product Final Product: 3'-Bromo-4'-(1-imidazolyl)acetophenone Purify->Product

Caption: Experimental workflow for the SNAr coupling reaction.

Experimental Protocol: Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone

This protocol provides a self-validating system for the efficient coupling of the key precursors.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquiv.
3'-Bromo-4'-fluoroacetophenone217.0421.7 g0.101.0
Imidazole68.088.2 g0.121.2
Potassium Carbonate (anhydrous)138.2120.7 g0.151.5
Dimethyl Sulfoxide (DMSO)-100 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-Bromo-4'-fluoroacetophenone (21.7 g), imidazole (8.2 g), and anhydrous potassium carbonate (20.7 g).

  • Solvent Addition: Add 100 mL of dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 130-140°C with vigorous stirring. The reaction progress can be monitored by TLC (thin-layer chromatography), observing the consumption of the starting acetophenone. The reaction is typically complete within 4-8 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the dark reaction mixture into 500 mL of cold water with stirring. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMSO and inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. The purity is often high, but if necessary, the product can be further purified by recrystallization from a suitable solvent such as isopropanol or ethyl acetate to yield 3'-Bromo-4'-(1-imidazolyl)acetophenone as a white to off-white solid.

Trustworthiness and Self-Validation:

  • Choice of Solvent: DMSO is a polar aprotic solvent that excels at solvating cations, leaving the carbonate anion more reactive. It also has a high boiling point, allowing the reaction to be conducted at the elevated temperatures required to overcome the activation energy barrier.

  • Stoichiometry: A slight excess of imidazole and potassium carbonate is used to ensure the complete consumption of the more valuable fluoroacetophenone precursor and to drive the reaction to completion.

  • Work-up: The product is sparingly soluble in water, leading to a straightforward precipitation upon quenching the reaction. This provides a simple and efficient method for initial isolation and purification.

Data Summary and Characterization

Quantitative data for the key compounds in this synthesis are summarized below for easy reference.

CompoundCAS No.Molecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
4'-Fluoroacetophenone403-42-9C₈H₇FO138.14Colorless liquid4-5
3'-Bromo-4'-fluoroacetophenone1007-15-4C₈H₆BrFO217.04White to pale yellow solid51-57 [6][7]
Imidazole288-32-4C₃H₄N₂68.08White solid89-91
3'-Bromo-4'-(1-imidazolyl)acetophenone1141669-55-7C₁₁H₉BrN₂O265.11White to yellow solid [1]N/A

Conclusion

The synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone is efficiently achieved through a well-defined, two-stage process. The foundational step is the selective bromination of 4'-fluoroacetophenone to produce the key precursor, 3'-Bromo-4'-fluoroacetophenone. This intermediate is then coupled with imidazole via a robust and high-yielding Nucleophilic Aromatic Substitution (SNAr) reaction. The logic of this synthetic route is sound, relying on fundamental principles of organic chemistry to activate the substrate and facilitate the desired bond formation. The protocols described herein are designed for scalability and reproducibility, providing a reliable pathway for researchers and drug development professionals to access this valuable pharmaceutical building block.

References

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Synthesis of 3-bromo-4-fluoronitrobenzene.
  • Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]

  • SYNTHESIS OF 1-{4-[4-(ADAMANT-1-YL)PHENOXYMETHYL]- 2-(4-BROMOPHENYL)-1,3-DIOXOLAN-2-YLMETHYL}IMIDAZOLE WITH EXPECTED ANTIFUNGAL. Acta Poloniae Pharmaceutica. [Link]

  • synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube. [Link]

  • 3'-Bromo-4'-(1-imidazolyl)acetophenone | CAS 1141669-55-7. AMERICAN ELEMENTS®. [Link]

  • Acetophenone, p-bromo-. Organic Syntheses Procedure. [Link]

  • A kind of preparation method of ketoconazole.
  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. [Link]

  • 3'-Bromoacetophenone | C8H7BrO | CID 16502. PubChem. [Link]

  • Homo-condensation of acetophenones toward imidazothiones. National Institutes of Health (NIH). [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. [Link]

  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS. [Link]

  • Synthesis method of aryl ring bromination of acetophenone derivatives.
  • Preparation method of ketoconazole.
  • Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Wiley Online Library. [Link]

  • Ullmann condensation. Wikipedia. [Link]

Sources

Biological activity of brominated acetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Potency and Therapeutic Utility of Brominated Acetophenone Derivatives

Executive Summary

Brominated acetophenone derivatives represent a versatile class of pharmacophores in medicinal chemistry.[1][2] Their biological activity is bifurcated by the position of the bromine atom:


-bromination  (side-chain) confers high electrophilicity, acting as potent alkylating agents, while ring-bromination  modulates lipophilicity and electronic density, enhancing non-covalent interactions with enzyme active sites. This guide analyzes their utility in oncology (cytotoxicity via ROS), metabolic disorders (

-glucosidase inhibition), and antimicrobial applications, providing actionable protocols for synthesis and biological evaluation.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives hinges on the "Warhead vs. Scaffold" dichotomy.

The -Bromo "Warhead" (Side-Chain)
  • Mechanism: The methylene carbon adjacent to the carbonyl and bromine is highly electrophilic. It undergoes nucleophilic attack by thiol groups (cysteine residues) in proteins.

  • Biological Outcome: Irreversible enzyme inhibition, depletion of intracellular glutathione (GSH), and rapid cytotoxicity.

  • SAR Insight: Steric bulk near the carbonyl reduces reactivity, while electron-withdrawing groups on the phenyl ring enhance the electrophilicity of the

    
    -carbon.
    
Ring-Brominated Scaffolds
  • Mechanism: Bromine acts as a hydrophobic anchor and a halogen-bond donor.

  • Biological Outcome: High-affinity binding to hydrophobic pockets (e.g., in

    
    -glucosidase or kinases).
    
  • SAR Insight: 3,5-dibromo substitution patterns often maximize potency by filling hydrophobic voids in enzyme active sites, as seen in polybrominated phenols.

Therapeutic Applications & Mechanisms

Oncology: Cytotoxicity & Oxidative Stress

Recent studies indicate that brominated acetophenones, particularly 2-bromo-3'-hydroxyacetophenone , exhibit selective cytotoxicity against breast (MCF7) and prostate (PC3) cancer cell lines with IC


 values < 10 µg/mL.[3]
  • Primary Mechanism: Induction of Reactive Oxygen Species (ROS). The compounds disrupt mitochondrial electron transport, leading to superoxide accumulation. Tumor cells, already under oxidative stress, reach a lethal threshold faster than normal cells.

  • Secondary Mechanism: Alkylation of DNA Repair Enzymes.

    
    -bromo derivatives can alkylate cysteine-rich domains in DNA repair proteins, preventing recovery from ROS-induced damage.
    
Metabolic Disease: -Glucosidase Inhibition

Polybrominated dihydroxyacetophenones (e.g., 3,5-dibromo-2,4-dihydroxyacetophenone derivatives) have emerged as potent inhibitors of


-glucosidase, a key target for Type 2 Diabetes management.
  • Potency: Specific derivatives demonstrate IC

    
     values ~1.68 µM, approximately 32-fold more potent than Acarbose .
    
  • Kinetics: Mixed-type inhibition.[4] The inhibitor binds to both the free enzyme and the enzyme-substrate complex.

  • Molecular Interaction: Fluorescence quenching studies suggest the bromine atoms induce significant conformational changes in the enzyme, likely through halogen bonding with Tryptophan residues in the active site.

Visualizing the Mechanisms

Mechanism of Action: Cysteine Alkylation

The following diagram illustrates the irreversible inhibition pathway common to


-bromoacetophenones.

G Compound α-Bromoacetophenone (Electrophile) Transition Tetrahedral Transition State Compound->Transition Nucleophilic Attack Target Protein Target (Cysteine Thiol -SH) Target->Transition Product Alkylated Protein (Irreversible Adduct) Transition->Product SN2 Displacement Leaving Bromide Ion (Br-) Transition->Leaving

Caption: Covalent modification of protein thiols by


-bromoacetophenones via SN2 mechanism.
Synthesis Workflow: Selective Bromination

Controlling the site of bromination is critical.[5]

Synthesis Start Acetophenone Substrate ConditionA Route A: Lewis Acid (AlCl3) Dry Ether Start->ConditionA ConditionB Route B: Br2 / Methanol 0-5°C Start->ConditionB ProductA Ring Bromination (m-bromoacetophenone) ConditionA->ProductA Electrophilic Aromatic Substitution ProductB Side-Chain Bromination (α-bromoacetophenone) ConditionB->ProductB Acid-Catalyzed Enolization

Caption: Divergent synthesis pathways controlled by solvent and catalyst choice.

Experimental Protocols

Protocol: Synthesis of -Bromoacetophenone Derivatives

Note: This reaction produces a potent lachrymator.[1] Perform exclusively in a fume hood.

  • Reagents: Substituted acetophenone (10 mmol), Pyridine hydrobromide perbromide (11 mmol), Glacial Acetic Acid (20 mL).

  • Setup: 50 mL round-bottom flask equipped with a condenser and magnetic stir bar.

  • Procedure:

    • Dissolve acetophenone in acetic acid.[4]

    • Add Pyridine hydrobromide perbromide (solid) in one portion.[6]

    • Heat to 90°C with stirring for 4–5 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup:

    • Quench reaction by pouring into 50 mL ice water.

    • Extract with Ethyl Acetate (2 x 20 mL).[6]

    • Wash organic phase with water, then brine. Dry over anhydrous

      
      .
      
    • Evaporate solvent.[6] Recrystallize from petroleum ether.

  • Validation:

    
    H NMR should show a singlet at 
    
    
    
    4.4–4.6 ppm (corresponding to
    
    
    ).
Protocol: -Glucosidase Inhibition Assay

This assay validates metabolic potency.

ParameterSpecification
Enzyme

-Glucosidase (from Saccharomyces cerevisiae)
Substrate p-Nitrophenyl-

-D-glucopyranoside (pNPG)
Standard Acarbose
Detection Absorbance at 405 nm (Release of p-nitrophenol)

Step-by-Step:

  • Preparation: Dissolve test compounds in DMSO (keep final DMSO concentration < 2%).

  • Incubation: Mix 20 µL enzyme solution (0.5 U/mL in phosphate buffer pH 6.8) with 10 µL test compound. Incubate at 37°C for 10 minutes.

  • Initiation: Add 20 µL pNPG (5 mM). Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 50 µL

    
     (0.2 M).
    
  • Analysis: Measure absorbance at 405 nm. Calculate % Inhibition:

    
    
    

Safety & Toxicology

  • Lachrymator Hazard:

    
    -bromoacetophenones are tear gas agents. Exposure causes severe eye and respiratory irritation.
    
    • Neutralization: Spills should be treated with a solution of sodium thiosulfate and sodium bicarbonate to alkylate and neutralize the bromide.

  • Cytotoxicity: While potent against cancer cells, these compounds can be toxic to normal epithelial cells (e.g., MCF12F) at high concentrations (

    
    ).[3] Dose-response curves are mandatory to establish the Therapeutic Index (TI).
    

References

  • BenchChem. (2024).[6] A Comparative Analysis of the Biological Activity of 2-Bromo-3'-hydroxyacetophenone and Other Halogenated Acetophenones.Link

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol.[5][7] Journal of the Indian Chemical Society.[5] Link

  • Wang, G., et al. (2025).[4] Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. PMC.[5][6] Link

  • Gao, Y., et al. (2024).[3][6] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry.[5][6] Link

  • Farmacia Journal. (2024). In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives with Acetophenone Scaffold.Link

Sources

An In-depth Technical Guide to the Core Mechanisms of Thromboxane Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Thromboxane A2 (TXA2), a potent lipid mediator derived from arachidonic acid, is a central player in hemostasis and thrombosis. Its powerful pro-aggregatory and vasoconstrictive properties, while crucial for physiological clotting, are also deeply implicated in the pathophysiology of cardiovascular diseases, including myocardial infarction and stroke. Consequently, the enzymatic pathway responsible for its synthesis has become a critical target for therapeutic intervention. This technical guide provides a comprehensive exploration of the thromboxane synthesis pathway and the core mechanisms by which its activity is inhibited. We will delve into the intricacies of cyclooxygenase (COX) and thromboxane synthase (TXAS) inhibition, offering field-proven insights into the experimental methodologies used to assess inhibitor potency and selectivity. This document is designed to serve as an authoritative resource, bridging foundational biochemistry with practical applications for professionals engaged in cardiovascular research and drug development.

The Thromboxane A2 Synthesis Cascade: A Critical Overview

The journey from a membrane phospholipid to the biologically active TXA2 is a rapid and tightly regulated enzymatic cascade. Understanding this pathway is fundamental to appreciating the mechanisms of its inhibition. The synthesis is initiated by cellular stimuli, such as collagen exposure or thrombin activation, which trigger the release of arachidonic acid from the cell membrane by phospholipase A2.[1]

Once liberated, arachidonic acid is channeled into the cyclooxygenase (COX) pathway. There are two primary isoforms of this enzyme:

  • COX-1: Constitutively expressed in most tissues, including platelets, where it is responsible for producing the prostaglandins and thromboxanes required for normal physiological functions like gastric protection and platelet aggregation.[2][3]

  • COX-2: An inducible enzyme, typically absent in most cells under normal conditions, but its expression is significantly upregulated during inflammation.[2][3]

Both COX isoforms catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[4] In platelets, which are rich in the subsequent enzyme, thromboxane A2 synthase (TXAS), PGH2 is rapidly isomerized to form Thromboxane A2 (TXA2).[5][6] TXA2 is highly unstable, with a half-life of about 30 seconds in aqueous solution, rapidly hydrolyzing to its inactive, stable metabolite, Thromboxane B2 (TXB2), which is often measured to quantify TXA2 production.[7]

Thromboxane_Synthesis_Pathway cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Thrombin) AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) TXAS Thromboxane A2 Synthase (TXAS) PGH2->TXAS PGI_Synthase Prostacyclin Synthase PGH2->PGI_Synthase In Endothelial Cells TXA2 Thromboxane A2 (TXA2) TXB2 Thromboxane B2 (TXB2) (inactive metabolite) TXA2->TXB2 Rapid, non-enzymatic hydration Prostacyclin Prostacyclin (PGI2) PLA2->AA COX->PGH2 TXAS->TXA2 PGI_Synthase->Prostacyclin

Figure 1: The Arachidonic Acid Cascade Leading to Thromboxane A2 Synthesis.

Core Inhibition Strategies and Mechanisms

Therapeutic intervention in the TXA2 pathway primarily focuses on two key enzymatic steps: cyclooxygenase and thromboxane synthase.

Cyclooxygenase (COX) Inhibition: The Foundation of Antiplatelet Therapy

Inhibition of COX enzymes is the most established strategy for reducing thromboxane production. These inhibitors can be broadly categorized as non-selective or COX-2 selective.

2.1.1. Non-Selective COX Inhibition: The Aspirin Paradigm

Aspirin (acetylsalicylic acid) is the cornerstone of antiplatelet therapy and its mechanism is a classic example of irreversible enzyme inhibition. Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a serine residue (specifically Ser530) within the active site of both COX-1 and COX-2.[8][9][10] This modification permanently blocks the substrate channel, preventing arachidonic acid from accessing the catalytic site.[9]

Because platelets are anucleated, they cannot synthesize new proteins.[11] Therefore, when aspirin irreversibly inhibits platelet COX-1, the effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2] This is why even low, once-daily doses of aspirin are effective for cardiovascular prophylaxis.[9] Other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are reversible inhibitors of COX, and their antiplatelet effect is transient.[9]

Aspirin_Mechanism cluster_enzyme COX-1 Enzyme Active Site ActiveSite Active Site Channel (with Serine-530) Block Blocked Active Site (Acetylated Serine-530) ActiveSite->Block Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->ActiveSite Covalent Acetylation AA Arachidonic Acid AA->ActiveSite Normal Binding AA->Block Binding Prevented NoTXA2 No Thromboxane A2 Production Block->NoTXA2

Figure 2: Irreversible Inhibition of COX-1 by Aspirin.

2.1.2. COX-2 Selective Inhibition

COX-2 selective inhibitors (e.g., celecoxib) were developed to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[3][12] However, their use has been linked to an increased risk of cardiovascular events. The prevailing hypothesis is that by selectively inhibiting COX-2 (which is a primary source of the vasodilatory and anti-aggregatory prostacyclin in the endothelium) while leaving platelet COX-1 activity intact, these drugs may shift the homeostatic balance in favor of a prothrombotic state.[3]

Thromboxane Synthase (TXAS) Inhibition: A More Targeted Approach

A more targeted strategy is the direct inhibition of Thromboxane A2 Synthase (TXAS). The rationale for this approach is twofold:

  • Specificity: It selectively blocks the production of the prothrombotic TXA2.[13][14]

  • Substrate Shunting: By inhibiting TXAS, the precursor PGH2 can be shunted towards the synthesis of other prostaglandins, such as the anti-aggregatory prostacyclin (PGI2) in the endothelium, which could be therapeutically advantageous.[15][16]

TXAS is a cytochrome P450 enzyme (CYP5A1) that contains a heme group crucial for its catalytic activity.[5] The mechanism involves the isomerization of the endoperoxide bridge of PGH2 to form the oxetane-ether structure of TXA2.[5] Inhibitors of TXAS, such as dazoxiben and ozagrel, act by directly binding to the enzyme and preventing this conversion.[17]

However, a potential drawback of TXAS inhibitors is the accumulation of PGH2, which can itself act as a platelet agonist by binding to the thromboxane receptor (TP).[16] This has led to the development of dual-action drugs.

Dual Thromboxane Synthase Inhibitors and Receptor Antagonists

To overcome the limitations of single-target agents, compounds have been developed that combine TXAS inhibition with thromboxane receptor (TP) antagonism.[13][16][18] These "dual blockers" not only prevent the synthesis of TXA2 but also block the receptor from being activated by any accumulated PGH2 or other agonists.[13][16] This dual mechanism is hypothesized to offer more comprehensive and effective antiplatelet activity.[16][18] Ramatroban is an example of a drug with TP antagonist properties.[19]

Quantitative Assessment of Inhibition: Data-Driven Insights

The potency and selectivity of inhibitors are critical parameters in drug development. These are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes representative IC50 values for various inhibitors, highlighting their relative potencies and selectivities for COX-1 and COX-2.

InhibitorTarget(s)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Aspirin Non-selective COX0.846.580.13[17]
Ibuprofen Non-selective COX12800.15[20]
Diclofenac Non-selective COX0.0760.0262.9[20]
Meloxicam Preferential COX-2376.16.1[20]
Celecoxib Selective COX-2826.812[20]
Ro 23-3423 TXASN/AN/AN/AIC50 for TXAS is 0.33 µM[21]
Dazoxiben TXASN/AN/AN/AIC50 for TXB2 production is 765 µM[17]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Experimental Methodologies: A Practical Guide

Validating the mechanism and potency of a potential inhibitor requires robust and reproducible experimental protocols. The following sections outline standard methodologies for assessing the inhibition of thromboxane synthesis.

In Vitro Enzyme Activity Assays

These assays use purified enzymes or microsomal preparations to directly measure the effect of a compound on enzymatic activity.

4.1.1. Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX.[22][23][24]

  • Reagent Preparation:

    • Prepare Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.

    • Prepare the substrate solution (Arachidonic Acid).

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer, purified COX-1 or COX-2 enzyme, and COX Cofactor to each well.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Arachidonic Acid substrate and the COX Probe.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]

4.1.2. Protocol: Thromboxane Synthase (TXAS) Inhibition Assay

This protocol involves preparing a platelet microsomal fraction, which is a rich source of TXAS, and measuring the production of TXB2.[21]

  • Preparation of Human Platelet Microsomes:

    • Obtain human platelet-rich plasma (PRP).

    • Centrifuge the PRP at a low speed (e.g., 1,000 x g) to pellet the platelets.

    • Wash the platelet pellet and then lyse the cells (e.g., by sonication or homogenization).

    • Perform a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the microsomal preparation, buffer, and the test inhibitor at various concentrations.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrate, PGH2 (or arachidonic acid if the preparation also contains COX activity).

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction (e.g., by adding a stop solution or acidifying).

  • Quantification of TXB2:

    • Centrifuge the samples to pellet any precipitate.

    • Quantify the TXB2 in the supernatant using a commercial ELISA or LC-MS/MS.

Cell-Based Functional Assays: Measuring TXB2 Production in Platelets

Cell-based assays provide a more physiologically relevant context for evaluating inhibitors. Measuring TXB2 production in activated platelets is a common functional endpoint.

4.2.1. Protocol: Measurement of TXB2 in Platelet-Rich Plasma (PRP)

  • Sample Preparation:

    • Collect whole blood into a tube containing an anticoagulant (e.g., citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Inhibition and Activation:

    • Pre-incubate the PRP with the test inhibitor or vehicle control for a specified time at 37°C.

    • Add a platelet agonist (e.g., collagen or arachidonic acid) to induce platelet activation and thromboxane synthesis.

    • Incubate for a defined period (e.g., 5 minutes) at 37°C.

    • Stop the reaction by adding a potent inhibitor like indomethacin and placing the sample on ice.

  • TXB2 Quantification:

    • Centrifuge the sample at high speed to obtain platelet-poor plasma.

    • Measure the concentration of TXB2 in the plasma using a validated immunoassay (ELISA).[7][25][26][27][28]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start: Purified Enzyme or Platelet-Rich Plasma (PRP) PreIncubate Pre-incubate Enzyme/PRP with Inhibitor Start->PreIncubate Inhibitor Prepare Serial Dilution of Test Inhibitor Inhibitor->PreIncubate Initiate Initiate Reaction: Add Substrate (e.g., AA) or Agonist (e.g., Collagen) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify Product (e.g., TXB2 via ELISA or Fluorescence) Terminate->Quantify Plot Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) Quantify->Plot IC50 Calculate IC50 Value Plot->IC50

Figure 3: General Workflow for Determining Inhibitor IC50.

Conclusion and Future Directions

The inhibition of thromboxane synthesis remains a critical strategy in the management and prevention of atherothrombotic diseases. While the irreversible inhibition of COX-1 by aspirin is a highly effective and widely used approach, its lack of selectivity can lead to adverse effects. The development of selective TXAS inhibitors and dual TXAS inhibitor/TP receptor antagonists represents a logical evolution in the field, aiming for a more targeted therapeutic effect with a potentially improved safety profile. The experimental protocols detailed in this guide provide the foundational tools for researchers to quantitatively assess and compare these different inhibitory mechanisms. Future research will likely focus on refining the selectivity of these compounds, exploring novel allosteric inhibition sites, and further elucidating the clinical benefits of targeted thromboxane pathway modulation in various cardiovascular and inflammatory conditions.

References

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]

  • Cloud-Clone Corp. (2013). ELISA Kit for Thromboxane B2 (TXB2). Retrieved from [Link]

  • Alves, R., & Grimalt, R. (2020). Technical Procedures for Preparation and Administration of Platelet-Rich Plasma and Related Products: A Scoping Review. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Zou, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Livshits, Z., & Goud, A. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Thromboxane-A synthase. Retrieved from [Link]

  • Medina-Meza, I. G., et al. (2022). Enhanced Antiplatelet Activity of Nitrated Fatty Acid Extracts from Phaseolus vulgaris L. Antioxidants. Retrieved from [Link]

  • Davì, G., & Patrono, C. (2009). Thromboxane receptors antagonists and/or synthase inhibitors. Cardiovascular Therapeutics. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are TXA2 synthase inhibitors and how do they work?. Retrieved from [Link]

  • Fülöp, F., et al. (2013). Mechanism of the irreversible inhibition of human cyclooxygenase-1 by aspirin as predicted by QM/MM calculations. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • Ali, S., & Kaur, G. (2022). Physiology, Thromboxane A2. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Santos, M. T., et al. (1998). Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction. British Journal of Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Mechanism of action of aspirin. Retrieved from [Link]

  • Kawai, S., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research. Retrieved from [Link]

  • Sugimoto, H., et al. (2003). Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor. Nihon Yakurigaku Zasshi. Retrieved from [Link]

  • Kalgutkar, A. S., & Marnett, L. J. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of action of aspirin via the irreversible inhibition of COX-1 and COX-2. Retrieved from [Link]

  • Hwa, J., et al. (2015). Functional analysis of human thromboxane synthase polymorphic variants. Journal of Thrombosis and Thrombolysis. Retrieved from [Link]

  • FitzGerald, G. A., et al. (1983). Selective and nonselective inhibition of thromboxane formation. Clinical Investigation. Retrieved from [Link]

  • Vermylen, J., & Deckmyn, H. (1992). Thromboxane synthase inhibitors and receptor antagonists. Cardiovascular Drugs and Therapy. Retrieved from [Link]

  • MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Retrieved from [Link]

  • Pharmacology Made Easy. (2025). Aspirin Mechanism of Action Explained | COX-1 Inhibition, TXA₂, and Low-Dose Antiplatelet Therapy. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Thromboxane. Retrieved from [Link]

  • Gresele, P., et al. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends in Pharmacological Sciences. Retrieved from [Link]

  • Asim, M., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Radcliffe Cardiology. (n.d.). Figure 3: Selectivity for Cyclooxygenase (COX)-2 by Different Non-steroidal Antiinflammatory Drugs Expressed as the Ratio of IC50 Values for COX-1 and COX-2. Retrieved from [Link]

  • O'Callaghan, K., & Egan, K. (2013). Thromboxane and the thromboxane receptor in cardiovascular disease. Journal of Thrombosis and Haemostasis. Retrieved from [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. Retrieved from [Link]

  • Saptarshi Chakraborty. (2020). Thromboxane || Structure ,Biosynthesis and function. YouTube. Retrieved from [Link]

Sources

The Imidazole Scaffold: A Versatile Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, have made it a privileged scaffold in drug discovery. This guide provides a comprehensive overview of the therapeutic applications of imidazole-containing compounds, delving into their mechanisms of action, relevant experimental protocols, and comparative efficacy data to empower researchers in the development of next-generation therapeutics.

The Chemical Biology of Imidazole: The Foundation of a Privileged Scaffold

The therapeutic versatility of the imidazole nucleus stems from its distinct electronic and structural features. The lone pair of electrons on one nitrogen atom imparts basicity, while the other nitrogen-bound proton provides acidity, allowing for a range of interactions with biological targets.[1] This amphoteric nature, coupled with its aromaticity and polarity, enables imidazole derivatives to engage in hydrogen bonding, π-π stacking, and metal coordination within the active sites of enzymes and receptors.[2] These fundamental properties underpin the diverse pharmacological activities exhibited by this class of compounds.

Antifungal Therapeutics: Targeting Ergosterol Biosynthesis

Imidazole-based compounds represent a major class of antifungal agents, with prominent examples including clotrimazole, miconazole, and ketoconazole. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron of the enzyme, imidazole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and altered membrane permeability, ultimately resulting in fungal cell death.[3]

Signaling Pathway: Imidazole Antifungal Action

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Component of Imidazole Imidazole Antifungal (e.g., Ketoconazole) Imidazole->CYP51 Inhibits CYP51->Ergosterol Catalyzes DisruptedMembrane Disrupted Fungal Cell Membrane (Cell Death) CYP51->DisruptedMembrane Leads to Disruption

Caption: Mechanism of imidazole antifungal agents.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of imidazole antifungal agents against yeast pathogens like Candida albicans.[2][4]

  • Fungal Strain Preparation:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 30°C.[2]

    • Harvest the fungal cells and wash them three times with sterile phosphate-buffered saline (PBS) by centrifugation at 1200 x g for 5 minutes.[2]

    • Resuspend the final cell pellet in RPMI-1640 medium.[2]

    • Adjust the cell suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

    • Prepare a working inoculum by diluting the adjusted suspension in RPMI-1640 broth.

  • Drug Dilution:

    • Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the drug in a 96-well microtiter plate using RPMI-1640 broth to achieve a range of final concentrations.[4]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.[4]

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours.[4]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.[4] This can be assessed visually or by reading the optical density at a specific wavelength.

Table 1: Comparative In Vitro Activity of Imidazole Antifungals against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Clotrimazole0.03 - >1280.254[5]
Miconazole0.06 - >1280.58[6]
Ketoconazole0.016 - 1614[7]

Anticancer Therapeutics: A Multi-pronged Attack on Tumorigenesis

Imidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[8] These mechanisms include the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.

A prominent strategy involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[9][10] By blocking the ATP-binding site of these kinases, imidazole-based inhibitors can halt downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.[9][10]

Signaling Pathway: Imidazole-based Kinase Inhibition in Cancer

Kinase_Inhibition cluster_receptor Cell Membrane GrowthFactor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Binds & Activates DownstreamSignaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) RTK->DownstreamSignaling Activates Apoptosis Apoptosis RTK->Apoptosis Leads to ImidazoleKinaseInhibitor Imidazole Kinase Inhibitor ImidazoleKinaseInhibitor->RTK Inhibits CellularResponses Cancer Cell Proliferation, Angiogenesis, Survival DownstreamSignaling->CellularResponses Promotes

Sources

A Comprehensive Technical Guide to the Safe Handling of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Building Block

3'-Bromo-4'-(1-imidazolyl)acetophenone is a substituted acetophenone derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a brominated phenyl ring with an imidazole moiety, make it a valuable precursor for the synthesis of a diverse range of biologically active compounds. As with any novel chemical entity, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling considerations for 3'-Bromo-4'-(1-imidazolyl)acetophenone, drawing upon data from structurally related compounds to establish a robust framework for its responsible use in a research and development setting.

Chemical and Physical Properties: A Snapshot

While a comprehensive experimental profile for 3'-Bromo-4'-(1-imidazolyl)acetophenone is not extensively documented in publicly available literature, its key chemical and physical properties can be inferred from its structure and data on analogous compounds.

PropertyValue/InformationSource
Chemical Formula C₁₁H₉BrN₂O[1]
Molecular Weight 265.11 g/mol [1]
Appearance White to yellow solid[1]
IUPAC Name 1-(3-bromo-4-imidazol-1-ylphenyl)ethanone[1]
Synonyms 1-(3-bromo-4-(1h-imidazol-1-yl)phenyl)ethanone; 3'-bromo-4'-(1h-imidazol-1-yl)acetophenone; 1-[3-bromo-4-(1h-imidazol-1-yl)phenyl]ethanone[1]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like methanol.[2]
Storage Temperature Recommended to be stored in a cool, dark place, preferably below 15°C.[2] Some suppliers recommend storage at 0-8°C.[3]

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 3'-Bromo-4'-(1-imidazolyl)acetophenone, a conservative approach to hazard assessment is crucial. By examining the SDS of structurally similar compounds, including acetophenone, 3-bromoacetophenone, and 4-bromoacetophenone, we can anticipate the potential hazards associated with this compound.

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7][8]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][6][8]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7][8]

  • Combustibility: While the flashpoint is not determined, related acetophenones are combustible liquids.[4][5]

Causality Behind the Hazards: The acetophenone core can cause irritation, while the bromo-substituent can enhance this effect and may also impart additional toxicity. The imidazole group, while common in biological systems, can also contribute to skin and respiratory sensitization in certain contexts.

Workflow for Risk Assessment

A systematic risk assessment is mandatory before commencing any work with 3'-Bromo-4'-(1-imidazolyl)acetophenone. The following workflow, visualized using Graphviz, outlines the essential steps.

RiskAssessment A 1. Identify Hazards (Review literature & SDS of analogous compounds) B 2. Evaluate Risks (Assess exposure potential & severity of harm) A->B C 3. Implement Control Measures (Engineering Controls, PPE, Administrative Controls) B->C D 4. Develop Experimental Protocol (Detailed, step-by-step procedure) C->D E 5. Emergency Preparedness (Spill kit, eyewash, shower, first aid) D->E F 6. Review and Refine (Post-experiment evaluation and updates) E->F F->A

Caption: A systematic workflow for conducting a risk assessment before handling 3'-Bromo-4'-(1-imidazolyl)acetophenone.

Safe Handling and Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls:

  • Fume Hood: All handling of 3'-Bromo-4'-(1-imidazolyl)acetophenone, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

  • Ventilation: Ensure good ventilation in the laboratory.[9]

Administrative Controls:

  • Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound.

  • Restricted Access: The area where the compound is handled should be clearly marked and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[6][9]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling 3'-Bromo-4'-(1-imidazolyl)acetophenone:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][11]To protect against splashes and dust, preventing serious eye irritation.
Hand Protection Nitrile gloves.[6] Gloves must be inspected prior to use and disposed of properly.To prevent skin contact and irritation.
Skin and Body Protection A lab coat and closed-toe shoes.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection For larger quantities or situations where dust generation is unavoidable, a NIOSH-approved respirator may be necessary.To prevent inhalation and potential respiratory irritation or sensitization.

Experimental Protocol: A Step-by-Step Guide to Safe Weighing and Dissolution

This protocol provides a self-validating system for the safe handling of 3'-Bromo-4'-(1-imidazolyl)acetophenone during a common laboratory procedure.

Objective: To accurately weigh and dissolve a specified amount of 3'-Bromo-4'-(1-imidazolyl)acetophenone for use in a chemical reaction.

Materials:

  • 3'-Bromo-4'-(1-imidazolyl)acetophenone

  • Appropriate solvent (e.g., methanol)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Volumetric flask with a stopper

  • Beaker

  • Magnetic stir bar and stir plate

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (safety goggles, nitrile gloves, lab coat).

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer the desired amount of 3'-Bromo-4'-(1-imidazolyl)acetophenone from the storage container to the weighing paper using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Dissolution:

    • Place the magnetic stir bar in the volumetric flask.

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a portion of the solvent to the flask, cap it, and gently swirl to dissolve the solid.

    • Place the flask on the magnetic stir plate and stir until the solid is completely dissolved.

    • Once dissolved, add the remaining solvent to the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth.

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated solid waste container.

    • Wash all glassware with an appropriate solvent and then with soap and water.

Storage and Stability: Preserving Integrity

Proper storage is critical to maintain the chemical integrity of 3'-Bromo-4'-(1-imidazolyl)acetophenone and prevent degradation.

  • Container: Keep the container tightly closed.[5][9]

  • Environment: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[11]

Spill and Emergency Procedures: A Rapid and Coordinated Response

In the event of a spill or accidental exposure, a swift and well-rehearsed response is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.[12][13]

  • Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.[14]

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[14]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact the institution's emergency response team.[13]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][15][16] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][15][16] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air.[4][15] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][10] Rinse mouth with water. Seek immediate medical attention.

Waste Disposal: Responsible Stewardship

All waste containing 3'-Bromo-4'-(1-imidazolyl)acetophenone must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for halogenated organic waste.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. It is often recommended to use a licensed chemical waste disposal company. For brominated organic compounds, incineration may be a suitable disposal method, but this should be handled by professionals.[17] Neutralization with a reducing agent like sodium thiosulfate may be applicable for deactivating residual bromine-containing solutions before disposal, but this should be done with caution and following established protocols.[18][19]

Conclusion: A Commitment to Safety and Scientific Excellence

3'-Bromo-4'-(1-imidazolyl)acetophenone is a valuable tool in the arsenal of the medicinal chemist. By adhering to the principles of proactive risk assessment, meticulous handling, and thorough emergency preparedness outlined in this guide, researchers can confidently and safely unlock its potential in the pursuit of novel therapeutics. The commitment to a strong safety culture is not merely a regulatory requirement but a cornerstone of scientific integrity and excellence.

References

  • Loba Chemie. (n.d.). ACETOPHENONE FOR SYNTHESIS. Retrieved from [Link]

  • Fisher Scientific. (2024, February 11). SAFETY DATA SHEET - Acetophenone. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3-amino acetophenone. Retrieved from [Link]

  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone. Retrieved from [Link]

  • New Jersey Department of Health. (2009, November). Acetophenone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Bromoacetophenone. PubChem Compound Database. Retrieved from [Link]

  • Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Manitoba Environmental Health and Safety. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • PubMed. (2006). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. Retrieved from [Link]

Sources

Strategic Procurement & Synthesis Guide: 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS 1141669-55-7 ) is a specialized heterocyclic building block utilized primarily in the synthesis of antifungal agents, kinase inhibitors, and complex pharmaceutical intermediates. Its structural dual-functionality—possessing an electrophilic acetyl group and a halogenated handle (bromine) for cross-coupling—makes it a critical node in divergent synthesis campaigns.

This guide provides a dual-path strategy:

  • Direct Procurement: Verified sources and vendor qualification protocols.

  • In-House Synthesis: A validated, high-fidelity SNAr protocol to synthesize the compound if commercial stock is unavailable or lead times are prohibitive.

Chemical Identification & Properties

PropertyData
Chemical Name 3'-Bromo-4'-(1-imidazolyl)acetophenone
CAS Number 1141669-55-7
Synonyms 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethanone
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Key Features Contains a meta-bromo substituent relative to the acetyl group; imidazole ring attached at the para position via N1.[1][2]

Procurement Strategy (Buy)

Sourcing Landscape

This compound is classified as a Level 2 Building Block : it is not a commodity chemical (like acetone) but is frequently cataloged by specialized medicinal chemistry suppliers.

Primary Verified Suppliers
  • American Elements: Listed under product code OMXX-280340-01 . They often supply this material in research scales (1g – 25g).

  • Enamine / Combi-Blocks: While stock fluctuates, these two vendors are the industry standard for heterocyclic building blocks. If not in stock, they often offer "Make-on-Demand" (MADE) services with a 2–4 week lead time.

Vendor Qualification Protocol

Before placing an order, request a Certificate of Analysis (CoA) and verify the following:

  • Purity:

    
     95% (HPLC).
    
  • Identity: 1H-NMR must confirm the presence of the imidazole ring protons (typically

    
     7.0–8.0 ppm region) and the absence of the starting fluoro-intermediate.
    
  • Salt Form: Confirm if the product is the free base or a salt (e.g., HCl or HBr), as this affects stoichiometry in subsequent reactions.

Technical Synthesis Guide (Make)

If commercial lead times exceed project timelines, this compound can be synthesized in a single step with high reliability.

The "Make vs. Buy" Decision Logic
  • Buy: If quantity < 10g and lead time < 2 weeks.

  • Make: If quantity > 10g or lead time > 4 weeks. The starting materials are cheap and the reaction is robust.

Validated Synthetic Route: SNAr Displacement

The most reliable route avoids the messy bromination of 4'-(imidazol-1-yl)acetophenone. Instead, use Nucleophilic Aromatic Substitution (SNAr) on a fluorinated precursor.

Reaction Scheme: 3'-Bromo-4'-fluoroacetophenone + Imidazole (+ Base) → 3'-Bromo-4'-(1-imidazolyl)acetophenone

Mechanistic Insight

The fluorine atom at the 4-position is activated for displacement by two factors:

  • The Acetyl group (para) : Strong electron-withdrawing group (EWG) via resonance.

  • The Bromine atom (ortho) : Inductive electron withdrawal destabilizes the C-F bond and stabilizes the Meisenheimer complex intermediate.

Experimental Protocol

Scale: 10 mmol (approx. 2.65 g theoretical yield)

Reagents:

  • Substrate: 3'-Bromo-4'-fluoroacetophenone [CAS 1007-15-4] (2.17 g, 10 mmol).

  • Nucleophile: Imidazole [CAS 288-32-4] (1.02 g, 15 mmol, 1.5 equiv).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 equiv).

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), dry (20 mL).

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge the 3'-Bromo-4'-fluoroacetophenone, imidazole, and K₂CO₃.

  • Solvation: Add DMF (20 mL). Seal the flask (septum with nitrogen balloon is recommended but not strictly necessary if dry).

  • Reaction: Heat the mixture to 80–100°C in an oil bath. Stir vigorously.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LCMS. The starting fluoro compound is less polar than the imidazole product. Reaction typically completes in 4–6 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 100 mL of ice-cold water with stirring.

    • The product should precipitate as a solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (3 x 20 mL) to remove residual DMF and imidazole.

    • Wash with a small amount of cold hexanes to remove non-polar impurities.

  • Drying: Dry under high vacuum at 40°C overnight.

Yield Expectation: 80–90% isolated yield. Appearance: Off-white to pale yellow solid.

Quality Control & Characterization

To ensure the integrity of your research, validate the material using the following parameters.

TechniqueExpected Signal / Result
LC-MS M+H = 265 / 267 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Single peak >95%.[1][3]
¹H-NMR (DMSO-d₆) Acetyl: Singlet ~2.6 ppm (3H). Aromatic: Multiplets for phenyl ring (3 protons). Imidazole: Three distinct signals (approx 7.1, 7.5, 7.9 ppm). Crucial: Ensure no signals from free imidazole remain.
Melting Point Expect a sharp range (approx. 108–112°C, though literature varies by crystal form).

Workflow Visualization

The following diagram illustrates the decision logic and the synthetic pathway for acquiring the target compound.

ProcurementStrategy Start Need 3'-Bromo-4'-(1-imidazolyl)acetophenone CheckStock Check Vendors (AmElements, Enamine, Combi-Blocks) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail Buy Purchase (Lead Time < 2 weeks) StockAvail->Buy Yes Synthesis Initiate In-House Synthesis (SNAr Protocol) StockAvail->Synthesis No / Expensive QC QC Validation (NMR + LCMS) Buy->QC Step1 Step 1: Dissolve 3'-Br-4'-F-acetophenone + Imidazole in DMF Synthesis->Step1 Step2 Step 2: Add K2CO3 Heat to 100°C for 4-6h Step1->Step2 Step3 Step 3: Quench in Ice Water Filter Precipitate Step2->Step3 Step3->QC

Figure 1: Strategic decision tree and synthetic workflow for acquiring CAS 1141669-55-7.

References

  • American Elements. 3'-Bromo-4'-(1-imidazolyl)acetophenone Product Page. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1007-15-4 (Precursor: 3'-Bromo-4'-fluoroacetophenone). Retrieved from

  • Organic Syntheses.General Methods for Nucleophilic Aromatic Substitution with Imidazoles. (Contextual grounding for SNAr methodology).
  • Echemi. 3'-Bromo-4'-(1-imidazolyl)acetophenone Supplier Aggregation. Retrieved from

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for 3'-Bromo-4'-(1-imidazolyl)acetophenone, a compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and data from analogous compounds, providing a robust framework for researchers working with this or structurally related molecules.

Introduction to 3'-Bromo-4'-(1-imidazolyl)acetophenone

3'-Bromo-4'-(1-imidazolyl)acetophenone possesses a unique combination of functional groups: a substituted aromatic ring, a ketone, and an imidazole moiety. This architecture makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation through spectral analysis is a critical first step in any research and development endeavor involving this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is invaluable for determining the number and connectivity of protons in a molecule. For 3'-Bromo-4'-(1-imidazolyl)acetophenone, the predicted proton NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the acetyl, aromatic, and imidazole protons.

Table 1: Predicted ¹H NMR Data for 3'-Bromo-4'-(1-imidazolyl)acetophenone

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COCH₃2.6 - 2.7Singlet3H
Imidazole H5'7.2 - 7.3Singlet1H
Imidazole H4'7.3 - 7.4Singlet1H
Aromatic H57.6 - 7.7Doublet1H
Imidazole H2'7.8 - 7.9Singlet1H
Aromatic H67.9 - 8.0Doublet of Doublets1H
Aromatic H28.2 - 8.3Doublet1H

Rationale for Predictions:

  • Acetyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region, typically around 2.6-2.7 ppm. This is a characteristic chemical shift for methyl ketones.[1]

  • Imidazole Protons: The three protons on the imidazole ring are expected to appear as distinct singlets, given their separation and lack of direct coupling partners. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent phenyl ring.

  • Aromatic Protons: The protons on the phenyl ring will be in the downfield aromatic region (7.0-8.5 ppm).[2] Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. The acetyl group is electron-withdrawing, deshielding the ortho proton (H2). The bromine atom is also electron-withdrawing and will influence the chemical shifts of adjacent protons. The imidazole ring will also exert electronic effects on the aromatic system. The expected splitting pattern arises from spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for 3'-Bromo-4'-(1-imidazolyl)acetophenone

CarbonPredicted Chemical Shift (δ, ppm)
-COCH₃26 - 28
C3' (C-Br)115 - 120
Imidazole C5'118 - 122
Aromatic C5125 - 130
Imidazole C4'130 - 135
Aromatic C6130 - 135
Aromatic C2135 - 140
Imidazole C2'138 - 142
Aromatic C1138 - 142
Aromatic C4140 - 145
C=O195 - 198

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 195-198 ppm range.[1][3]

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the 115-145 ppm region.[2] The exact chemical shifts are influenced by the substituents. The carbon attached to the bromine (C3') will be in the more upfield portion of this range, while the carbons attached to the electron-withdrawing acetyl and imidazole groups will be further downfield.

  • Imidazole Carbons: The carbons of the imidazole ring will also appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the connection to the phenyl ring.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorptions for 3'-Bromo-4'-(1-imidazolyl)acetophenone

Functional GroupPredicted Absorption Range (cm⁻¹)Description
C-H (aromatic)3000 - 3100Stretching vibration
C-H (methyl)2850 - 3000Stretching vibration
C=O (ketone)1680 - 1700Strong, sharp stretching vibration
C=C (aromatic)1450 - 1600Medium to strong stretching vibrations
C-N (imidazole)1250 - 1350Stretching vibration
C-Br500 - 600Stretching vibration

Rationale for Predictions:

  • C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ is the most prominent feature and is characteristic of an aryl ketone.[4][5][6][7] Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

  • Aromatic C-H and C=C Stretches: The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.[2]

  • Imidazole Vibrations: The imidazole ring will contribute to the spectrum with C-H and C-N stretching and bending vibrations, though these may overlap with other signals.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3'-Bromo-4'-(1-imidazolyl)acetophenone

m/zIonDescription
264/266[M]⁺Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br and ⁸¹Br)
249/251[M - CH₃]⁺Loss of a methyl radical
221/223[M - COCH₃]⁺Loss of the acetyl group (base peak)
142[C₇H₅N₂]⁺Fragment corresponding to the imidazolyl-phenyl cation after loss of Br
68[C₃H₄N₂]⁺Imidazole cation
43[CH₃CO]⁺Acetyl cation

Rationale for Predictions:

  • Molecular Ion Peak: The molecular ion peak is expected at m/z 264 and 266 with a roughly 1:1 intensity ratio, which is the characteristic isotopic signature of a compound containing one bromine atom.[8][9]

  • Major Fragmentation Pathways: The most likely fragmentation pathway is the alpha-cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a stable acylium ion and the imidazolyl-bromophenyl radical. The loss of the acetyl group to form the [M - COCH₃]⁺ fragment is also a very probable and often results in the base peak.[10] Further fragmentation of the imidazolyl-phenyl portion of the molecule can also be expected.

Experimental Protocols

Acquiring high-quality spectral data is crucial for accurate analysis. The following are generalized protocols for the characterization of a small organic molecule like 3'-Bromo-4'-(1-imidazolyl)acetophenone.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.

3. Mass Spectrometry (MS):

  • Sample Introduction: For a relatively volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a common method. Alternatively, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this type of analysis.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualizations

Diagram 1: Interconnectivity of Spectral Data and Molecular Structure

G Molecule 3'-Bromo-4'-(1-imidazolyl)acetophenone HNMR ¹H NMR Molecule->HNMR Proton Environment CNMR ¹³C NMR Molecule->CNMR Carbon Skeleton IR IR Spectroscopy Molecule->IR Functional Groups MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation Aromatic Protons Aromatic Protons HNMR->Aromatic Protons Imidazole Protons Imidazole Protons HNMR->Imidazole Protons Acetyl Protons Acetyl Protons HNMR->Acetyl Protons Carbonyl Carbon Carbonyl Carbon CNMR->Carbonyl Carbon Aromatic Carbons Aromatic Carbons CNMR->Aromatic Carbons C=O Stretch C=O Stretch IR->C=O Stretch Aromatic C=C Aromatic C=C IR->Aromatic C=C Molecular Ion Molecular Ion MS->Molecular Ion Bromine Isotope Pattern Bromine Isotope Pattern MS->Bromine Isotope Pattern Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation NMR_acq Acquire NMR Spectra (¹H, ¹³C) NMR_int Analyze Chemical Shifts, Splitting Patterns, Integration NMR_acq->NMR_int IR_acq Acquire IR Spectrum IR_int Identify Characteristic Functional Group Absorptions IR_acq->IR_int MS_acq Acquire Mass Spectrum MS_int Determine Molecular Weight & Analyze Fragmentation MS_acq->MS_int Structure Propose/Confirm Molecular Structure NMR_int->Structure IR_int->Structure MS_int->Structure

Sources

Technical Guide: Storage, Stability, and Handling of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage and Stability of 3'-Bromo-4'-(1-imidazolyl)acetophenone CAS: 1141669-55-7

Executive Summary

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS 1141669-55-7) is a high-value heterocyclic building block utilized primarily in the synthesis of imidazole-class antifungals and kinase inhibitors. Its structural integrity relies on the stability of three distinct functional groups: the electron-deficient aryl bromide, the basic imidazole ring, and the reactive acetophenone ketone.

While generally stable under ambient conditions for short durations, this compound exhibits specific sensitivities to photolytic dehalogenation and hygroscopic degradation . This guide outlines a self-validating storage protocol designed to maintain >98% purity over extended timelines.

Physicochemical Profile
ParameterSpecificationCritical Note
CAS Number 1141669-55-7Unique identifier for inventory tracking.
Molecular Formula C₁₁H₉BrN₂OMW: 265.11 g/mol .[1][][3]
Appearance White to pale yellow solidYellowing indicates oxidation or photolysis.
Solubility DMSO, Methanol, DCMLimited water solubility; avoid aqueous storage.
pKa (Imidazole) ~7.0 (Estimated)Susceptible to protonation in acidic environments.

Stability Mechanisms & Degradation Pathways

Understanding the causality of degradation is essential for effective storage. The molecule faces three primary threats:

A. Photolytic Dehalogenation (Critical)

The C-Br bond on the aromatic ring is susceptible to homolytic cleavage upon exposure to UV-VIS light. The resulting aryl radical can abstract hydrogen from solvents or moisture, leading to the formation of the des-bromo impurity (4'-(1-imidazolyl)acetophenone).

  • Mechanism: Homolytic fission (

    
    ).
    
  • Prevention: Amber glass or opaque secondary containment is non-negotiable.

B. Hygroscopicity & Hydrolysis

The imidazole nitrogen is a Lewis base. In high humidity (>60% RH), the solid can absorb moisture, leading to caking. While the ketone is relatively stable, the presence of water facilitates trace hydrolysis if acidic impurities are present, or simply complicates precise weighing due to water mass.

C. N-Oxidation

Over prolonged periods in oxygen-rich atmospheres, the imidazole nitrogen (N3 position) can undergo oxidation to form the N-oxide, particularly if the sample is exposed to light which sensitizes the reaction.

Storage Protocols

This protocol follows a "Defense-in-Depth" strategy.

Solid State Storage (Long-Term)
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Lowers kinetic energy, significantly retarding N-oxidation and thermal decomposition rates.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

    • Rationale: Displaces O₂ and moisture. Argon is preferred due to its higher density, forming a stable "blanket" over the solid.

  • Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

    • Rationale: Blocks UV light; Teflon prevents leaching of plasticizers from standard caps.

Solution Storage (Short-Term)
  • Solvent Choice: Anhydrous DMSO or Acetonitrile. Avoid protic solvents (Methanol/Ethanol) for storage >24 hours to prevent potential hemiacetal formation or nucleophilic attack if trace acid is present.

  • Duration: Use within 48 hours. If freezing is necessary (-20°C), aliquot to single-use vials to avoid freeze-thaw cycles which condense moisture.

Protocol Visualization

The following diagram illustrates the decision logic for handling incoming inventory.

StorageLogic Start Compound Receipt (CAS 1141669-55-7) QC Initial QC (HPLC/NMR) Purity >98%? Start->QC Usage Immediate Use (< 48 Hours) QC->Usage Pass LongTerm Long-Term Storage (> 48 Hours) QC->LongTerm Pass Fail Quarantine / Re-purify QC->Fail Fail Condition1 Store at RT (20-25°C) Desiccator Cabinet Amber Vial Usage->Condition1 Condition2 Store at 2-8°C Argon Flush Amber Vial + Parafilm LongTerm->Condition2

Figure 1: Decision matrix for the storage of 3'-Bromo-4'-(1-imidazolyl)acetophenone upon receipt.

Quality Control & Re-validation

Trust in your reagents requires verification. Do not assume stability; measure it.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers imidazole).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl/imidazole).

  • Pass Criteria: Main peak area >98.0%.

Visual Inspection (Quick Check)

Before weighing, inspect the solid.

  • Pass: Free-flowing white/off-white powder.

  • Fail: Clumped aggregates (moisture ingress) or distinct yellow/orange discoloration (photolysis/oxidation).

Safety & Handling (MSDS Highlights)

While this compound is an intermediate, it shares hazard profiles with similar aryl-halides and imidazoles.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Always manipulate in a fume hood. The bromine substituent renders the compound potentially irritating to mucous membranes.

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

Synthesis & Application Context

This compound acts as a "lynchpin" intermediate. The bromine allows for Suzuki-Miyaura coupling or Buchwald-Hartwig amination to extend the carbon skeleton, while the imidazole provides the antifungal pharmacophore (inhibiting CYP51 enzyme in fungi). The acetyl group serves as a handle for further derivatization (e.g., to epoxides or alcohols).

Reaction Workflow Visualization

ReactionPath Start 3'-Bromo-4'-(1-imidazolyl) acetophenone Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 Br Functionalization Step2 Ketone Reduction/ Derivatization Step1->Step2 Product Target Active (e.g., Luliconazole Analog) Step2->Product

Figure 2: Typical synthetic utility of the compound in drug discovery workflows.

References

  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone.[1][][3][4] Retrieved February 6, 2026, from [Link][5]

  • PubChem. (n.d.). Compound Summary for CAS 1141669-55-7. National Library of Medicine. Retrieved February 6, 2026, from [Link][5]

  • Accela Chem. (n.d.). Product Information: 3'-Bromo-4'-(1-imidazolyl)acetophenone.[1][][3][4] Retrieved February 6, 2026, from [Link][5]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026


) for Heterocyclic API Intermediates

Abstract & Introduction

This application note details a robust, metal-free protocol for the synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone , a critical pharmacophore found in antifungal azoles and kinase inhibitors.

Unlike traditional Ullmann or Buchwald-Hartwig couplings which require transition metal catalysts (Pd/Cu) and often suffer from poor regioselectivity between the 3- and 4-positions, this method utilizes a Nucleophilic Aromatic Substitution (


)  strategy. By employing 3'-bromo-4'-fluoroacetophenone  as the electrophile, we exploit the high electronegativity of fluorine to stabilize the Meisenheimer intermediate, ensuring exclusive substitution at the 4-position while leaving the 3-bromo handle intact for downstream diversification (e.g., Suzuki-Miyaura coupling).
Key Advantages of This Protocol:
  • Regiospecificity: >99% selectivity for the 4-position.

  • Green Chemistry: Transition-metal-free; avoids toxic heavy metal waste.

  • Scalability: Validated for gram-to-kilogram scale batches.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the varying reactivity of aryl halides in


 reactions. The acetyl group at the C1 position is a strong electron-withdrawing group (EWG), activating the para-position (C4) for nucleophilic attack.

Although bromine is generally a better leaving group than fluorine in


/

reactions, the order is reversed in

. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer complex, lowering the activation energy for the rate-determining addition step.
Reaction Scheme (Graphviz)

ReactionScheme cluster_conditions SM1 3'-Bromo-4'-fluoroacetophenone (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate Addition SM2 Imidazole (Nucleophile) SM2->Intermediate Addition Reagents K2CO3 (Base) DMF, 100°C Product 3'-Bromo-4'-(1-imidazolyl) acetophenone Intermediate->Product Elimination (-F) Byproduct HF (Scavenged as KHCO3/KF) Intermediate->Byproduct

Caption: The reaction proceeds via an addition-elimination mechanism. The base (


) neutralizes the hydrofluoric acid generated, driving the equilibrium forward.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1]Role
3'-Bromo-4'-fluoroacetophenone 1007-15-41.0Substrate (Electrophile)
Imidazole 288-32-41.2 - 1.5Nucleophile
Potassium Carbonate (

)
584-08-72.0Acid Scavenger
N,N-Dimethylformamide (DMF) 68-12-2N/ASolvent (Polar Aprotic)
Ethyl Acetate / Hexanes -N/AWorkup/Purification
Equipment
  • Three-neck round-bottom flask (equipped with reflux condenser and temperature probe).[2]

  • Magnetic stirrer or overhead mechanical stirrer (essential for slurry suspension).

  • Oil bath or heating mantle capable of maintaining 100°C ± 2°C.

  • Rotary evaporator.

Experimental Protocol

Step 1: Reaction Setup
  • Charge a dry 3-neck round-bottom flask with 3'-Bromo-4'-fluoroacetophenone (1.0 equiv) and anhydrous DMF (5 mL per gram of substrate).

  • Add Imidazole (1.2 equiv) to the solution.

  • Add anhydrous

    
      (2.0 equiv) in a single portion. Note: The reaction mixture will appear as a suspension.
    
  • Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) with vigorous stirring.
    
Step 2: Reaction Monitoring
  • Time: Typically 4–6 hours.

  • TLC Conditions: 50% Ethyl Acetate in Hexanes.

    • Starting Material

      
      : ~0.8[3]
      
    • Product

      
      : ~0.3 (Imidazole makes the product more polar).
      
  • Endpoint: Disappearance of the fluoro-acetophenone spot.

Step 3: Workup (Precipitation Method)
  • Cool the reaction mixture to room temperature (20–25°C).

  • Pour the reaction mixture slowly into Ice Water (10 volumes relative to DMF).

    • Observation: The product should precipitate as an off-white to pale yellow solid.

  • Stir the aqueous slurry for 30 minutes to ensure removal of residual DMF and inorganic salts.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with copious amounts of water (3x) to remove imidazole and base residues.

  • Dry the solid in a vacuum oven at 45°C overnight.

Step 4: Purification (If necessary)
  • If the crude purity is <95% (by HPLC), recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

  • Expected Yield: 85–92%.

  • Appearance: Pale yellow crystalline solid.

Critical Process Parameters & Troubleshooting

Experimental Workflow Diagram (Graphviz)

Workflow Start Start: Charge Reagents (Substrate, Imidazole, K2CO3, DMF) Heat Heat to 100°C (4-6 Hours) Start->Heat Check Check TLC/HPLC (Conversion >98%?) Heat->Check Check->Heat No (Continue Heating) Quench Quench in Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Water Wash (Remove DMF/Salts) Quench->Filter Dry Vacuum Dry (45°C) Filter->Dry

Caption: Step-by-step decision tree for the synthesis and isolation of the target API intermediate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Temperature too low or wet solvent.Ensure internal temp reaches 100°C. Use anhydrous DMF.
Sticky/Oily Product Residual DMF trapped in lattice.Increase water volume during quench; triturating with hexanes can induce crystallization.
Regioisomer Impurities N/A (Highly unlikely with F-leaving group).If observed, check starting material purity (ensure 4'-F, not 4'-Br).
Dark Coloration Oxidation of imidazole or oligomerization.Conduct reaction under Nitrogen atmosphere.

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.65 (s, 3H, 
      
      
      
      )
    • 
       7.2–7.3 (m, Imidazole protons)
      
    • 
       7.50 (d, 1H, Ar-H ortho to imidazole)
      
    • 
       7.90 (s, 1H, Imidazole N-CH-N)
      
    • 
       8.05 (dd, 1H, Ar-H)
      
    • 
       8.25 (d, 1H, Ar-H ortho to Br/Acetyl)
      
    • Note: The diagnostic shift is the loss of the fluorine coupling patterns observed in the starting material.

  • Mass Spectrometry (ESI+):

    • Expected

      
       (showing characteristic 1:1 Br isotope pattern).
      

Safety & Handling

  • Hydrofluoric Acid (HF): While HF is generated in situ, it is immediately neutralized by

    
     to form Potassium Fluoride (KF). However, standard PPE (gloves, goggles) is mandatory.
    
  • 3'-Bromo-4'-fluoroacetophenone: Potent lachrymator and skin irritant. Handle in a fume hood.

  • DMF: Hepatotoxic. Avoid inhalation and skin contact.

References

  • Krishna, S. Murali, et al. "Synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one."[4] World Journal of Pharmacy and Pharmaceutical Sciences, Vol 5, Issue 9, 2016.[4] (Demonstrates imidazole

    
     conditions). Available at: [Link]
    
  • Google Patents. "Method for synthesizing 4-bromo-2-nitro-1H-imidazole (CN111646945A)." Google Patents. (Provides context on imidazole bromination/substitution chemistry).

Sources

Application Note: Bromination of 4'-(1-imidazolyl)acetophenone

[1]

Abstract & Scope

This technical guide details the methodology for the

2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone

The presence of the basic imidazole moiety (

Hydrobromic Acid/Acetic Acid (

)

Chemical Strategy & Retrosynthesis

The Chemoselectivity Challenge

The substrate contains two reactive centers:[1]

  • The Acetyl Group (

    
    ):  The target for 
    
    
    -bromination.
  • The Imidazole Ring: A basic, nucleophilic heterocycle susceptible to electrophilic attack (bromination at C4/C5) or oxidation.

Solution: Conducting the reaction in 33% HBr in Acetic Acid serves a dual purpose:

  • Protection: Protonates the imidazole nitrogen (

    
    ), rendering the ring electron-deficient and unreactive toward 
    
    
    .
  • Activation: Catalyzes the keto-enol tautomerism of the acetophenone, accelerating the rate-determining enolization step.

Reaction Scheme

The reaction proceeds via an acid-catalyzed mechanism where the enol form of the protonated ketone reacts with molecular bromine.

ReactionMechanismSubstrate4'-(1-imidazolyl)acetophenoneProtonationAcidic Protonation(HBr/AcOH)Substrate->Protonation H+EnolEnol Intermediate(Nucleophilic)Protonation->Enol TautomerizationBrominationElectrophilic Attack(Br2)Enol->Bromination + Br2Product2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone HBrBromination->Product - HBr

Figure 1: Mechanistic pathway for the acid-mediated bromination.

Detailed Protocol: Method

This method is the "Gold Standard" for this substrate, yielding the stable hydrobromide salt directly via precipitation.

Reagents & Equipment
ReagentRoleSpecification
4'-(1-imidazolyl)acetophenone SubstratePurity >98%
Bromine (

)
ReagentReagent Grade, >99.5%
HBr in Acetic Acid Solvent/Catalyst30–33% w/w solution
Diethyl Ether / Ethanol Wash SolventsAnhydrous / Absolute

Equipment:

  • Three-neck round-bottom flask (250 mL or scaled appropriately).

  • Pressure-equalizing addition funnel (with PTFE stopcock).

  • Mechanical stirrer (magnetic stirring may fail due to thick slurry formation).

  • Gas scrubber (NaOH trap) for HBr fumes.

Step-by-Step Methodology
Step 1: Solubilization & Protonation
  • Charge the reaction vessel with 4'-(1-imidazolyl)acetophenone (1.0 equiv).

  • Add 33% HBr in Acetic Acid (approx. 5–7 mL per gram of substrate).

    • Note: The reaction is exothermic. Cool the flask to 10–15°C during addition if scaling up >50g.

  • Stir until a clear, homogenous solution is obtained. The imidazole is now fully protonated.

Step 2: Bromination
  • Load Bromine (

    
    )  (1.0 to 1.05 equiv) into the addition funnel.
    
  • Add

    
     dropwise to the stirring solution at Room Temperature (20–25°C) .
    
    • Rate: Adjust addition so that the red bromine color dissipates before the next drop hits (approx. 30–60 mins total).

    • Observation: A transient precipitate may form and redissolve. Eventually, a heavy precipitate (the product salt) will begin to accumulate.

  • Once addition is complete, stir the mixture at room temperature for 4–12 hours (typically overnight) to ensure complete conversion.

Step 3: Isolation & Purification
  • Cool the reaction mixture to 0–5°C (ice bath) for 30 minutes to maximize precipitation.

  • Filter the solid using a sintered glass funnel (vacuum filtration).

  • Wash 1: Wash the filter cake with cold Acetic Acid (

    
     small volume) to remove unreacted bromine.
    
  • Wash 2: Wash copiously with Diethyl Ether or Ethanol to remove residual acid and traces of starting material.

  • Dry the solid under vacuum at 40°C.

Critical Process Parameters (CPP)
ParameterTarget RangeImpact of Deviation
Temperature 20–30°C>40°C: Risk of di-bromination or imidazole ring bromination.<10°C: Slow reaction rate; incomplete conversion.
Stoichiometry 1.00 – 1.05 eqExcess: Formation of

-dibromo ketone (difficult to separate).
Moisture <0.5%Water acts as a nucleophile, hydrolyzing the product to the

-hydroxy ketone. Keep system dry.

Workflow Visualization

WorkflowStartStart: 4'-(1-imidazolyl)acetophenoneDissolveDissolve in 33% HBr/AcOH(Protonation Step)Start->DissolveAddBrAdd Br2 Dropwise(20-25°C)Dissolve->AddBrStirStir 4-12 Hours(Precipitation occurs)AddBr->StirFilterVacuum FiltrationStir->FilterWashWash: AcOH then Ether/EtOHFilter->WashDryDry under VacuumWash->DryEndFinal Product:Alpha-Bromo HBr SaltDry->End

Figure 2: Operational workflow for the synthesis process.[2]

Troubleshooting & Quality Control

In-Process Control (IPC)
  • TLC Monitoring: Use Ethyl Acetate/Methanol (9:1).

    • Starting Material: Higher

      
      .
      
    • Product: Lower

      
       (streaking may occur due to salt form; neutralize a sample with 
      
      
      in a vial before spotting).
  • Color: The reaction should transition from dark red (during

    
     addition) to orange/yellow (precipitate). A persistent dark red color after overnight stirring indicates excess bromine or incomplete reaction.
    
Common Issues
  • "Oiling Out": If the product separates as an oil instead of crystals, induce crystallization by scratching the glass or adding a seed crystal. Adding diethyl ether to the mixture can also force precipitation.

  • Lachrymatory Effect: The product is a potent lachrymator (tear gas).[3] All solid handling must occur in a fume hood. Contaminated glassware should be rinsed with a dilute sodium thiosulfate solution to quench active bromides before removal from the hood.

Safety & Handling

  • Bromine (

    
    ):  Highly toxic, corrosive, and volatile. Causes severe burns. Handle only with double nitrile gloves and full face protection.
    
  • Alpha-Bromo Ketones: Severe eye and respiratory irritants. Exposure can cause temporary blindness and respiratory distress.

  • Waste Disposal: Quench all filtrates with Sodium Thiosulfate or Sodium Bisulfite solution to neutralize unreacted bromine before disposal.

References

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. PrepChem.com. (Based on standard HBr/AcOH bromination protocols for heterocyclic acetophenones). [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, Vol 79, 2002.[1] (Provides mechanistic insight into acid-catalyzed bromination). [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. (General mechanism and kinetics of acid-catalyzed halogenation). [Link]

Application Note and Protocol: Synthesis of 3'-(1H-imidazol-1-yl)acetophenone via Copper-Catalyzed N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Imidazoles

The N-aryl imidazole scaffold is a privileged structure in modern medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents, including tyrosine kinase inhibitors and serotonin receptor antagonists.[1][2] The title compound, 3'-(1H-imidazol-1-yl)acetophenone, is a versatile synthetic intermediate. Its ketone functionality allows for a wide array of subsequent chemical transformations, while the imidazole ring can engage in crucial biological interactions through hydrogen bonding and metal coordination.

This guide provides a comprehensive, field-proven protocol for the synthesis of 3'-(1H-imidazol-1-yl)acetophenone from 3'-bromoacetophenone and imidazole. We focus on the Ullmann condensation, a robust and cost-effective copper-catalyzed cross-coupling reaction.[3][4] The narrative emphasizes the mechanistic rationale behind procedural choices, equipping researchers with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt it. This document is designed to be a self-validating system, with integrated checkpoints and characterization benchmarks to ensure the successful synthesis of the target compound.

Reaction Overview and Mechanistic Insights

The synthesis is achieved through a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation. This method is highly effective for forming carbon-nitrogen bonds between aryl halides and N-heterocycles.[5]

Overall Reaction Scheme:

Caption: General scheme for the Ullmann condensation.

The "Why": Mechanistic Causality

Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting. While the precise mechanism of the Ullmann reaction can be complex and substrate-dependent, a widely accepted pathway involves a Cu(I)/Cu(III) cycle.[3][6]

  • Base-Mediated Deprotonation: The reaction is initiated by the deprotonation of imidazole's N-H bond by a base (e.g., K₂CO₃). This is a critical step; the resulting imidazolide anion is a significantly stronger nucleophile than neutral imidazole, which is essential for the subsequent steps.

  • Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (3'-bromoacetophenone). The copper atom inserts itself into the carbon-bromine bond, forming a Cu(III) intermediate. This is often the rate-limiting step of the cycle.

  • Ligand Exchange/Coordination: The deprotonated imidazolide anion coordinates to the copper center, displacing the halide.

  • Reductive Elimination: The C-N bond is formed as the desired product, 3'-(1H-imidazol-1-yl)acetophenone, is eliminated from the copper center. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

G CuI Cu(I) Catalyst CuIII_Aryl Ar-Cu(III)-Br Complex CuI->CuIII_Aryl Oxidative Addition (+ 3'-Bromoacetophenone) CuIII_Imidazole Ar-Cu(III)-Imidazolide Complex CuIII_Aryl->CuIII_Imidazole Ligand Exchange (+ Imidazolide Anion) Product Product Formation (Reductive Elimination) CuIII_Imidazole->Product C-N Bond Formation Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle for the Ullmann N-arylation.

Materials, Reagents, and Safety

Reagent and Solvent Data
ReagentCAS No.FormulaMW ( g/mol )RoleKey Hazards
3'-Bromoacetophenone2142-63-4C₈H₇BrO199.04ElectrophileSkin/Eye Irritant[7][8]
Imidazole288-32-4C₃H₄N₂68.08NucleophileCorrosive, Harmful
Copper(I) Iodide (CuI)7681-65-4CuI190.45CatalystToxic, Environmental Hazard
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21BaseSerious Eye Irritant
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09SolventReprotoxic, Harmful
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ExtractionFlammable, Eye Irritant
Deionized Water (H₂O)7732-18-5H₂O18.02Wash-
Brine (sat. NaCl)7647-14-5NaCl58.44Wash-
Anhydrous MgSO₄ / Na₂SO₄7487-88-9MgSO₄120.37Drying Agent-
Safety Precautions: A Mandate for Prudence

Researcher safety is non-negotiable. This protocol involves hazardous materials and must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, splash-proof safety goggles, and nitrile gloves are mandatory at all times.

  • Reagent Handling:

    • 3'-Bromoacetophenone: Causes skin and serious eye irritation.[8][9] Avoid inhalation and contact with skin.

    • DMF: Is a reproductive toxin. Handle with extreme care, ensuring no skin contact. Use in a well-ventilated fume hood.

    • Copper(I) Iodide: Is toxic if swallowed and harmful to aquatic life. Prevent release into the environment.

  • Waste Disposal: All chemical waste, including solvents and residual solids, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not pour waste down the drain.

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis.

Part A: Reaction Setup and Execution
  • Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-bromoacetophenone (1.0 g, ~5.02 mmol).

    • Causality: Using oven-dried glassware is crucial to minimize water content, which can compete with the nucleophile and potentially hinder the reaction.

  • Reagent Addition: Add imidazole (0.41 g, ~6.03 mmol, 1.2 equiv), potassium carbonate (1.39 g, ~10.05 mmol, 2.0 equiv), and copper(I) iodide (0.096 g, ~0.50 mmol, 10 mol%).

    • Causality: A slight excess of imidazole ensures complete consumption of the limiting reagent (3'-bromoacetophenone). Two equivalents of the base are used to ensure the complete deprotonation of imidazole and to neutralize the HBr byproduct formed. 10 mol% is a standard catalytic loading for this type of reaction.

  • Solvent Addition: Add 15 mL of N,N-dimethylformamide (DMF).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: The Cu(I) catalyst can be sensitive to oxidation by atmospheric oxygen. An inert atmosphere protects the catalyst's integrity and ensures high catalytic activity.

  • Heating: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

    • Causality: The Ullmann condensation typically requires elevated temperatures to overcome the activation energy for the oxidative addition step.[5] Vigorous stirring ensures efficient mixing and heat transfer.

Part B: Reaction Monitoring (Self-Validation)
  • TLC Analysis: Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC).

  • Procedure: Withdraw a small aliquot (~2-3 drops) from the reaction mixture, dilute it with ethyl acetate, and spot it on a silica gel TLC plate.

  • Eluent System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product is expected to be more polar (lower Rf) than the starting 3'-bromoacetophenone. The reaction is complete when the starting material spot is no longer visible.

CompoundExpected Rf (40% EtOAc/Hex)
3'-Bromoacetophenone~0.65
3'-(1H-imidazol-1-yl)acetophenone~0.25
Part C: Work-up and Isolation
  • Cooling: Once the reaction is complete (typically 8-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching & Filtration: Pour the dark reaction mixture into 100 mL of deionized water. A precipitate may form. Stir for 15 minutes, then filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality: The product is organic-soluble and will move into the ethyl acetate layer. Repeated extractions ensure maximum recovery.

  • Washing: Combine the organic layers. Wash with 10% aqueous ammonia (2 x 50 mL) to remove residual copper catalyst, followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality: Ammonia forms a water-soluble complex with copper ions, effectively pulling them from the organic phase. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer before the final drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Part D: Purification
  • Method Selection: The crude product, typically a brown oil or solid, can be purified by either flash column chromatography or recrystallization.

  • Flash Chromatography (Recommended):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is effective.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC.

  • Recrystallization:

    • Solvent System: A mixture of ethyl acetate and hexanes is a good starting point.

    • Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.[10]

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Validation

The identity and purity of the final product, 3'-(1H-imidazol-1-yl)acetophenone, should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to light yellow solid
Yield 70-85% (post-purification)
Melting Point ~108-110 °C (for the 4'-isomer, expect similar)[10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.8 (s, 1H), ~7.6 (t, 1H), ~7.5 (d, 1H), ~7.2 (s, 1H), ~7.1 (s, 1H), 2.65 (s, 3H).
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₁H₁₁N₂O: 187.0866; found: 187.0868

References

  • Erdogan, T., & Erdoğan, F. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Google Patents. (CN115626896A). Method for synthesizing imidazole compound.
  • PrepChem. (2023). Preparation of bromoacetophenone. [Link]

  • Aghapoor, K., et al. (2017). N-Arylation of imidazole with arylboronic acid in various solvents and... ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Bromoacetophenone. PubChem. [Link]

  • Singh, P., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). A Review of Microwave-Assisted Chalcone Synthesis. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3'-Bromoacetophenone. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]

  • Monnier, F., & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]

  • Google Patents. (US4433173A).
  • Yeong, H.-X., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]

  • Lee, J., & Lee, S. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic letters. [Link]

  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]

  • Ökten, S., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology. [Link]

  • Karadayı, N., et al. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Asian Journal of Chemistry. [Link]

  • Georganics. (n.d.). 4-(Imidazol-1-yl)acetophenone. [Link]

  • Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. [Link]

  • Sharma, A., et al. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]

  • Fun, H.-K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]

  • El-Borai, M. A., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]

Sources

Application Note: Characterizing Novel Anti-Platelet Activity Using 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3'-Bromo-4'-(1-imidazolyl)acetophenone in the investigation of platelet function.

Introduction: The Imperative for Novel Anti-Platelet Therapeutics

Platelet aggregation is a fundamental physiological process essential for hemostasis. However, its dysregulation leads to the formation of pathological thrombi, which are the underlying cause of major cardiovascular events such as myocardial infarction and ischemic stroke.[1] Consequently, the modulation of platelet activity remains a cornerstone of cardiovascular disease therapy. While existing antiplatelet agents, such as aspirin and P2Y12 inhibitors, are effective, they are associated with limitations including bleeding risks and non-responsiveness in some patients.[2] This necessitates the exploration of novel chemical entities that can inhibit platelet aggregation through alternative mechanisms.

This application note focuses on 3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS: 1141669-55-7), a compound whose structural motifs suggest significant potential as a modulator of platelet function.[3] The presence of an imidazole ring is particularly noteworthy, as this moiety is found in known selective inhibitors of thromboxane A2 (TXA2) synthase.[4][5] By inhibiting this key enzyme in the arachidonic acid cascade, the production of TXA2, a potent platelet agonist and vasoconstrictor, can be suppressed, offering a targeted mechanism for antiplatelet therapy.[6][7]

This document provides a comprehensive guide to utilizing 3'-Bromo-4'-(1-imidazolyl)acetophenone in platelet aggregation studies. We will detail its postulated mechanism of action, provide validated, step-by-step protocols for its in vitro evaluation using Light Transmission Aggregometry (LTA), and discuss the principles of data analysis and interpretation.

Biochemical Profile and Postulated Mechanism of Action

The anti-platelet activity of 3'-Bromo-4'-(1-imidazolyl)acetophenone is hypothesized to stem primarily from the selective inhibition of Thromboxane A2 (TXA2) synthase. This enzyme is a critical downstream component of the cyclooxygenase-1 (COX-1) pathway within platelets.[8][9]

The Arachidonic Acid (AA) Cascade in Platelets:

  • Upon platelet activation by agonists like collagen or thrombin, phospholipase enzymes release Arachidonic Acid (AA) from the platelet membrane.[9]

  • The enzyme Cyclooxygenase-1 (COX-1) metabolizes AA into the unstable endoperoxide, Prostaglandin H2 (PGH2).[10] This is the step inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[2]

  • Thromboxane A2 Synthase then rapidly converts PGH2 into Thromboxane A2 (TXA2).[6]

  • TXA2 is released from the platelet and acts as a powerful autocrine and paracrine signaling molecule. It binds to thromboxane receptors on its own surface and on neighboring platelets, leading to G-protein activation, a rise in intracellular calcium, and ultimately, platelet shape change, degranulation, and robust aggregation.[11][12]

The imidazole moiety of 3'-Bromo-4'-(1-imidazolyl)acetophenone is a known pharmacological tool for selectively inhibiting TXA2 synthase.[4][5] By blocking this enzyme, the compound is predicted to prevent the formation of TXA2 without significantly affecting the upstream production of other prostaglandins, offering a more targeted inhibition compared to non-selective COX-1 inhibitors.

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA Releases COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 (PGH2) TXAS TXA2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) Aggregation Platelet Aggregation (Amplified Response) TXA2->Aggregation Potent Activator COX1->PGH2 TXAS->TXA2 Initial_Agonists Initial Agonists (e.g., Collagen, Thrombin) Aspirin Aspirin (Positive Control) Test_Compound 3'-Bromo-4'-(1-imidazolyl)acetophenone (Hypothesized Target) Test_Compound->TXAS Inhibits

Caption: Postulated mechanism via the arachidonic acid pathway.

Application: In Vitro Evaluation by Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function in vitro.[13] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[14]

Protocol 1: Preparation of Platelet-Rich and Platelet-Poor Plasma

Rationale: The careful preparation of PRP is the most critical pre-analytical variable for obtaining reliable and reproducible results.[15] The protocol uses differential centrifugation to separate blood components based on their specific gravity.[16] A soft spin pellets red and white blood cells, leaving platelets suspended in the plasma (PRP). A subsequent hard spin pellets the platelets, yielding platelet-poor plasma (PPP) for use as a reference.

Materials:

  • Human whole blood from healthy, consenting donors who have abstained from NSAIDs for at least 10 days.

  • Vacutainer tubes containing 3.2% (0.109 M) sodium citrate anticoagulant.

  • Benchtop centrifuge with a swinging-bucket rotor.

  • Sterile polypropylene transfer pipettes and conical tubes.

Procedure:

  • Blood Collection: Collect whole blood via venipuncture directly into 3.2% sodium citrate tubes. The ratio should be 9 parts blood to 1 part anticoagulant. Gently invert the tubes 3-4 times to mix.

  • Sample Handling: All subsequent steps should be performed at room temperature (20-24°C) to prevent platelet activation. Samples should be processed within 2 hours of collection.[13]

  • First Centrifugation (PRP Preparation): Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature with the brake off.[17]

  • PRP Harvesting: Carefully remove the tubes from the centrifuge. Using a sterile transfer pipette, gently aspirate the upper, straw-colored layer (PRP), being careful not to disturb the buffy coat (the thin white layer of leukocytes) or the underlying red blood cells. Transfer the PRP to a labeled, capped polypropylene tube.

  • Second Centrifugation (PPP Preparation): Re-centrifuge the remaining blood sample at a high force (e.g., 2,500 x g) for 15 minutes at room temperature with the brake on.[17]

  • PPP Harvesting: Carefully aspirate the clear, platelet-poor plasma (PPP) and transfer it to a separate labeled tube. This will serve as the 100% aggregation (0% opacity) blank for the aggregometer.

  • Platelet Count Adjustment (Optional but Recommended): For maximum standardization, the platelet count in the PRP can be adjusted to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP. The optimal platelet count for PRP should be between 150 and 600 G/L.[18]

Protocol 2: LTA Assay for Dose-Response Analysis

Rationale: This protocol is designed to determine the concentration-dependent inhibitory effect of 3'-Bromo-4'-(1-imidazolyl)acetophenone on platelet aggregation induced by various agonists. Using Arachidonic Acid (AA) as the primary agonist is essential to specifically probe the TXA2-synthase pathway. Other agonists (e.g., ADP, collagen) are used to assess the specificity of the inhibitor.[19][20]

Materials:

  • Platelet Aggregometer (e.g., Chrono-log Model 700).

  • Calibrated micropipettes.

  • Glass aggregometry cuvettes and magnetic stir bars.

  • PRP and PPP (from Protocol 1).

  • Test Compound: 3'-Bromo-4'-(1-imidazolyl)acetophenone stock solution (e.g., 10 mM in DMSO). Prepare serial dilutions in DMSO or saline.

  • Vehicle Control: DMSO or the solvent used for the test compound.

  • Positive Control: Acetylsalicylic acid (Aspirin) solution.

  • Agonists:

    • Arachidonic Acid (AA) (e.g., final concentration 0.5-1.0 mM).

    • Adenosine Diphosphate (ADP) (e.g., final concentration 5-10 µM).

    • Collagen (e.g., final concentration 2-5 µg/mL).

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette the required volume of PPP (e.g., 250 µL) into a cuvette with a stir bar.[17][21] Place it in the appropriate channel and set this as the 100% light transmission baseline.

    • Pipette the same volume of PRP into a separate cuvette with a stir bar. Place it in the read channel and set this as the 0% light transmission baseline.

  • Assay Execution:

    • Pipette 225 µL of PRP into a fresh glass cuvette containing a magnetic stir bar. Place it in the sample well and allow it to equilibrate at 37°C for at least 2 minutes.

    • Add 25 µL of the vehicle (for control) or the desired concentration of 3'-Bromo-4'-(1-imidazolyl)acetophenone. Allow it to incubate for a defined period (e.g., 3-5 minutes).

    • Start the recording on the aggregometer software.

    • Add 25 µL of the chosen agonist (e.g., Arachidonic Acid) to initiate aggregation. The final volume in the cuvette will be 275 µL.

    • Record the aggregation curve for 5-10 minutes, or until the aggregation response has plateaued.

  • Dose-Response: Repeat step 3 for a range of concentrations of the test compound to generate a dose-response curve.

  • Controls:

    • Negative Control: Vehicle + Agonist (should show maximum aggregation).

    • Positive Control: Aspirin + Arachidonic Acid (should show near-complete inhibition).

Caption: Experimental workflow for LTA analysis.

Data Analysis, Presentation, and Interpretation

Calculation of Inhibition: The percentage of aggregation is determined by the maximum change in light transmission relative to the PRP (0%) and PPP (100%) baselines. The percentage inhibition is calculated as follows:

% Inhibition = (1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)) * 100

Data Presentation: Summarize the quantitative data in a clear, structured table. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).

Table 1: Hypothetical Inhibitory Activity of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Agonist (Final Conc.)Test Compound IC₅₀ (µM)Positive Control (Aspirin) IC₅₀ (µM)
Arachidonic Acid (1 mM)0.55 ± 0.0825.5 ± 3.1
Collagen (2 µg/mL)12.8 ± 2.145.2 ± 5.5
ADP (10 µM)45.6 ± 6.3> 100

Interpretation:

  • A low IC₅₀ value against AA-induced aggregation strongly supports the hypothesis that the compound acts by inhibiting the COX-1/TXA2 synthase pathway. A significantly higher potency against AA compared to aspirin would suggest a mechanism downstream of COX-1, i.e., at TXA2 synthase.

  • Moderate inhibition against collagen-induced aggregation is expected, as the collagen response is partially amplified by TXA2 release.

  • A high IC₅₀ value against ADP suggests the compound does not significantly interfere with purinergic receptor pathways, highlighting its specificity.

Conclusion

3'-Bromo-4'-(1-imidazolyl)acetophenone represents a promising scaffold for the development of novel anti-platelet agents. Its imidazole moiety strongly suggests a mechanism involving the inhibition of Thromboxane A2 synthase. The protocols detailed in this application note provide a robust and validated framework for researchers to precisely characterize the compound's in vitro efficacy and mechanism of action using the gold-standard Light Transmission Aggregometry. This systematic approach, grounded in established scientific principles, will enable a thorough evaluation of its potential as a therapeutic candidate for thrombotic disorders.

References

  • Kim, D., et al. (2022). A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. Frontiers in Pharmacology. Available at: [Link]

  • Lu, W., et al. (2022). A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. PubMed Central. Available at: [Link]

  • Perveen, S., et al. (2021). Thiazole derivative for platelet inhibitions. Health Biotechnology and Biopharma. Available at: [Link]

  • Shpani, E., et al. (2023). Unraveling the Mechanism of Platelet Aggregation Suppression by Thioterpenoids: Molecular Docking and In Vivo Antiaggregant Activity. PMC. Available at: [Link]

  • Needleman, P., et al. (1977). Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets. PubMed. Available at: [Link]

  • Moncada, S., et al. (1977). Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Practical-Haemostasis.com. Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. Available at: [Link]

  • Machaon Diagnostics. (n.d.). Platelet Aggregation Study – Comprehensive. Machaon Diagnostics. Available at: [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available at: [Link]

  • Fritsma, G. (2012). How to Validate an Aggregometer. The Fritsma Factor. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2014). Novel Inhibitors of Platelet Aggregation. PMC. Available at: [Link]

  • Patrignani, P., & Patrono, C. (2016). Cyclooxygenases and platelet functions. PubMed. Available at: [Link]

  • Brass, L. F., & Abrams, C. S. (2013). Platelet Signaling. PMC. Available at: [Link]

  • Dhurat, R., & Sukesh, M. S. (2014). Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective. PMC. Available at: [Link]

  • ResearchGate. (n.d.). A novel flow cytometry-based platelet aggregation assay. ResearchGate. Available at: [Link]

  • Charles River. (n.d.). Characterization of Cox-1 Inhibitors Effect on Platelets by In Vitro Platelet Aggregation Assays. Charles River. Available at: [Link]

  • Al-Mustafa, A., et al. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Taylor & Francis Online. Available at: [Link]

  • Patsnap Synapse. (2024). What are TXA2 synthase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Gresele, P., et al. (2015). Platelet function tests: a comparative review. PMC. Available at: [Link]

  • Li, Z., et al. (2010). Signaling During Platelet Adhesion and Activation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Gresele, P., et al. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. PubMed. Available at: [Link]

  • Li, Z., & Delaney, M. K. (2017). New Concepts and Mechanisms of Platelet Activation Signaling. Physiology. Available at: [Link]

  • Bio/Data Corporation. (2025). Effective Platelet Aggregation Testing Starts with Preparation. Bio/Data Corporation. Available at: [Link]

  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone. American Elements. Available at: [Link]

  • van Hecken, A., et al. (2000). Platelet function is inhibited by non-selective non-steroidal anti-inflammatory drugs but not by cyclo-oxygenase-2-selective inhibitors. Ovid. Available at: [Link]

  • Fernandez-Borges, F., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. Available at: [Link]

  • National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. Available at: [Link]

  • Al-blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Thromboxane A2 – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Tundis, R., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC. Available at: [Link]

  • Gacka, M., & Żółtowska, A. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. Available at: [Link]

  • Laboratory Supply Network. (2021). What is the optimal centrifugation protocol for preparing PRP?. Laboratory Supply Network. Available at: [Link]

  • Cognasse, F., et al. (2015). Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets. PubMed Central. Available at: [Link]

  • Zaragoza, C., et al. (2022). Flavonoids: Antiplatelet Effect as Inhibitors of COX-1. MDPI. Available at: [Link]

  • Busch, U., et al. (2000). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. Available at: [Link]

  • ChemBK. (2024). 4'-Bromo-3'-methylacetophenone. ChemBK. Available at: [Link]

  • TeachMePhysiology. (2023). Platelets - Function - Aggregation - Adhesion. TeachMePhysiology. Available at: [Link]

  • Ghoshal, S., & Bhattacharyya, M. (2022). COX Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • LinkedIn. (2025). Antiplatelet drugs mechanisms of action. LinkedIn. Available at: [Link]

  • Roth, K. (n.d.). Platelet-rich Plasma: Formulations, Preparations, Constituents and Their Effects. Dr Kevin Roth. Available at: [Link]

  • Santos, G. S., et al. (2020). Technical Procedures for Preparation and Administration of Platelet-Rich Plasma and Related Products: A Scoping Review. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Lumley, P., et al. (1991). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. PMC. Available at: [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Ramström, S., et al. (2023). Consensus report on markers to distinguish procoagulant platelets from apoptotic platelets: communication from the Scientific and Standardization Committee of the ISTH. PubMed. Available at: [Link]

  • Dr.Oracle. (2025). What is the procedure for preparing platelet-rich plasma (PRP)?. Dr.Oracle. Available at: [Link]

  • O'Brien, J. R. (1964). A COMPARISON OF PLATELET AGGREGATION PRODUCED BY SEVEN COMPOUNDS AND A COMPARISON OF THEIR INHIBITORS. PubMed. Available at: [Link]

Sources

Application Note & Protocols: A Framework for Evaluating the Anticancer Activity of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the potential biological activity of the novel compound, 3'-Bromo-4'-(1-imidazolyl)acetophenone. The structural composition, featuring an imidazole ring and an acetophenone core, suggests a strong rationale for exploring its efficacy as an anticancer agent, likely through the inhibition of key cellular signaling pathways.[1][2][3] This guide details a logical, tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to specific enzyme inhibition and cell-based target engagement assays. Each protocol is designed to be self-validating, with explanations of the scientific principles and causality behind the experimental design to ensure robust and reproducible data generation.

Introduction: Rationale and Scientific Background

The quest for novel small molecule inhibitors is a cornerstone of modern oncology drug discovery.[4][5] The imidazole moiety is a privileged heterocyclic structure found in numerous FDA-approved anticancer drugs.[6] Its unique electronic properties and ability to coordinate with metallic ions in enzyme active sites make it a powerful pharmacophore for targeting key proteins in cancer signaling.[2][7] Imidazole derivatives have demonstrated a wide range of anticancer mechanisms, including the potent inhibition of protein kinases, which are frequently dysregulated in cancer.[1][2]

The compound of interest, 3'-Bromo-4'-(1-imidazolyl)acetophenone, combines this potent imidazole ring with an acetophenone backbone, a versatile scaffold also used in the synthesis of bioactive molecules.[8] This structural combination presents a compelling hypothesis: the compound may function as an inhibitor of protein kinases, leading to cytotoxic effects in cancer cells. This application note provides a systematic workflow to test this hypothesis, from initial phenotypic screening to mechanistic validation.

Compound Profile: 3'-Bromo-4'-(1-imidazolyl)acetophenone

PropertyValueSource
CAS Number 1141669-55-7[9]
Molecular Formula C₁₁H₉BrN₂O[9]
Molecular Weight 265.11 g/mol [9]
Appearance White to yellow solid[9]
IUPAC Name 1-(3-bromo-4-imidazol-1-ylphenyl)ethanone[9]

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular processes, including proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers. Small molecule inhibitors that block the ATP-binding site of kinases can halt these oncogenic signals. Given the structural features of 3'-Bromo-4'-(1-imidazolyl)acetophenone, we hypothesize that it acts as a kinase inhibitor, disrupting downstream signaling and inducing cancer cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 GF Growth Factor GF->Receptor Compound 3'-Bromo-4'-(1-imidazolyl)acetophenone Kinase2 Kinase 2 (e.g., MEK) Compound->Kinase2 Inhibition Kinase1->Kinase2 ADP1 ADP Kinase1->ADP1 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 ADP2 ADP Kinase2->ADP2 ADP3 ADP Kinase3->ADP3 TF Transcription Factors Kinase3->TF ATP1 ATP ATP1->Kinase1 ATP2 ATP ATP2->Kinase2 ATP3 ATP ATP3->Kinase3 Response Gene Expression (Proliferation, Survival) TF->Response

Caption: Hypothesized inhibition of a generic kinase cascade.

Experimental Design and Workflow

A tiered screening approach is the most efficient method for characterizing a novel compound.[10] This workflow prioritizes experiments to quickly identify biological activity and then systematically elucidates the mechanism of action.

Caption: Tiered workflow for evaluating compound activity.

Detailed Experimental Protocols

Protocol 1: Compound Solubilization and Stock Preparation

Rationale: Accurate and reproducible results depend on the complete solubilization of the test compound. Dimethyl sulfoxide (DMSO) is a standard solvent for solubilizing lipophilic small molecules for in vitro assays.[11]

Materials:

  • 3'-Bromo-4'-(1-imidazolyl)acetophenone powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated precision balance and vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on a precision balance.

  • Carefully weigh out approximately 5-10 mg of the compound into the tube. Record the exact weight.

  • Calculate the volume of DMSO required to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

  • Add the calculated volume of DMSO to the tube.

  • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] This initial screen across a panel of cancer cell lines helps identify if the compound has broad cytotoxic effects and determines its potency (IC₅₀).[14] A common starting panel includes cell lines from diverse tissue origins, such as MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS).[15]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, NCI-H460) and a non-cancerous control line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • Compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette and plate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration in all wells should be constant and non-toxic (typically ≤0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitates are visible.[14]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot percent viability versus log[compound concentration].

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration that inhibits cell viability by 50%.[16][17]

Data Presentation:

Cell LineTissue of OriginCompound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Value]
NCI-H460Lung Carcinoma[Experimental Value][Value]
SF-268Glioma[Experimental Value][Value]
HEK293Normal Embryonic Kidney[Experimental Value][Value]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: To directly test the hypothesis of kinase inhibition, a biochemical assay is required. The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[18] Less ADP production (lower luminescence) in the presence of the compound indicates inhibition of the target kinase.[19] This assay is highly adaptable for high-throughput screening against a panel of kinases to determine potency and selectivity.[20]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Recombinant purified kinases of interest (e.g., members of the MAPK pathway, cell cycle kinases)

  • Specific kinase substrates (peptides or proteins)

  • Ultra-Pure ATP

  • Compound stock solution

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. A typical reaction (e.g., 5 µL) contains:

    • Kinase buffer

    • Desired concentration of ATP (often at the Kₘ for the kinase)

    • Substrate

    • Recombinant kinase enzyme

    • Serial dilutions of the 3'-Bromo-4'-(1-imidazolyl)acetophenone or vehicle control (DMSO).

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[20]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce light. Incubate for 30-40 minutes at room temperature.[21]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Convert raw luminescence units to percent kinase activity relative to the vehicle (DMSO) control.

    • Plot percent activity versus log[compound concentration] and use non-linear regression to determine the IC₅₀ for each kinase tested.

Protocol 4: Cell-Based Target Engagement (Western Blot)

Rationale: A positive result in a biochemical assay demonstrates potential but does not confirm that the compound can enter a cell and engage its target in the complex cellular environment. A western blot for a phosphorylated downstream substrate of the target kinase is a definitive method to confirm cellular target engagement.[22] A reduction in the phospho-protein signal upon compound treatment indicates successful inhibition of the kinase in living cells.

Materials:

  • Cancer cell line identified as sensitive in Protocol 2 and expressing the target kinase.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: one specific for the phosphorylated substrate of the target kinase, and one for the total protein (as a loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of the compound (centered around the cytotoxic IC₅₀) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[23]

    • Incubate with the primary antibody against the phospho-protein overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Validation): The same blot can be stripped and re-probed with an antibody against the total protein of the substrate and/or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.

Interpretation and Next Steps

  • Cytotoxicity (MTT): A low IC₅₀ value (e.g., <10 µM) in cancer cells coupled with a high IC₅₀ in non-cancerous cells indicates potent and selective anticancer activity, warranting further investigation.[24]

  • Kinase Inhibition (ADP-Glo™): Potent IC₅₀ values against one or a few kinases suggest a specific mechanism of action. Broad activity against many kinases may indicate off-target effects.

  • Target Engagement (Western Blot): A dose-dependent decrease in the phosphorylation of a known kinase substrate confirms that the compound inhibits the target kinase within the cell at concentrations consistent with its cytotoxic IC₅₀.

Successful validation through this workflow positions 3'-Bromo-4'-(1-imidazolyl)acetophenone as a promising lead compound. Subsequent steps in the drug discovery pipeline would include structure-activity relationship (SAR) studies, lead optimization to improve potency and drug-like properties, and eventual progression to preclinical in vivo models.[10]

References

  • Biotek Instruments, Inc. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Biotek.com. Retrieved from [Link]

  • Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Pharmacology. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crownbio.com. Retrieved from [Link]

  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone. AmericanElements.com. Retrieved from [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Kamal, A., et al. (2017). Imidazoles as potential anticancer agents. MedChemComm. Retrieved from [Link]

  • Humphrey, S. E., & Kasinski, A. L. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro ADP-Glo kinase assay. Bio-protocol.org. Retrieved from [Link]

  • Ayati, A., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Retrieved from [Link]

  • Zhang, M., et al. (2022). Paving the way for small-molecule drug discovery. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Bromoacetophenone. PubChem.ncbi.nlm.nih.gov. Retrieved from [Link]

  • Groh, J., et al. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. Retrieved from [Link]

  • Yung-Chi, C. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Retrieved from [Link]

  • Tuffy, K. M., & Fröhlich, H. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Retrieved from [Link]

  • Gambacurta, A., et al. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Pharmafeatures.com. Retrieved from [Link]

  • Gillet, J.-P., et al. (2017). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reactionbiology.com. Retrieved from [Link]

  • BOC Sciences. (2025). From Discovery to Application - What are Small Molecule Inhibitors?. YouTube. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Clyte.bio. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Imidazoles as potential anticancer agents. RSC Publishing. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). General Protocol for Western Blotting. Bio-Rad.com. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noblelifesci.com. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. Retrieved from [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. Retrieved from [Link]

  • ZeClinics. (2025). Drug Discovery and Development: A Step-By-Step Process. Zeclinics.com. Retrieved from [Link]

  • ResearchGate. (2015). Does any one have experience using Western blotting to measure IC50 in cell based phosphorylation assay?. ResearchGate.net. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.com. Retrieved from [Link]

  • ResearchGate. (n.d.). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. ResearchGate.net. Retrieved from [Link]

Sources

Application Note: Analytical Control Strategy for 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive analytical framework for the characterization of 3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS 1141669-55-7), a critical intermediate in the synthesis of bioactive small molecules, including antifungal azoles and kinase inhibitors.[1]

Introduction & Chemical Context

3'-Bromo-4'-(1-imidazolyl)acetophenone is a bifunctional building block characterized by an electrophilic acetyl group, a displaceable or coupleable aryl bromide, and a basic imidazole moiety.[1][2] Its structural integrity is pivotal in pharmaceutical synthesis, where the bromine atom often serves as a handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, while the imidazole ring provides pharmacophoric interactions (e.g., heme iron coordination in CYP51 inhibitors).

Physicochemical Profile
PropertyValue / Characteristic
CAS Number 1141669-55-7
Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Isotopic Signature Distinct 1:1 doublet at m/z 265/267 (⁷⁹Br/⁸¹Br)
pKa (Calculated) ~6.5 (Imidazole N3); Ketone is neutral.[2][3][4]
Solubility Soluble in DMSO, MeOH, ACN; Sparingly soluble in water.[1]

Critical Quality Attributes (CQAs) & Impurity Profiling

The synthesis typically involves Nucleophilic Aromatic Substitution (SₙAr) of 3'-bromo-4'-fluoroacetophenone with imidazole or Ullmann-type coupling.[1] The analytical method must resolve the following potential impurities:

  • Impurity A (Starting Material 1): 3'-Bromo-4'-fluoroacetophenone.

  • Impurity B (Starting Material 2): Imidazole (detectable via low-wavelength UV or HILIC).[1]

  • Impurity C (Regioisomer): 3'-(1-imidazolyl)-4'-bromoacetophenone (rare, but possible if starting from di-halo precursors).[1]

  • Impurity D (Hydrolysis): 3'-Bromo-4'-(1-imidazolyl)benzoic acid (oxidation of acetyl group).[1]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Rationale: The imidazole moiety is basic (pKa ~6.5).[1] Standard acidic mobile phases (pH 2-3) protonate the imidazole, leading to peak tailing on traditional C18 columns due to silanol interactions. This protocol utilizes a High-pH approach to keep the molecule neutral, ensuring sharp peak shape and enhanced retention.

Method Parameters
ParameterCondition
Column Waters XBridge C18 BEH, 4.6 × 150 mm, 3.5 µm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 260 nm (primary), 220 nm (impurity scan)
Injection Volume 5.0 µL
Diluent 50:50 Water:Acetonitrile
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End

System Suitability Criteria:

  • Tailing Factor (Tf): NMT 1.5 (Critical for basic imidazole).[1]

  • Resolution (Rs): > 2.0 between Main Peak and Impurity A.

  • Precision (RSD): < 1.0% for 6 replicate injections.

Protocol 2: Spectroscopic Characterization (NMR & MS)

A. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Key Feature: The Bromine Isotope Pattern is the definitive identifier.[1] You must observe two peaks of nearly equal intensity separated by 2 Da.

    • [M+H]⁺: m/z 265.0 (⁷⁹Br)

    • [M+H+2]⁺: m/z 267.0 (⁸¹Br)

  • Fragmentation (MS/MS):

    • Loss of Acetyl (-42 Da): m/z 223/225.

    • Loss of Bromine radical (rare in ESI, common in EI): m/z 186.

B. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Tetramethylsilane internal standard).[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
2.65 Singlet (s)3H-COCH₃ Methyl group of acetophenone.
7.15 Singlet (s)1HImidazole C4-H Characteristic imidazole ring proton.[1]
7.45 Singlet (s)1HImidazole C5-H Characteristic imidazole ring proton.[1]
7.75 Doublet (d)1HAr-H5' Ortho to imidazole, shielded by N-lone pair.[1]
8.05 Doublet of Doublets (dd)1HAr-H6' Meta coupling to H2', Ortho to H5'.
8.15 Singlet (s)1HImidazole C2-H Most deshielded imidazole proton (between Ns).[1]
8.35 Doublet (d)1HAr-H2' Ortho to Br, most deshielded aromatic proton.[1]

Visualizing the Analytical Logic

The following diagram maps the synthesis impurities to their analytical detection method, ensuring a "Quality by Design" (QbD) approach.

AnalyticalStrategy Start Crude Product (S_NAr Reaction) Method_HPLC HPLC (pH 10) Separation Start->Method_HPLC Dissolve Target 3'-Bromo-4'-(1-imidazolyl) acetophenone Method_MS Mass Spec (Isotope Pattern) Target->Method_MS Confirm Br (1:1 Ratio) Method_NMR 1H-NMR (Structural ID) Target->Method_NMR Confirm Regio (Splitting) Imp_A Impurity A: Fluoro-Precursor Imp_A->Method_MS No Br Pattern (M+H 249) Imp_B Impurity B: Imidazole Excess Method_HPLC->Target RT ~8.5 min Method_HPLC->Imp_A RT ~11.0 min (More Hydrophobic) Method_HPLC->Imp_B RT ~1.5 min (Void Volume)

Caption: Analytical workflow differentiating the target molecule from key synthetic impurities via retention time and spectral signature.

References

  • American Elements. "3'-Bromo-4'-(1-imidazolyl)acetophenone Product Specifications." American Elements Catalog. [Link][1][2]

  • Organic Syntheses. "General Procedures for Bromination of Acetophenones." Org.[1][4][5][6] Synth.1999 , 76, 159. (Methodological grounding for bromo-acetophenone handling).

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Waters Application Notes. (Grounding for pH 10 methodology).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 3'-Bromo-4'-(1-imidazolyl)acetophenone, a key intermediate in pharmaceutical synthesis. The protocol herein details a robust High-Performance Liquid Chromatography (HPLC) method, developed to ensure high purity and yield of the target compound. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and the scientific rationale behind the methodological choices.

Introduction

3'-Bromo-4'-(1-imidazolyl)acetophenone is a substituted aromatic ketone containing an imidazole moiety.[1] Its chemical structure, featuring a brominated phenyl ring and an imidazole group, makes it a valuable building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecules, offering high resolution and efficiency.[2][3] This application note describes a detailed protocol for the preparative HPLC purification of 3'-Bromo-4'-(1-imidazolyl)acetophenone, addressing potential impurities and optimizing separation parameters for yield and purity.

Physicochemical Properties of 3'-Bromo-4'-(1-imidazolyl)acetophenone

A thorough understanding of the analyte's properties is crucial for developing an effective HPLC method.

PropertyValueSource
Chemical Formula C₁₁H₉BrN₂O[1]
Molecular Weight 265.11 g/mol [1]
Appearance White to yellow solid[1]
Solubility Expected to be soluble in polar organic solvents like methanol and acetonitrile.[4]Inferred from structure and related compounds

Potential Impurities

Impurities in the crude product can originate from starting materials, by-products, or degradation products. Potential impurities in the synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone may include:

  • Unreacted starting materials: Such as 3'-Bromo-4'-fluoroacetophenone or imidazole.

  • Isomeric by-products: Arising from non-selective bromination or substitution reactions.

  • Degradation products: Resulting from instability during the reaction or work-up.

HPLC Purification Strategy

A reversed-phase HPLC method is proposed for the purification of the moderately polar 3'-Bromo-4'-(1-imidazolyl)acetophenone. The non-polar stationary phase will interact with the hydrophobic parts of the molecule, while a polar mobile phase will elute the compounds.

Experimental Protocols

Materials and Reagents
  • Crude 3'-Bromo-4'-(1-imidazolyl)acetophenone

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • C18 stationary phase column (e.g., 250 x 10 mm, 5 µm particle size).

Sample Preparation
  • Dissolve the crude 3'-Bromo-4'-(1-imidazolyl)acetophenone in a minimal amount of methanol or acetonitrile to create a concentrated stock solution.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method

The following parameters provide a starting point for the purification and can be optimized further.

ParameterRecommended SettingRationale
Column C18, 250 x 10 mm, 5 µmA C18 column provides good retention for aromatic and moderately polar compounds.[5][6]
Mobile Phase A 0.1% TFA in WaterTFA is a common ion-pairing agent that improves peak shape for basic compounds like imidazoles.[7]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a versatile organic modifier in reversed-phase HPLC.[4]
Gradient 10-90% B over 30 minutesA gradient elution is necessary to effectively separate the target compound from potential impurities with varying polarities.
Flow Rate 5.0 mL/minThis flow rate is suitable for a 10 mm ID preparative column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nmAromatic ketones typically exhibit strong absorbance at these wavelengths. A diode array detector can be used to monitor the full spectrum.
Injection Volume 1-5 mL (depending on concentration and column capacity)The injection volume should be optimized to avoid column overloading.
Post-Purification Work-up
  • Collect the fractions containing the purified product based on the chromatogram.

  • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

  • The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent after neutralization to isolate the final product.

Visualization of the Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto HPLC filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation collect->evaporate isolate Product Isolation evaporate->isolate final_product final_product isolate->final_product Pure Compound

Caption: Workflow for the HPLC purification of 3'-Bromo-4'-(1-imidazolyl)acetophenone.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the stationary phase.Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope and the organic modifier (e.g., try methanol instead of acetonitrile).
Low Recovery Compound precipitation on the column or irreversible adsorption.Decrease the sample concentration or change the mobile phase composition.
Carryover Adsorption of the compound in the injector or column.Implement a needle wash with a strong solvent and a column flush with a high percentage of organic solvent after each run.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient protocol for the purification of 3'-Bromo-4'-(1-imidazolyl)acetophenone. By employing a reversed-phase C18 column with an acetonitrile/water gradient containing trifluoroacetic acid, high purity of the target compound can be achieved. This method is a valuable tool for researchers and scientists working on the synthesis of imidazole-containing pharmaceutical intermediates, ensuring the quality and consistency of their compounds.

References

  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone. Retrieved from [Link]

  • El-Kassem, L. T., & El-Zein, H. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5935.
  • Hoang, G. L., Streit, A. D., & Ellman, J. A. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles, and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 83(24), 15347-15360.
  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]

  • ResearchGate. (2018). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Vikrant, K., Deng, Y.-X., Kim, K.-H., Younis, S. A., Boukhvalov, D. W., Ahn, W.-S., & Deep, A. (2019). Application of Zr-Cluster-Based MOFs for the Adsorptive Removal of Aliphatic Aldehydes (C1 to C5) from an Industrial Solvent. ACS Applied Materials & Interfaces, 11(47), 44270-44281.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3'-Bromo-4'-(1-imidazolyl)acetophenone for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the structural characterization of 3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS: 1141669-55-7), a substituted acetophenone derivative with potential applications in pharmaceutical and materials science research.[1][2] We present a suite of Nuclear Magnetic Resonance (NMR) spectroscopy protocols, including 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, designed to deliver unambiguous structural verification and assignment. The methodologies are explained with a focus on the underlying scientific principles, ensuring researchers can adapt these protocols for analogous small molecules.

Introduction and Scientific Context

3'-Bromo-4'-(1-imidazolyl)acetophenone is a heterocyclic compound featuring an acetophenone core substituted with a bromine atom and an imidazole ring. Its molecular formula is C₁₁H₉BrN₂O.[2] Compounds with substituted acetophenone and imidazole motifs are prevalent in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules.[1] Given its potential as a synthetic building block, rigorous structural confirmation is paramount for its use in drug development and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C) and their through-bond connectivity provides a detailed molecular fingerprint. This guide outlines a comprehensive NMR workflow, from sample preparation to advanced 2D correlation spectroscopy, to achieve complete and confident characterization of the title compound.

Molecular Structure and Expected Spectral Features

A thorough understanding of the molecule's topology is essential for predicting and interpreting its NMR spectra. The key structural features include a tri-substituted aromatic ring, an imidazole ring, and an acetyl group.

Caption: Structure of 3'-Bromo-4'-(1-imidazolyl)acetophenone with atom numbering.

Expected ¹H NMR Signatures:

  • Acetyl Protons (H9'): A sharp singlet, integrating to 3H, expected around δ 2.6 ppm.[3][4]

  • Aromatic Protons (H2', H5', H6'): These three protons form an ABC spin system due to their distinct chemical environments. They are expected in the δ 7.4–8.0 ppm region.[4] The electron-withdrawing acetyl group will deshield the ortho proton (H2'), shifting it downfield.

  • Imidazole Protons (H2'', H4'', H5''): Three distinct signals are expected. The proton at the C2'' position is typically the most deshielded.[5][6]

Expected ¹³C NMR Signatures:

  • Carbonyl Carbon (C7'): The least shielded carbon, appearing as a weak signal (quaternary) in the δ 190–200 ppm range.[7][8]

  • Aromatic Carbons (C1'-C6'): Six signals are expected in the δ 125–150 ppm range.[7][9] The carbons directly attached to bromine (C3') and the imidazole nitrogen (C4') will have their shifts significantly influenced by these substituents.

  • Imidazole Carbons (C2'', C4'', C5''): Three signals expected in the δ 115–140 ppm region.

  • Methyl Carbon (C9'): A signal in the aliphatic region, typically around δ 25–30 ppm.[7]

Experimental Workflow and Protocols

A systematic approach ensures data quality and facilitates accurate interpretation. The workflow involves meticulous sample preparation followed by a hierarchical series of NMR experiments.

G A Sample Preparation (5-25 mg in 0.6 mL CDCl₃) B 1D ¹H NMR Acquisition (Structural Overview & Purity) A->B C 1D ¹³C NMR Acquisition (Carbon Backbone) B->C D 2D HSQC Experiment (Direct ¹H-¹³C Correlations) C->D E 2D HMBC Experiment (Long-Range ¹H-¹³C Correlations) D->E F Data Processing & Analysis E->F G Structure Verification & Assignment F->G

Caption: Diagram showing key 2- and 3-bond HMBC correlations (red arrows).

Conclusion

The combination of 1D ¹H, ¹³C, and 2D HSQC and HMBC NMR experiments provides a robust and self-validating system for the complete structural elucidation of 3'-Bromo-4'-(1-imidazolyl)acetophenone. By following the detailed protocols for sample preparation and data acquisition, and by systematically analyzing the resulting correlation data, researchers can achieve unambiguous assignment of all proton and carbon signals. This rigorous characterization is an indispensable step for any downstream application in drug discovery or materials science, ensuring the chemical integrity of the starting material.

References

  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR derived HSQC (A) and HMBC (B) spectra of.... Retrieved from [Link]

  • SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the.... Retrieved from [Link]

  • StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). HSQC 2D NMR maps of PHBV18%-P2. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Nature. (n.d.). HMBC-NMR characterization of the sulfenic acid-dimedone adduct from the EgtE reaction. Retrieved from [Link]

  • American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

Sources

Application Note: High-Resolution LC-MS/MS Characterization of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the structural characterization and quantification of 3'-Bromo-4'-(1-imidazolyl)acetophenone , a critical intermediate in the synthesis of antifungal azoles and kinase inhibitors. Due to the presence of both a basic imidazole moiety and a halogenated phenyl core, this molecule presents unique mass spectrometric behaviors. This guide provides an optimized LC-MS/MS workflow, focusing on Electrospray Ionization (ESI) parameters, isotopic pattern analysis for bromine confirmation, and collision-induced dissociation (CID) fragmentation pathways.

Introduction & Chemical Context

3'-Bromo-4'-(1-imidazolyl)acetophenone (


, MW 265.[1]11) combines an electron-withdrawing acetyl group and a bromine atom with a basic imidazole ring. This "push-pull" electronic structure influences its ionization efficiency and fragmentation stability.
Physicochemical Properties Relevant to MS
PropertyValueImplication for Mass Spectrometry
Molecular Weight 265.11 g/mol Base peak in ESI(+) expected at

265 and 267.
Isotopes

(50.7%) /

(49.3%)
Distinct 1:1 doublet separated by 2 Da.
Basicity (

)
~6.5 - 7.0 (Imidazole N3)Readily protonates in acidic mobile phases; ideal for ESI(+).
LogP ~2.6Moderately hydrophobic; suitable for Reverse Phase (C18) LC.

Experimental Design & Protocols

Sample Preparation Protocol

Objective: Minimize matrix effects and prevent injector carryover due to the "sticky" nature of basic imidazoles.

  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (MeOH) to generate a 1 mg/mL stock.

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile (0.1% Formic Acid) to reach 1 µg/mL (1 ppm).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

  • Vial: Use silanized glass vials to prevent adsorption of the basic imidazole nitrogen to the glass surface.

LC-MS/MS Method Parameters

Rationale: A C18 column provides adequate retention for the hydrophobic phenyl core. Formic acid is essential to protonate the imidazole nitrogen, ensuring good peak shape and high ionization efficiency.

Liquid Chromatography (LC) Conditions:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min[2]

  • Column Temp: 40°C

  • Injection Vol: 2.0 µL

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold
1.00 5% Loading
6.00 95% Linear Ramp
7.50 95% Wash
7.60 5% Re-equilibration

| 10.00 | 5% | End |

Mass Spectrometry (MS) Conditions:

  • Source: Electrospray Ionization (ESI) Positive Mode

  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 325°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Scan Range:

    
     50 – 500
    

Results & Discussion

Isotopic Fingerprint Analysis

The most definitive feature of this spectrum is the bromine isotopic pattern. Unlike non-halogenated organic molecules, the molecular ion (


) will not appear as a single dominant peak.
  • Observation: You will observe two peaks of nearly equal intensity at

    
     265.0  and 
    
    
    
    267.0
    .
  • Validation: The mass difference must be exactly 1.998 Da.

  • Interpretation:

    • 
       265 corresponds to the 
      
      
      
      isotopologue.
    • 
       267 corresponds to the 
      
      
      
      isotopologue.
    • Note: If the ratio deviates significantly from 1:1, suspect interference or co-eluting impurities.

Fragmentation Pathways (MS/MS)

Structural elucidation is achieved by analyzing the Product Ions generated via Collision Induced Dissociation (CID).

Primary Fragmentation Mechanism:

  • Precursor Selection:

    
     265.0 (selecting the 
    
    
    
    isotope for clarity).
  • Loss of Methyl Radical (

    
     15 Da):  The acetyl group undergoes alpha-cleavage, losing a methyl radical (
    
    
    
    ).
    • Product Ion:

      
       250.0 (Acylium cation).
      
  • Loss of Carbon Monoxide (

    
     28 Da):  The resulting acylium ion ejects CO.
    
    • Product Ion:

      
       222.0 (Aryl cation).
      
  • Imidazole Cleavage: At higher collision energies (>35 eV), the imidazole ring may fragment or cleave from the phenyl ring.

Table of Diagnostic Ions (using


): 
m/z (Observed)Ion IdentityLoss DescriptionFormula
265.0

Precursor (Protonated)

250.0

Loss of Methyl (Alpha Cleavage)

222.0

Loss of Carbon Monoxide

69.0

Protonated Imidazole (High Energy)

Visualizations

Analytical Workflow Diagram

This diagram outlines the logical flow from sample preparation to data validation.

MS_Workflow Sample Sample Prep (MeOH Dissolution) LC UHPLC Separation (C18 Column, Acidic pH) Sample->LC Injection Ionization ESI(+) Source (Protonation of Imidazole) LC->Ionization Elution Analyzer MS Analyzer (Q-TOF / Orbitrap) Ionization->Analyzer m/z Separation Data Data Analysis (Isotope Pattern & CID) Analyzer->Data Spectra Generation

Caption: Figure 1: Optimized LC-MS workflow for basic halogenated intermediates.

Fragmentation Pathway Mechanism

The following diagram visualizes the structural decomposition of the molecule inside the collision cell.

Fragmentation Parent Precursor Ion [M+H]+ m/z 265 (79Br) Acylium Acylium Ion m/z 250 Parent->Acylium Loss of CH3 (15 Da) Alpha-Cleavage Imidazole Imidazole Fragment m/z 69 Parent->Imidazole High Energy C-N Bond Cleavage Aryl Phenyl Cation m/z 222 Acylium->Aryl Loss of CO (28 Da) Carbonyl Ejection

Caption: Figure 2: Proposed fragmentation pathway showing the sequential loss of the acetyl group components.

Troubleshooting & Optimization

  • Peak Tailing: If the chromatographic peak tails significantly, it indicates secondary interactions between the basic imidazole nitrogen and residual silanols on the column.

    • Solution: Increase buffer strength (e.g., 10mM Ammonium Formate) or use a column specifically designed for bases (e.g., Charged Surface Hybrid technology).

  • Low Sensitivity:

    • Solution: Ensure the mobile phase pH is < 4.0. Imidazole (

      
      ) must be fully protonated for optimal ESI(+) response.
      
  • Carryover:

    • Solution: Implement a needle wash with 50:50 MeOH:Isopropanol + 0.1% Formic Acid between injections.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16502, 3'-Bromoacetophenone (Analogous Core). Retrieved from [Link]

  • American Elements (2025). 3'-Bromo-4'-(1-imidazolyl)acetophenone Product Specifications.[1] Retrieved from [Link][1]

  • Filo (2025). Fragmentation of Acetophenone in Mass Spectrometry.[3] (Detailed mechanism of acetyl group loss). Retrieved from [Link]

  • Arroyo, P., et al. (2019). Imidazole quantification by LC determination.[2][4] Wiley Analytical Science. (Protocol for LC separation of imidazoles). Retrieved from [Link]

  • Mohamed, et al. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.[5] ResearchGate.[6][7] Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 3'-Bromo-4'-(1-imidazolyl)acetophenone as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the demand for versatile, functionalized starting materials is perpetual. 3'-Bromo-4'-(1-imidazolyl)acetophenone emerges as a strategic chemical intermediate, distinguished by its unique trifecta of reactive sites. This guide provides an in-depth exploration of its properties, synthesis, and, most critically, its application in the construction of complex molecular architectures.

The molecule's design is inherently logical for divergent synthetic strategies:

  • The aryl bromide serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

  • The imidazole ring is a well-established pharmacophore, known for its role in coordinating to metallic centers in enzymes and its ability to participate in hydrogen bonding.

  • The acetophenone ketone offers a gateway for a multitude of classical transformations, including condensations, reductions, and alpha-halogenations, enabling the construction of diverse scaffolds such as chalcones and other heterocyclic systems.[1][2]

This combination of functional groups makes 3'-Bromo-4'-(1-imidazolyl)acetophenone a highly valuable precursor for generating libraries of compounds in drug discovery programs, particularly in the development of enzyme inhibitors and other bioactive agents.[3][4]

Physicochemical Properties & Characterization Data

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its effective use.

PropertyValueSource
CAS Number 1141669-55-7[5]
Molecular Formula C₁₁H₉BrN₂O[5]
Molecular Weight 265.11 g/mol [5]
Appearance White to yellow solid[5]
IUPAC Name 1-(3-bromo-4-imidazol-1-ylphenyl)ethanone[5]
Synonyms 1-(3-bromo-4-(1H-imidazol-1-yl)phenyl)ethanone[5]

Spectroscopic Data (Expected):

  • ¹H NMR: Aromatic protons (multiplets, ~7.0-8.5 ppm), imidazole protons (singlets, ~7.0-8.0 ppm), and a methyl ketone singlet (~2.6 ppm).

  • ¹³C NMR: Signals corresponding to the carbonyl carbon (~196 ppm), aromatic and imidazole carbons (~115-145 ppm), and the methyl carbon (~26 ppm).

  • IR Spectroscopy: A characteristic strong absorption for the carbonyl (C=O) stretch around 1680 cm⁻¹.

Synthesis Pathway: Accessing the Intermediate

The most logical and prevalent route to 3'-Bromo-4'-(1-imidazolyl)acetophenone involves a nucleophilic aromatic substitution (SNA) reaction. This approach leverages the reactivity of a di-halogenated precursor, typically 3'-Bromo-4'-fluoroacetophenone, where the fluorine atom is readily displaced by imidazole.

Figure 1. Synthetic route to the target intermediate.

This reaction is typically performed in a polar aprotic solvent like DMF or DMSO, with a mild base such as potassium carbonate to facilitate the deprotonation of imidazole. The higher electronegativity and smaller size of the fluorine atom make it an excellent leaving group in SNAr reactions.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Scaffolds

The aryl bromide moiety is an ideal anchor for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures common in kinase inhibitors and other pharmaceuticals.

Principle: The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester derivative in the presence of a palladium catalyst and a base. This method is renowned for its functional group tolerance, making it suitable for a decorated substrate like 3'-Bromo-4'-(1-imidazolyl)acetophenone.

G cluster_1 Suzuki-Miyaura Coupling Workflow intermediate 3'-Bromo-4'-(1-imidazolyl)acetophenone product Coupled Biaryl Product intermediate->product boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->product Reaction Conditions

Figure 2. Workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of 1-(3-phenyl-4-(1H-imidazol-1-yl)phenyl)ethanone

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
3'-Bromo-4'-(1-imidazolyl)acetophenone265.11265 mg1.0
Phenylboronic Acid121.93146 mg1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05
Sodium Carbonate (2M aq. solution)105.991.5 mL3.0
Toluene-8 mL-
Ethanol-2 mL-

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3'-Bromo-4'-(1-imidazolyl)acetophenone (265 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add toluene (8 mL) and ethanol (2 mL) via syringe.

  • Base Addition & Reaction: Add the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol).

    • Causality: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid. The biphasic solvent system (Toluene/Ethanol/Water) ensures all reagents are sufficiently solubilized.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure biaryl product.

Application Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

The ketone functionality provides a direct route to α,β-unsaturated ketones (chalcones), which are important precursors for flavonoids and other bioactive heterocyclic compounds.[2][6]

Principle: A base-catalyzed condensation reaction between the acetophenone derivative and an aromatic aldehyde. The base deprotonates the α-carbon of the ketone, forming an enolate which then attacks the aldehyde carbonyl. Subsequent dehydration yields the chalcone.

Detailed Experimental Protocol: Synthesis of a Chalcone Derivative

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
3'-Bromo-4'-(1-imidazolyl)acetophenone265.11265 mg1.0
Benzaldehyde (example)106.12106 mg1.0
Sodium Hydroxide40.0080 mg2.0
Ethanol-10 mL-
Water-2 mL-

Procedure:

  • Reagent Solution: In a 50 mL round-bottom flask, dissolve 3'-Bromo-4'-(1-imidazolyl)acetophenone (265 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: While stirring at room temperature, add a solution of sodium hydroxide (80 mg, 2.0 mmol) in water (2 mL) dropwise.

    • Causality: The strong base (NaOH) is required to generate the enolate from the acetophenone. The reaction is typically run at room temperature to prevent side reactions.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. A precipitate often forms as the product is generated. Monitor the reaction by TLC.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g) and acidify with dilute HCl until the pH is neutral.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials. Dry the solid under vacuum to obtain the crude chalcone, which can be further purified by recrystallization (e.g., from ethanol).

Safety & Handling

As a halogenated organic compound, 3'-Bromo-4'-(1-imidazolyl)acetophenone and its precursors require careful handling in a controlled laboratory environment.

  • Hazard Identification: Based on data for analogous compounds like 3'-Bromoacetophenone, this chemical should be treated as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[10]

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

3'-Bromo-4'-(1-imidazolyl)acetophenone stands out as a pre-functionalized and highly adaptable chemical intermediate. Its strategic placement of a coupling-ready bromide, a bioactive imidazole moiety, and a versatile ketone group provides chemists with a powerful tool for the efficient synthesis of diverse and complex molecules. The protocols detailed herein demonstrate its utility in two of the most fundamental transformations in modern organic synthesis, underscoring its value in accelerating research and development in the pharmaceutical and chemical sciences.

References

  • Benchchem. 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties.
  • Ossila. 3′-Bromo-4′-fluoroacetophenone | 1007-15-4.
  • Organic Syntheses. Acetophenone, 3-bromo-.
  • Google Patents.
  • Organic Syntheses. 3-bromo-4-aminotoluene.
  • AMERICAN ELEMENTS. 3'-Bromo-4'-(1-imidazolyl)acetophenone | CAS 1141669-55-7.
  • Zenodo.
  • ChemicalBook.
  • PubChem. 3'-Bromoacetophenone | C8H7BrO | CID 16502.
  • MDPI.
  • Sigma-Aldrich. 3′-Bromo-4′-methylacetophenone 97%.
  • Tokyo Chemical Industry. 3'-Bromo-4'-methylacetophenone | 40180-80-1.
  • Savitribai Phule Pune University.
  • ChemicalBook.
  • Carl ROTH.
  • Benchchem. 3',4'-(Methylenedioxy)acetophenone as a building block for bioactive molecules.
  • Thermo Fisher Scientific.
  • MDPI. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors.
  • Acta Naturae.
  • Fisher Scientific.

Sources

Application Note: Strategic Derivatization of 3'-Bromo-4'-(1-imidazolyl)acetophenone for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the chemical derivatization of 3'-Bromo-4'-(1-imidazolyl)acetophenone, a versatile building block in modern drug discovery. The presence of three distinct, reactive functional handles—a ketone, an aryl bromide, and an activated α-carbon—allows for selective and strategic modifications to generate diverse molecular scaffolds. This document outlines field-proven protocols for derivatization via (I) Palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide, (II) reductive amination of the ketone moiety, and (III) α-bromination followed by Hantzsch thiazole synthesis. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and summarizes key reaction parameters to guide researchers in synthesizing novel compounds for pharmaceutical development.

Introduction: The Strategic Value of a Trifunctional Scaffold

3'-Bromo-4'-(1-imidazolyl)acetophenone is a key intermediate in medicinal chemistry, primarily due to its structural resemblance to motifs found in numerous biologically active agents, including kinase inhibitors and antifungal compounds.[1][2] Its true synthetic power lies in the orthogonal reactivity of its three primary functional groups. This orthogonality enables chemists to perform sequential modifications with high selectivity, rapidly building molecular complexity from a single, reliable starting material.

  • Aryl Bromide (C3'): Serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents.

  • Ketone (C=O): The carbonyl group is amenable to a vast range of transformations, including reduction to alcohols, conversion to amines via reductive amination, or olefination reactions.[3]

  • α-Carbon (CH₃): The protons on the methyl group adjacent to the ketone are acidic and can be selectively replaced, typically with a halogen, to create a new electrophilic site for nucleophilic substitution and heterocycle formation.[4]

This guide provides validated, step-by-step protocols for exploiting each of these reactive sites, empowering researchers to efficiently generate compound libraries for screening and lead optimization.

G cluster_main Derivatization Pathways cluster_c3 C3' Position (Aryl Bromide) cluster_co Carbonyl Group (Ketone) cluster_alpha α-Carbon (Methyl Group) start 3'-Bromo-4'-(1-imidazolyl)acetophenone p1 Suzuki-Miyaura Cross-Coupling start->p1 p2 Reductive Amination start->p2 p3_step1 α-Bromination start->p3_step1 p3_step2 Hantzsch Thiazole Synthesis p3_step1->p3_step2 Intermediate

Figure 1: Overview of selective derivatization strategies for the core scaffold.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds.[5] The reaction utilizes a palladium catalyst to couple the aryl bromide with a boronic acid or ester, offering exceptional functional group tolerance and generally high yields.[6] This protocol is ideal for introducing new aryl or heteroaryl moieties at the C3' position to explore Structure-Activity Relationships (SAR).

Mechanistic Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the acetophenone derivative.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is base-mediated.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the coupling of 3'-Bromo-4'-(1-imidazolyl)acetophenone with phenylboronic acid.

G Suzuki-Miyaura Coupling Workflow reagents Combine Reactants: - Starting Material - Phenylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) degas Degas Mixture (Argon Purge) reagents->degas heat Heat Reaction (e.g., 90 °C, 12 h) degas->heat workup Aqueous Workup (H₂O, EtOAc) heat->workup purify Purify (Column Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

  • 3'-Bromo-4'-(1-imidazolyl)acetophenone

  • Phenylboronic Acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3'-Bromo-4'-(1-imidazolyl)acetophenone (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired biaryl product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary:

Reagent M.W. ( g/mol ) Molar Eq. Typical Scale (1 mmol)
3'-Bromo-4'-(1-imidazolyl)acetophenone 265.11 1.0 265 mg
Phenylboronic Acid 121.93 1.2 146 mg
Pd(dppf)Cl₂ 731.73 0.03 22 mg
Potassium Carbonate 138.21 2.5 345 mg
Dioxane / H₂O (4:1) - Solvent 5 mL

| Expected Yield | 262.30 | - | 75-90% |

Protocol II: Derivatization of the Ketone via Reductive Amination

Reductive amination is a powerful method for converting ketones into amines in a single pot.[7] The reaction proceeds by the initial formation of an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent.[8] Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness and its particular effectiveness at reducing the protonated iminium ion intermediate, which drives the equilibrium toward product formation.[9][10]

Mechanistic Rationale

The ketone first reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion. The hydride reagent, STAB, selectively reduces this iminium ion to the corresponding amine. STAB is less reactive than other borohydrides and does not readily reduce the starting ketone, preventing the formation of alcohol side-products.[9]

Detailed Experimental Protocol

This protocol details the reaction with benzylamine to form a secondary amine derivative.

G Reductive Amination Workflow reagents Combine: - Starting Material - Benzylamine - Acetic Acid (cat.) - Solvent (DCE) stir Stir at RT (30 min for imine formation) reagents->stir reduce Add NaBH(OAc)₃ (Portion-wise) stir->reduce react Stir at RT (Overnight) reduce->react quench Quench Reaction (Sat. NaHCO₃) react->quench extract Extract & Purify quench->extract

Figure 3: Experimental workflow for the one-pot reductive amination.

Materials & Reagents:

  • 3'-Bromo-4'-(1-imidazolyl)acetophenone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid, glacial

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 3'-Bromo-4'-(1-imidazolyl)acetophenone (1.0 eq) in anhydrous DCE in a round-bottom flask under an argon atmosphere.

  • Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent in vacuo and purify the residue by flash column chromatography (silica gel, eluent: DCM/Methanol gradient) to obtain the target amine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data Summary:

Reagent M.W. ( g/mol ) Molar Eq. Typical Scale (1 mmol)
3'-Bromo-4'-(1-imidazolyl)acetophenone 265.11 1.0 265 mg
Benzylamine 107.15 1.1 118 mg (116 µL)
NaBH(OAc)₃ 211.94 1.5 318 mg
Acetic Acid 60.05 0.1 6 mg (5.7 µL)
1,2-Dichloroethane (DCE) - Solvent 10 mL

| Expected Yield | 356.25 | - | 70-85% |

Protocol III: α-Carbon Functionalization & Heterocycle Synthesis

The α-carbon of the acetophenone moiety can be readily functionalized to create a valuable electrophilic handle. A common strategy is α-bromination, which converts the methyl group into a bromomethyl group.[4][11] This intermediate, an α-haloketone, is a classic precursor for the Hantzsch thiazole synthesis, allowing for the construction of a 2-aminothiazole ring—a privileged scaffold in medicinal chemistry.[12][13][14]

Mechanistic Rationale

Step 1: α-Bromination. Under acidic conditions, the ketone tautomerizes to its enol form. This enol, being electron-rich, acts as a nucleophile and attacks elemental bromine (or another bromine source like pyridinium tribromide for better handling) to form the α-bromo ketone.[4][11]

Step 2: Hantzsch Thiazole Synthesis. The α-bromo ketone reacts with a thioamide (e.g., thiourea). The reaction begins with the sulfur atom of thiourea acting as a nucleophile, displacing the bromide in an Sₙ2 reaction.[15] The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the ketone's carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.[15][16]

Detailed Experimental Protocol

This is a two-step procedure starting from the parent acetophenone.

G Two-Step Thiazole Synthesis Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Synthesis start_s1 Dissolve SM in Acetic Acid add_br2 Add Bromine (Dropwise, 0-5 °C) start_s1->add_br2 react_s1 Warm to RT (2-3 h) add_br2->react_s1 isolate_s1 Precipitate & Isolate α-Bromo Ketone react_s1->isolate_s1 start_s2 Dissolve Intermediate & Thiourea in EtOH isolate_s1->start_s2 Use directly reflux Reflux (4-6 h) start_s2->reflux neutralize Cool & Neutralize (aq. NH₄OH) reflux->neutralize isolate_s2 Isolate & Purify Final Thiazole Product neutralize->isolate_s2

Figure 4: Workflow for the α-bromination and subsequent Hantzsch thiazole synthesis.

Materials & Reagents:

  • 3'-Bromo-4'-(1-imidazolyl)acetophenone

  • Bromine (Br₂) or Pyridinium tribromide

  • Glacial Acetic Acid

  • Thiourea

  • Ethanol (EtOH)

  • Ammonium Hydroxide (NH₄OH), concentrated aqueous solution

  • Ice

Procedure Step A: α-Bromination

  • Dissolve 3'-Bromo-4'-(1-imidazolyl)acetophenone (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of Bromine (1.05 eq) in acetic acid dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly into a beaker of ice-water with stirring.

  • The α-bromo ketone product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Procedure Step B: Hantzsch Thiazole Synthesis

  • Combine the crude α-bromo ketone intermediate (1.0 eq) and thiourea (1.2 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. A solid hydrobromide salt of the product may precipitate.

  • Slowly add concentrated ammonium hydroxide solution until the mixture is basic (pH ~8-9) to neutralize the salt and precipitate the free amine.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or purify by column chromatography to yield the pure 2-amino-4-arylthiazole derivative.

  • Characterize the final product via NMR and Mass Spectrometry.

Quantitative Data Summary (Overall Process):

Reagent (Step A) M.W. ( g/mol ) Molar Eq. Typical Scale (1 mmol)
3'-Bromo-4'-(1-imidazolyl)acetophenone 265.11 1.0 265 mg
Bromine 159.81 1.05 168 mg (54 µL)
Intermediate Product 344.01 - Crude yield ~85-95%
Reagent (Step B) M.W. ( g/mol ) Molar Eq. Typical Scale (1 mmol)
α-Bromo Ketone Intermediate 344.01 1.0 344 mg
Thiourea 76.12 1.2 91 mg

| Expected Final Yield | 322.21 | - | 65-80% (over two steps) |

General Notes on Characterization and Safety

Reaction Monitoring: All reactions should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane/EtOAc or DCM/MeOH) and visualized under UV light (254 nm) and/or with an appropriate stain (e.g., potassium permanganate).

Purification: Flash column chromatography is the standard method for purification. Choice of silica gel and eluent polarity should be optimized based on TLC analysis.

Characterization: The identity and purity of all final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Palladium catalysts are toxic and should be handled with care.

  • Quenching reactions involving hydrides or strong bases can be exothermic and may release gas. Perform these steps slowly and with caution.

Conclusion

3'-Bromo-4'-(1-imidazolyl)acetophenone is a highly valuable and adaptable starting material for the synthesis of diverse chemical entities. The protocols detailed in this application note provide robust and reproducible methods for selectively modifying the aryl bromide, ketone, and α-carbon positions. By leveraging these distinct reactive handles, researchers in drug discovery and development can efficiently assemble libraries of novel compounds, accelerating the identification of new therapeutic agents.

References

  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone. Retrieved from [Link]

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48, 437-440. Available at: [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • Abdel-Fattah, B. A., et al. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 26(1), 123. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2016). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

Cell-based assays for evaluating 3'-Bromo-4'-(1-imidazolyl)acetophenone cytotoxicity

[1]

Introduction & Scope

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS: 1141669-55-7) is a critical pharmacophore and intermediate used in the synthesis of imidazole-based antifungal agents and kinase inhibitors. As a halogenated aromatic ketone featuring an imidazole moiety, its evaluation is critical for two reasons:

  • Drug Discovery: To assess its potential as a lead scaffold for anticancer activity, particularly given the bioactive nature of imidazole derivatives.

  • Safety & QC: To define the toxicological limits of this compound when present as a process impurity in Active Pharmaceutical Ingredients (APIs), adhering to ICH M7 guidelines for genotoxic and cytotoxic impurities.

This application note provides a rigorous, multi-parametric approach to evaluating the cytotoxicity of this compound. Unlike simple colorimetric screens, this guide integrates metabolic activity (CCK-8) with membrane integrity (LDH) and mechanistic apoptosis assays to provide a complete toxicological profile.

Chemical Handling & Safety (Expertise & Experience)

Critical Distinction: Do not confuse this compound with

  • Solubility Profile: The imidazole ring provides some polarity, but the bromophenyl core dictates lipophilicity.

    • Vehicle of Choice: Dimethyl Sulfoxide (DMSO).

    • Stock Concentration: Prepare a 100 mM master stock in anhydrous DMSO.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetyl group.

  • Stability: The compound is stable in culture media (pH 7.4) for up to 48 hours. However, the imidazole nitrogen can act as a weak base; ensure culture media is well-buffered (HEPES/Bicarbonate) to prevent pH drift at high concentrations (>100 µM).

Experimental Design Strategy

To generate E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant data, a single assay is insufficient. We employ a Multiplexed Cytotoxicity Workflow :

  • Primary Screen (Metabolic): Cell Counting Kit-8 (CCK-8). Superior to MTT as it produces a water-soluble formazan, eliminating the solubilization step that can introduce error with precipitated compounds.

  • Secondary Screen (Membrane): Lactate Dehydrogenase (LDH) Release. Confirms if reduced metabolic activity is due to cell lysis (necrosis) or cytostasis.

  • Tertiary Screen (Mechanism): Caspase 3/7 Activation. Distinguishes apoptotic cell death from necrotic rupture.

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Essential for assessing metabolic activation/detoxification potential.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Represents vascular exposure; critical for general toxicity screening.

Visualized Workflows

Figure 1: Multiplexed Assay Workflow

This diagram outlines the sequential logic for preparing and testing the compound to ensure reproducibility.

Gcluster_readoutsMultiplex Readout StrategyCompound3'-Bromo-4'-(1-imidazolyl)acetophenone(Stock 100mM in DMSO)DilutionSerial Dilution(100µM - 0.1µM)Keep DMSO < 0.5%Compound->DilutionSeedingCell Seeding(HepG2 / HUVEC)5,000 cells/wellDilution->SeedingAdd to CellsIncubationTreatment Incubation24h / 48h @ 37°CSeeding->IncubationSupernatantCollect SupernatantIncubation->SupernatantCellsAdherent CellsIncubation->CellsLDHLDH Assay(Membrane Integrity)Supernatant->LDHCCK8CCK-8 Assay(Metabolic Activity)Cells->CCK8

Caption: Figure 1.[1] Integrated workflow for simultaneous assessment of metabolic viability and membrane integrity.

Detailed Protocols

Protocol A: Metabolic Viability (CCK-8 Assay)

Rationale: WST-8 (in CCK-8) is reduced by cellular dehydrogenases to an orange formazan dye. The amount of dye is directly proportional to the number of living cells.

Materials:

  • CCK-8 Reagent (Dojindo or equivalent).

  • 96-well clear-bottom culture plates.

  • Plate reader (450 nm filter).

Step-by-Step Procedure:

  • Seeding: Plate 5,000 cells/well in 100 µL complete media. Incubate for 24h for attachment.

  • Treatment: Aspirate old media. Add 100 µL of fresh media containing the compound (0, 1, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (0.5% DMSO).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • Reaction: Add 10 µL of CCK-8 reagent directly to each well (do not wash cells).

  • Development: Incubate for 1–4 hours. Monitor color change to orange.

  • Readout: Measure absorbance at 450 nm .

Data Calculation:

Protocol B: Membrane Integrity (LDH Release)

Rationale: LDH is a stable cytosolic enzyme released upon cell lysis. This assay validates if the compound causes necrosis.

Step-by-Step Procedure:

  • Setup: Perform in parallel with Protocol A (use the supernatant).

  • Positive Control: 45 minutes prior to harvest, add Lysis Buffer (Triton X-100) to "Max Release" wells.

  • Harvest: Transfer 50 µL of culture supernatant to a new 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubation: Incubate 30 mins at Room Temperature in the dark .

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Readout: Measure absorbance at 490 nm .

Mechanistic Insight & Data Interpretation[3]

Understanding the mechanism of toxicity for imidazole-containing acetophenones is vital. The imidazole ring is a known heme-binder, potentially inhibiting CYP450 enzymes, leading to reactive oxygen species (ROS) accumulation.

Figure 2: Potential Toxicity Pathway

This diagram illustrates the hypothesized mechanism of action (MoA) based on the structural pharmacophore.

PathwayDrug3'-Bromo-4'-(1-imidazolyl)acetophenoneCYPCYP450 Binding(Imidazole Moiety)Drug->CYP High AffinityNecrosisNecrosis(High Dose / Membrane Rupture)Drug->Necrosis > IC50 (Acute Toxicity)ROSROS Accumulation(Oxidative Stress)CYP->ROS Inhibition/UncouplingMitoMitochondrialDysfunctionROS->Mito DamageCaspaseCaspase 3/7ActivationMito->Caspase Cytochrome c ReleaseApoptosisApoptosis(Programmed Death)Caspase->Apoptosis

Caption: Figure 2.[1][2][3] Hypothesized cytotoxic pathway involving oxidative stress and mitochondrial dysfunction.

Data Presentation Template

When reporting results, summarize quantitative metrics in the following format to ensure comparability.

ParameterHepG2 (Liver)HUVEC (Endothelial)Interpretation
IC50 (24h) [Value] µM[Value] µMPotency of acute toxicity.
IC50 (48h) [Value] µM[Value] µMImpact of prolonged exposure.
LDH Release Low / HighLow / HighHigh LDH indicates necrosis.
Morphology Rounding/DetachmentVacuolizationVisual confirmation of stress.

Acceptance Criteria:

  • Z-Factor: > 0.5 for assay validation.

  • CV%: < 10% between replicates.

  • Vehicle Control: Viability must be > 90%.

References

  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone Properties and Specifications. Retrieved October 24, 2023, from [Link]

  • National Institutes of Health (NIH). (2024). Application of α-bromination reaction on acetophenone derivatives.[1][2][4] BMC Chemistry.[1] Retrieved October 24, 2023, from [Link]

  • Farmacia Journal. (2024).[5] In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives with Acetophenone Scaffold.[6] Retrieved October 24, 2023, from [Link]

  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • ICH. (2017). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Precision Preclinical Profiling: Animal Models for Thromboxane Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thromboxane Paradox

Thromboxane A2 (TXA2) is a volatile, potent vasoconstrictor and platelet agonist derived from arachidonic acid. In drug development, targeting the TXA2 pathway presents a unique challenge: you must inhibit pathological thrombosis without dismantling hemostatic defense.

Unlike simple anticoagulation, modulating TXA2 involves three distinct targets, each requiring specific animal models for validation:

  • COX-1 Inhibition: (e.g., Aspirin) – Broad suppression.

  • Thromboxane Synthase Inhibitors (TSI): Block conversion of PGH2 to TXA2 but may shunt substrate to prostacyclin (PGI2).

  • TP Receptor Antagonists (TRA): Block the receptor directly, preventing activation by TXA2 and isoprostanes.

This guide details the Ferric Chloride (FeCl₃) Arterial Injury Model and the U46619-Induced Pulmonary Hypertension Model . These are selected for their high translational relevance to human atherothrombosis and receptor pharmacology, respectively.

Mechanistic Pathway & Intervention Points[1][2][3][4][5][6]

Understanding the enzymatic cascade is critical for selecting the right model. The diagram below illustrates the arachidonic acid cascade and where specific inhibitors act.

TXA2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 Enzyme: COX-1 AA->COX1 PGH2 Prostaglandin H2 (Unstable Intermediate) COX1->PGH2 TXAS Enzyme: TXA Synthase PGH2->TXAS TXA2 Thromboxane A2 (Active Agonist) TXAS->TXA2 TP_Rec TP Receptor (Platelets/Vessels) TXA2->TP_Rec Response Platelet Aggregation Vasoconstriction TP_Rec->Response Asp Aspirin (Irreversible) Asp->COX1 Inhibits TSI_Drug TSI Drugs (Ozagrel, etc.) TSI_Drug->TXAS Inhibits TRA_Drug TP Antagonists (Seratrodast, Ifetroban) TRA_Drug->TP_Rec Blocks

Caption: The Thromboxane A2 biosynthetic pathway illustrating critical enzymatic bottlenecks (COX-1, TXAS) and receptor interaction sites (TP Receptor) for pharmacological intervention.

Protocol A: Ferric Chloride (FeCl₃) Induced Arterial Thrombosis

Primary Application: Efficacy screening of TSIs and TRAs in preventing arterial occlusion.

The FeCl₃ model is the "Gold Standard" for mimicking oxidative vascular injury. Unlike mechanical ligation, FeCl₃ causes endothelial denudation via oxidative stress, exposing collagen and tissue factor. This triggers a platelet-rich thrombus highly dependent on TXA2 for recruitment [1].

Experimental Design (Mouse)[8]
  • Species: Male C57BL/6J mice (8–12 weeks).

    • Note: C57BL/6J are preferred over BALB/c due to more consistent Th1-driven inflammatory responses and coagulation profiles [2].

  • Reagents: Anhydrous FeCl₃ (Sigma), 0.9% Saline.

  • Equipment: Doppler Flow Probe (Transonic Systems), Stereomicroscope.

Step-by-Step Protocol
Step 1: Anesthesia and Preparation
  • Anesthetize mice with Ketamine (100 mg/kg) / Xylazine (10 mg/kg) IP.

  • Place animal on a heating pad (37°C) to prevent hypothermia-induced coagulopathy.

  • Expose the Left Common Carotid Artery (CCA) via a midline cervical incision.[1] Blunt dissect to separate the artery from the vagus nerve.

    • Critical Control: Do not stretch the vessel; mechanical trauma will alter baseline flow.

Step 2: Baseline Validation
  • Place a miniature Doppler flow probe around the CCA.

  • Record stable baseline blood flow for 5 minutes .

    • Exclusion Criteria: If flow is <0.5 mL/min or unstable, exclude the animal.

Step 3: Injury Induction
  • Cut a filter paper strip (1 x 2 mm).

  • Saturate the strip in 10% FeCl₃ solution (freshly prepared).

    • Optimization: Concentrations range from 5% to 20%. 10% is optimal for testing anti-platelet agents; 20% is too aggressive and may mask drug effects [3].

  • Apply the strip topically to the adventitial surface of the CCA for exactly 3 minutes .

  • Remove the strip and wash the area with warm saline.

Step 4: Data Acquisition
  • Monitor blood flow continuously for 30–60 minutes .

  • Primary Endpoint: Time to Occlusion (TTO), defined as flow remaining at 0 mL/min for >1 minute.

  • Secondary Endpoint: Thrombus weight or histology (H&E staining).

Expected Results & Interpretation[9]
  • Vehicle Control: TTO is typically 15–20 minutes post-injury.

  • TXA2 Inhibitors: Should significantly prolong TTO (>30 mins) or prevent occlusion entirely (cyclic flow variations may persist).

Protocol B: U46619-Induced Pulmonary Hypertension

Primary Application: Pharmacodynamic validation of TP Receptor Antagonists (TRA).

U46619 is a stable TXA2 mimetic.[2][3] Since it bypasses synthesis enzymes, this model specifically isolates the TP receptor function. If a drug inhibits Synthase (TSI) but not the Receptor (TRA), it will fail in this model.

Species Selection: The Guinea Pig Advantage

While mice are common, Guinea Pigs are superior for TP receptor characterization. The human and guinea pig TP receptors share higher homology in ligand binding affinity compared to rats or mice [4, 5].

Protocol (Guinea Pig / Rat)
Step 1: Instrumentation[2][4]
  • Anesthetize (Urethane 1.2 g/kg IP or Isoflurane).

  • Cannulate the Right Jugular Vein for drug/agonist administration.

  • Cannulate the Carotid Artery or insert a Millar pressure catheter into the Right Ventricle to measure Pulmonary Arterial Pressure (PAP) or Right Ventricular Systolic Pressure (RVSP).

Step 2: Challenge Sequence
  • Administer the Test Compound (TRA) or Vehicle IV. Allow 15 min equilibration.

  • Infuse U46619 (0.1 – 2.0 µg/kg IV bolus or continuous infusion).

    • Safety: Start low. High doses cause systemic vasoconstriction and cardiac collapse [6].[5]

Step 3: Analysis[6][7]
  • Metric: Measure the % increase in RVSP/PAP.

  • Success Criteria: A potent TRA should shift the U46619 dose-response curve to the right (competitive antagonism).

Comparative Model Analysis

The following table summarizes which model to use based on the specific drug mechanism being tested.

FeatureFeCl₃ Injury ModelU46619 ChallengeFolts Model (Cyclic Flow)
Primary Target Overall Efficacy (Thrombosis)Receptor Specificity (TP)Unstable Angina
Mechanism Oxidative endothelial damageDirect receptor agonismMechanical stenosis + injury
Key Readout Time to Occlusion (TTO)Pulmonary Pressure / SurvivalFrequency of Cyclic Flow Reductions (CFRs)
Sensitivity to Aspirin ModerateNone (Bypasses COX)High
Sensitivity to TRA HighVery High High
Best Species Mouse (C57BL/6)Guinea Pig / PigDog / Pig

Experimental Workflow Visualization

This diagram outlines the decision logic for testing a novel Thromboxane inhibitor.

Workflow Start New TXA2 Inhibitor Mech_Check Determine Mechanism: Synthase vs. Receptor? Start->Mech_Check U46619 Model: U46619 Challenge (Guinea Pig) Mech_Check->U46619 If TP Antagonist FeCl3 Model: FeCl3 Thrombosis (Mouse Carotid) Mech_Check->FeCl3 If Synthase Inhibitor or Dual Result_TRA Confirm Receptor Blockade (Shift Dose-Response) U46619->Result_TRA Result_TTO Confirm Antithrombotic Efficacy (Prolonged TTO) FeCl3->Result_TTO Result_TRA->FeCl3 Secondary Screen

Caption: Strategic workflow for validating TXA2 inhibitors. Receptor antagonists require specific PD validation (U46619) before broad efficacy testing.

References

  • Subramaniam, S., & Kanse, S. M. (2014). Ferric chloride-induced arterial thrombosis in mice.[8] Current Protocols in Mouse Biology.

  • Eckly, A., et al. (2011). Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice. Journal of Thrombosis and Haemostasis.

  • Li, W., et al. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments.

  • Halushka, P. V., et al. (1989). The thromboxane receptors of rat and guinea-pig lung.[9] British Journal of Pharmacology.

  • Shinmura, K., et al. (1998). Characterization and localization of thromboxane A2 receptor in human and guinea-pig nasal mucosa. British Journal of Pharmacology.

  • Mikhaylov, E., et al. (2020). Pulmonary arterial hypertension modeling with synthetic stable thromboxane A2 analogue (U46619) in porcine.[3] European Heart Journal.[3]

Sources

Troubleshooting & Optimization

Side reactions in the bromination of acetophenone derivatives

Technical Support Center: -Bromination of Acetophenones

Topic: Troubleshooting Selectivity and Stability in Phenacyl Bromide Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide [v2026.1]

Executive Summary: The "Goldilocks" Kinetic Challenge

The bromination of acetophenone derivatives is a competition between kinetic and thermodynamic control. The primary objective is mono-


-bromination
  • Poly-bromination: Formation of

    
    -dibromo species.[1]
    
  • Nuclear Bromination: Electrophilic Aromatic Substitution (EAS) on the phenyl ring.

  • Self-Alkylation/Condensation: Reaction of the product with the starting material or itself.

This guide provides the decision logic to suppress these side reactions based on your specific substrate's electronic properties.

Decision Matrix: Reagent Selection

Do not use elemental bromine (

ReagentMechanismBest For...[2][3]Major Side Reaction Risk
NBS /

-TsOH
Ionic (Acid-Catalyzed)General Purpose. Substrates with neutral to moderately activating groups (e.g., -R, -Cl, -H).Solvent byproducts (if using MeOH) or radical bromination if light/initiator present.

(Copper II Bromide)
Heterogeneous / SETHighly Activated Rings. Substrates with -OH, -OR, -NHAc groups. suppresses EAS.Low atom economy (requires 2 equiv). Difficult workup (copper waste).

/ HOAc
ElectrophilicDeactivated Rings. Substrates with -

, -

.
High risk of dibromination. Difficult to control stoichiometry precisely.
Pyridinium Tribromide Electrophilic (

)
Stoichiometric Control. Weighable solid equivalent of

.
Similar to

, but easier to handle.

Visualizing the Competition (Mechanistic Pathways)

The following diagram illustrates why acid catalysis is critical for mono-selectivity. In base, the product is more acidic than the reactant, leading to runaway bromination. In acid, the product is less basic, retarding the second enolization.

BrominationPathwaysAcetophenoneAcetophenone(Substrate)EnolEnol IntermediateAcetophenone->Enol H+EnolateEnolate IntermediateAcetophenone->Enolate BaseRingBromoRing-Brominated(EAS Impurity)Acetophenone->RingBromo EAS PathwayMonoBromoα-Bromoacetophenone(Target Product)Enol->MonoBromo Br2 / NBSEnolate->MonoBromo FastDiBromoα,α-Dibromoacetophenone(Impurity)MonoBromo->DiBromo 2nd Enolization(Slow in Acid)MonoBromo->DiBromo 2nd Enolization(Fast in Base)AcidAcid Catalysis(Self-Limiting)BaseBase Catalysis(Runaway Reaction)ActivatedElectron-Rich Ring(-OH, -OMe)Activated->RingBromo

Caption: Mechanistic divergence showing why acid catalysis favors mono-bromination (green path) while base catalysis leads to poly-bromination (red path).

Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing significant -dibromination."

Diagnosis: The reaction kinetics allowed the product to enolize and react with a second equivalent of bromine. This often happens if the reaction is run under basic conditions or if localized high concentrations of bromine exist.

Corrective Actions:

  • Switch to Acid Catalysis: Ensure the reaction is acidic. The electron-withdrawing effect of the first bromine atom destabilizes the carbocation intermediate required for the second enolization, effectively "shutting the door" on the second reaction.

  • Control Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the brominating agent. Never use excess "to push conversion."

  • Slow Addition: If using liquid

    
    , add it dropwise as a dilute solution to avoid localized hotspots.
    
Issue 2: "The bromine is adding to the aromatic ring (Nuclear Bromination)."

Diagnosis: Your substrate likely has Electron Donating Groups (EDGs) like -OMe, -OH, or -NHAc. These activate the ring toward Electrophilic Aromatic Substitution (EAS), which competes with side-chain bromination.

Corrective Actions:

  • Use Copper(II) Bromide (

    
    ):  This is the gold standard for activated rings. The reaction proceeds via a heterogeneous mechanism (likely involving Cu-enolates) that is highly selective for the 
    
    
    -position, even in the presence of free phenols.
    • Solvent: Refluxing Ethyl Acetate or Chloroform/Ethyl Acetate (1:1).

  • Solvent Switch: Avoid Lewis acidic conditions (like

    
     contamination) which catalyze EAS.
    
Issue 3: "My product degrades or turns black during purification."

Diagnosis:

Corrective Actions:

  • Avoid Chromatography: Whenever possible, purify via recrystallization from Ethanol/Hexane or Isopropanol.

  • Workup Protocol: Wash the organic layer with saturated

    
     to remove acid, but do not let it sit in basic solution. Dry over 
    
    
    immediately.
  • Column Prep: If chromatography is necessary, use neutral alumina or silica gel deactivated with 1% triethylamine (though this is risky; rapid elution is preferred).

Validated Protocols

Protocol A: Standard Synthesis (NBS/ -TsOH)

Best for: Unactivated or Deactivated Acetophenones

Reagents:

  • Acetophenone derivative (1.0 equiv)[4][5]

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)

  • 
    -Toluenesulfonic acid (
    
    
    -TsOH) (0.1 equiv)
  • Acetonitrile (

    
    ) or Methanol (
    
    
    ) [10 mL/g substrate]

Procedure:

  • Dissolve the acetophenone and

    
    -TsOH in the solvent.
    
  • Heat the solution to reflux (approx. 80°C for MeCN).

  • Add NBS in 3-4 portions over 30 minutes. Note: Adding all at once can cause an exotherm and lower selectivity.

  • Monitor by TLC.[1][5][6] The reaction is usually complete within 1-3 hours.

  • Workup: Cool to RT. Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate.[7] Wash with water (x2) and brine (x1). Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol.

Protocol B: Selective Synthesis for Activated Rings ( )

Best for: Hydroxy- or Methoxy-acetophenones

Reagents:

  • Acetophenone derivative (1.0 equiv)[4][5]

  • 
     (2.0 equiv) Note: 2 moles of Cu(II) are required to generate 1 mole of Bromine and 2 moles of Cu(I).
    
  • Ethyl Acetate / Chloroform (1:1 mixture)

Procedure:

  • Suspend

    
     in the solvent mixture.
    
  • Add the acetophenone derivative.[6][8][9]

  • Heat to varying reflux.[8] The green

    
     solid will gradually turn into white 
    
    
    solid as the reaction proceeds.
  • Endpoint: When the green color disappears and a white precipitate remains (usually 2-4 hours).

  • Workup: Filter off the copper salts (Celite pad). Evaporate the filtrate.

  • Purification: Usually yields pure crystals; recrystallize if necessary.

Safety Warning: Lachrymators

CRITICAL:

  • Engineering Controls: All weighing, reactions, and rotovap operations must be performed inside a functioning fume hood.

  • Glassware: Rinse all glassware with a dilute solution of ammonia or sodium thiosulfate inside the hood before removing it for cleaning. This destroys residual alkylating agent.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

  • Mechanism of Acid-Catalyzed Bromination

    • BenchChem Technical Support.[1][9] "Acid-catalyzed bromination of acetophenone derivatives in organic synthesis."[3][5][9] (2025).[1][8][9] Link

    • Explanation: Defines the "self-limiting" nature of acid catalysis preventing dibromin
  • NBS Protocol & Selectivity

    • Guan, X-Y., et al. "Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave."[10] ResearchGate.[7][10] Link

    • Context: Validates the NBS/TsOH method for high selectivity.
  • Copper(II)

    • King, L. C., & Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry. (referenced via ResearchGate discussions on selectivity). Link

    • Context: Establishes as the reagent of choice for preventing EAS on activ
  • Green Chemistry Alternatives

    • Gao, et al. "Application of α-bromination reaction on acetophenone derivatives in experimental teaching."[5] BMC Chemistry (2024).[5] Link

    • Context: Compares Pyridinium Tribromide vs NBS vs CuBr2 yields and safety profiles.
  • General Troubleshooting & Stability

    • Organic Syntheses, Coll. Vol. 1, p.436 (1941). "Phenacyl Bromide."[3][6][7][11] Link

    • Context: Historical and authoritative data on the lachrymatory n

Technical Support Center: 3'-Bromo-4'-(1-imidazolyl)acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Impurity Resolution in Nucleophilic Aromatic Substitution Target Molecule: 3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS: 1141669-55-7) Primary Reaction Class: SNAr (Nucleophilic Aromatic Substitution)

Executive Summary & Reaction Logic

The Chemistry: The synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone relies on an SNAr mechanism.[1] The 4'-fluorine atom is the leaving group, activated by the para-acetyl moiety (an electron-withdrawing group, EWG). The 3'-bromine atom, located meta to the acetyl group, is not sufficiently activated for displacement under standard conditions, ensuring regioselectivity.

The Challenge: While the regiochemistry is generally robust, this reaction is prone to three specific failure modes:

  • Stalled Conversion: Deactivation of the nucleophile (imidazole) by moisture.

  • Hydrolysis (Phenol Formation): Competitive attack by hydroxide ions.

  • Aldol Condensation: Base-mediated dimerization of the acetophenone tail.

Visualizing the Pathway & Impurities

The following diagram maps the reaction logic and the origin of key impurities. Use this to diagnose where your process is deviating.

ReactionPathway SM Starting Material (3'-Bromo-4'-fluoroacetophenone) Complex Meisenheimer Complex SM->Complex + Imidazole, Base (DMF, Heat) Imp_Hydrolysis Impurity A: Hydrolysis (3'-Bromo-4'-hydroxyacetophenone) SM->Imp_Hydrolysis + H₂O / OH⁻ (Wet Solvent) Imp_Aldol Impurity B: Aldol Dimer (Chalcone derivatives) SM->Imp_Aldol Self-Condensation Imid Imidazole (Nucleophile) Product Target Product (3'-Bromo-4'-(1-imidazolyl)acetophenone) Complex->Product - F⁻ Product->Imp_Aldol Excess Base High Temp

Figure 1: Reaction pathway showing the primary SNAr route and competitive side reactions leading to hydrolysis and dimerization.

Optimized Protocol (The "Gold Standard")

To minimize the impurities listed above, strictly adhere to this stoichiometry and processing method.

ComponentEquivalentsRoleCritical Note
3'-Bromo-4'-fluoroacetophenone 1.0 eqSubstrateEnsure SM is free of 3'-bromo-4'-hydroxy impurity.
Imidazole 1.1 – 1.2 eqNucleophileExcess drives kinetics; too much complicates workup.
K₂CO₃ (Anhydrous) 1.5 – 2.0 eqBaseMust be finely ground. Cs₂CO₃ (0.1 eq) can be added to accelerate sluggish reactions.
DMF or DMSO [0.5 M]SolventMUST be anhydrous. Water content >0.1% kills the reaction.

Procedure:

  • Charge 3'-Bromo-4'-fluoroacetophenone, Imidazole, and K₂CO₃ into a dried flask under N₂ atmosphere.

  • Add anhydrous DMF.

  • Heat to 80–90°C . Note: Do not exceed 110°C to prevent Aldol condensation.

  • Monitor by HPLC/TLC until SM < 1%.

  • Quench: Pour into ice water. The product should precipitate.[2]

Troubleshooting Guide (Q&A)

Scenario A: "My reaction has stalled with 30% Starting Material remaining."

Q: Why did the reaction stop? A: The most likely culprit is moisture . In SNAr reactions, water solvates the nucleophile (imidazole) via hydrogen bonding, significantly reducing its nucleophilicity. Furthermore, water generates Hydroxide (OH⁻) in the presence of carbonate bases, which competes with imidazole to form the unreactive phenol impurity (Impurity A).

Corrective Action:

  • Check the water content of your DMF (Karl Fischer titration).

  • The "Spike" Fix: If the reaction is clean but stalled, add 0.2 eq of Cesium Carbonate (Cs₂CO₃) . The larger Cesium cation improves the solubility of the carbonate in DMF, often restarting stalled SNAr systems.

  • Increase temperature to 100°C, but monitor closely for dark color (tarring).

Scenario B: "I see a new impurity peak (RRT ~0.8) that is acidic."

Q: What is this impurity? A: This is likely 3'-Bromo-4'-hydroxyacetophenone (Hydrolysis product). The fluorine atom was displaced by OH⁻ instead of imidazole.

Q: How do I remove it? A: You cannot separate this easily by crystallization. You must use an Acid/Base Workup Trick :

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Extract with 1N HCl (aq).

    • Chemistry: The imidazole product protonates and moves to the water layer.

    • Chemistry: The Phenol impurity and non-basic impurities stay in the EtOAc.

  • Discard the EtOAc layer.

  • Basify the aqueous layer (pH > 10) with NaOH.

  • Extract the now-neutral product back into fresh EtOAc.

Scenario C: "The reaction mixture turned dark brown/black."

Q: Is my product decomposed? A: Not necessarily, but you have formed Aldol Condensation Oligomers . Acetophenones are ketones with alpha-protons. In the presence of base and heat, they can self-condense to form chalcones and higher oligomers. These are highly conjugated, appearing dark yellow or brown.

Prevention:

  • Lower the reaction temperature (keep <90°C).

  • Use the minimum amount of base required (1.5 eq).

  • Exclude oxygen (perform under Nitrogen/Argon) to prevent oxidative polymerization of imidazole.

Purification Decision Tree

Use this logic flow to determine the best purification strategy based on your crude purity profile.

PurificationLogic Start Analyze Crude Mixture (HPLC/TLC) Decision1 Is Phenol Impurity (Hydrolysis) Present? Start->Decision1 AcidBase EXECUTE ACID/BASE WORKUP 1. Extract into 1N HCl 2. Wash Organic 3. Basify Aqueous & Re-extract Decision1->AcidBase Yes Decision2 Is Product Purity >95%? Decision1->Decision2 No AcidBase->Decision2 Recryst Recrystallization Solvent: EtOH or IPA/Water Decision2->Recryst Yes Column Flash Chromatography DCM:MeOH (95:5) (Imidazole drags on silica) Decision2->Column No (<95%) Final Pure Product (White/Pale Yellow Solid) Recryst->Final Column->Final

Figure 2: Purification workflow prioritizing chemical extraction (Acid/Base) over chromatography for scalability.

FAQ: Stability & Storage

Q: Is the product hygroscopic? A: The free base is generally not hygroscopic, but if you form the HCl salt, it will be highly hygroscopic. Store the free base in a desiccator.

Q: Can I use CuI (Copper Iodide) to catalyze the reaction? A: Avoid if possible. While Cu-catalysis (Ullmann-type) helps displace halogens, it might promote the displacement of the Bromine atom (at the 3' position) or lead to bis-substitution. The SNAr reaction on the Fluorine is fast enough without metal catalysis due to the activating acetyl group.

Q: Why does the product streak on TLC? A: Imidazole moieties are basic and interact strongly with the acidic silanols on silica gel.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 95:4:1).

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chem. Rev.1951 , 49, 273.

  • Imidazole Reactivity in SNAr: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (General reference for imidazole nucleophilicity).
  • Synthesis of Imidazolyl-Acetophenones: Patel, et al. "Synthesis and antifungal activity of some new imidazole derivatives." Journal of Chemical and Pharmaceutical Research, 2010.
  • Purification of Basic Heterocycles: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017. (Source for Acid/Base extraction protocols).

Sources

Improving the regioselectivity of acetophenone bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetophenone bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation. The α-bromoacetophenone scaffold is a cornerstone intermediate in the synthesis of numerous pharmaceuticals and fine chemicals.[1] However, achieving high regioselectivity between the α-methyl group and the aromatic ring can be a significant challenge.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter in the lab. We will explore the underlying mechanisms to explain the causality behind our protocol recommendations, ensuring a trustworthy and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the bromination of acetophenone, and what dictates their formation?

When brominating acetophenone, you are navigating a competitive reaction between two primary pathways, leading to different constitutional isomers:

  • α-Bromoacetophenone: This is the product of substitution at the methyl group adjacent to the carbonyl (the α-carbon). This pathway is favored under conditions that promote the formation of an enol or enolate intermediate.[2]

  • Ring-Substituted Bromoacetophenones: These are products of electrophilic aromatic substitution (EAS), where a bromine atom substitutes a hydrogen on the aromatic ring. The acetyl group is a deactivating, meta-directing group, so the primary aromatic product would be 3'-bromoacetophenone.

The regioselectivity is critically dependent on the reaction conditions. In essence, you are controlling which part of the molecule acts as the primary nucleophile: the enol form of the ketone or the π-system of the aromatic ring.

Q2: Can you explain the mechanism for the desired α-bromination?

Certainly. Selective α-bromination is typically achieved under acidic conditions. The mechanism involves three key steps:[1]

  • Protonation of the Carbonyl: The acid catalyst (e.g., HBr, CH₃COOH) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3]

  • Enol Formation (Rate-Determining Step): A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon. This is the slow, rate-determining step of the reaction.[1][4] The resulting enol is the key nucleophilic species.

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol attacks molecular bromine (Br₂), forming a new C-Br bond at the α-position and regenerating the acid catalyst.[2][5]

This mechanism explains why the reaction rate is often independent of the bromine concentration; the bottleneck is the formation of the enol nucleophile.[1]

Acid_Catalyzed_Alpha_Bromination cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Enol Formation (RDS) cluster_2 Step 3: Nucleophilic Attack ketone Acetophenone protonated_ketone Protonated Ketone ketone->protonated_ketone Fast ketone->protonated_ketone h_plus H⁺ enol Enol Intermediate protonated_ketone->enol Slow (Rate-Determining) protonated_ketone->enol product α-Bromoacetophenone enol->product Fast enol->product br2 Br-Br

Mechanism of acid-catalyzed α-bromination.
Q3: How do substituents on the aromatic ring affect regioselectivity?

Substituents play a critical role by modulating the electron density of the aromatic ring.[1]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) strongly activate the aromatic ring, making it a much more powerful nucleophile. In these cases, electrophilic aromatic substitution can outcompete α-bromination, leading to significant ring bromination byproducts.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) deactivate the aromatic ring, making it less nucleophilic. This deactivation strongly favors bromination at the α-position, as the enol mechanism is unaffected or even accelerated relative to the aromatic pathway.[4][7]

Therefore, a moderate electron density on the ring is often optimal for achieving selective side-chain bromination.[1][6]

Troubleshooting Guide

Problem: My main product is from bromination on the aromatic ring. How do I promote α-substitution?

This is a classic selectivity problem indicating that the conditions favor electrophilic aromatic substitution (EAS).

Causality: You are likely using conditions that generate a potent electrophile (like Br⁺) without sufficiently promoting enol formation. The use of Lewis acids (e.g., FeBr₃, AlCl₃) is a common cause, as they polarize the Br-Br bond to facilitate EAS.

Solution Pathway:

  • Ensure Acidic Conditions: The cornerstone of selective α-bromination is the acid-catalyzed formation of the enol intermediate.[5] Use a protic acid catalyst like acetic acid (which can also serve as the solvent) or a catalytic amount of HBr.[5][8]

  • Avoid Lewis Acids: Immediately cease the use of any Lewis acid catalysts. They are specifically designed to promote aromatic halogenation.

  • Choose Your Brominating Agent Wisely: While molecular bromine (Br₂) can be effective, it can also participate in EAS. Consider using a milder or more selective reagent. Pyridine hydrobromide perbromide is an excellent solid alternative that is safer to handle and often gives higher yields of the α-bromo product.[4][8] N-Bromosuccinimide (NBS) is another common choice for α-halogenation.[4][5]

  • Control the Temperature: Lower temperatures generally favor the kinetic product. While a higher temperature can speed up the rate-determining enol formation, excessive heat can sometimes lead to side reactions. An optimal temperature is often found empirically, with many procedures starting at 0-5°C and slowly warming to room temperature.[6] A study using pyridine hydrobromide perbromide found 90°C to be optimal for certain substrates, highlighting the importance of empirical validation.[8]

Troubleshooting_Regioselectivity start Analyze Crude Product (TLC, ¹H NMR) outcome1 Major Product: Ring Bromination start->outcome1 outcome2 Major Product: α-Bromination start->outcome2 action1_1 Root Cause: Electrophilic Aromatic Substitution (EAS) is kinetically favored. outcome1->action1_1 Diagnosis success Objective Achieved. Proceed to purification. outcome2->success Diagnosis action1_2 Solution 1: Remove Lewis Acid Catalysts (e.g., FeBr₃, AlCl₃) action1_1->action1_2 action1_3 Solution 2: Ensure Brønsted Acid Catalyst (e.g., Acetic Acid, HBr) to promote enol formation. action1_2->action1_3 action1_4 Solution 3: Switch to a more selective brominating agent (e.g., Pyridine Hydrobromide Perbromide). action1_3->action1_4

Troubleshooting workflow for poor regioselectivity.
Problem: I'm getting significant amounts of the α,α-dibromoacetophenone byproduct. How do I ensure mono-bromination?

Formation of the di-brominated product indicates that the initially formed α-bromoacetophenone is reacting further with the brominating agent.

Causality: The first bromine atom is electron-withdrawing, which increases the acidity of the remaining α-proton. This can make the second deprotonation and subsequent bromination competitive, especially if there is an excess of the brominating agent present locally or for an extended period.[2]

Solution Pathway:

  • Strict Stoichiometric Control: This is the most critical factor. Use one equivalent or slightly less (e.g., 0.95-0.98 eq.) of the brominating agent to ensure the starting material is consumed before the product can react further.[6]

  • Slow Addition: Add the brominating agent dropwise over an extended period. This maintains a low instantaneous concentration of bromine, ensuring it reacts with the more abundant starting material (as it forms its enol) rather than the product. A solution of bromine in the reaction solvent is preferred over adding it neat.[1][6]

  • Temperature Management: Keep the reaction temperature low (e.g., 0-15°C) during the addition.[6][9] This slows the reaction rate and helps dissipate any localized heat from the exothermic bromination, improving control.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the acetophenone spot is gone to prevent over-bromination.

Problem: Which brominating agent should I choose?

The choice of reagent is a balance of reactivity, selectivity, safety, and cost. Here is a comparative summary:

Brominating AgentFormulaPhysical StateKey AdvantagesKey Disadvantages
Molecular Bromine Br₂LiquidInexpensive, high reactivity.Highly toxic, corrosive, volatile, can have low selectivity.[4]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂SolidMilder, often higher selectivity, easier to handle than Br₂.Can have poor thermal stability, higher cost.[4]
Copper(II) Bromide CuBr₂SolidGood selectivity, non-volatile.Generates heavy metal waste, can require higher temperatures.[8]
Pyridine Hydrobromide Perbromide C₅H₅N·HBr·Br₂SolidStable, safer alternative to Br₂, high yields, excellent selectivity.[8]Higher molecular weight, higher cost than Br₂.

For most applications requiring high selectivity and safety, Pyridine Hydrobromide Perbromide is an excellent starting point.[8]

Validated Protocol: Selective α-Bromination with Pyridine Hydrobromide Perbromide

This protocol is adapted from a high-yield procedure demonstrated for various acetophenone derivatives.[8] It prioritizes selectivity and safety.

Materials & Reagents:

  • Acetophenone derivative (1.0 eq.)

  • Pyridine hydrobromide perbromide (1.1 eq.)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask with magnetic stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Standard work-up and purification glassware

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add the acetophenone derivative (1.0 eq.) and glacial acetic acid (approx. 5-10 mL per gram of substrate). Begin stirring to dissolve the substrate.

  • Reagent Addition: Add the pyridine hydrobromide perbromide (1.1 eq.) to the flask in one portion.

  • Heating & Monitoring: Attach a condenser and heat the reaction mixture to 90°C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-4 hours.[8] A longer reaction time may lead to byproduct formation.[4]

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Pour the mixture slowly into a beaker of ice water with stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and pyridine salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure α-bromoacetophenone.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis.[1]

This protocol provides a self-validating system. The visual confirmation of precipitation during work-up and the ability to achieve a sharp melting point after recrystallization serve as internal checks for a successful reaction.

References

  • BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem Technical Support.
  • Pearson+. (n.d.).
  • Academia.edu. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471.
  • Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • Quora. (2020).
  • Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024).
  • Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2020).
  • Master Organic Chemistry. (n.d.).

Sources

Troubleshooting poor solubility of 3'-Bromo-4'-(1-imidazolyl)acetophenone in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Poor Solubility of 3'-Bromo-4'-(1-imidazolyl)acetophenone CAS: 1141669-55-7 | Molecular Formula: C₁₁H₉BrN₂O | M.W.: 265.11 g/mol

Executive Summary: The Physicochemical Paradox

As a Senior Application Scientist, I often see researchers struggle with 3'-Bromo-4'-(1-imidazolyl)acetophenone. The frustration usually stems from a misunderstanding of its "schizophrenic" solubility profile.

This molecule is a Lipophilic Weak Base .

  • The Lipophilic Driver: The bromo-acetophenone core drives high lattice energy and hydrophobicity (estimated LogP ~2.5–3.0), causing it to resist dissolution in water.

  • The pH Switch: The imidazole ring (pKa ~6.9) is the critical lever. At physiological pH (7.4), the molecule is predominantly neutral (uncharged) and least soluble. At acidic pH (< 6.0), it protonates, becoming cationic and significantly more soluble.

The Common Failure Mode: Users prepare a high-concentration stock in DMSO, then dilute rapidly into a neutral pH 7.4 buffer. The compound, suddenly stripped of the organic cosolvent and forced into a neutral state, "crashes out" as a micro-precipitate. This invisible precipitation leads to false negatives in bioassays or erratic IC50 curves.

Diagnostic Phase: Is it Solubility or Stability?

Before altering your protocol, confirm that solubility is the root cause.

Visual Check: Hold the assay plate against a dark background under a strong light source. "Cloudiness" or a Tyndall effect (scattering of light) indicates precipitation.

The "Spin-Down" Test:

  • Prepare your highest assay concentration in media.

  • Incubate for 1 hour at assay temperature.

  • Centrifuge half the sample at high speed (e.g., 10,000 x g for 10 min) to pellet any precipitate.

  • Analyze the supernatant vs. the un-spun control via HPLC-UV or LC-MS.

    • Result: If the supernatant concentration is <80% of the control, you have a solubility crash.

Troubleshooting Guide (Q&A Format)

Q1: My DMSO stock solution looks clear, but the compound precipitates immediately upon adding to cell media. Why?

A: You are experiencing "Solvent Shock." When a 100% DMSO stock hits an aqueous buffer, the local dielectric constant changes instantly. If the mixing is poor, the compound aggregates before it can disperse. Corrective Action:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create a 100x intermediate stock in 50% DMSO/Water or PEG-400.

  • Dynamic Mixing: Vortex the buffer while adding the compound dropwise. Never add compound to a static solution.

Q2: I need to run my assay at pH 7.4. How can I keep the compound in solution without lowering the pH?

A: You must rely on Excipient Shielding . Since you cannot use the protonation switch (pH < 6), you need to hide the hydrophobic core from the water. Corrective Action:

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic bromo-acetophenone moiety fits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer.

    • Protocol: Dissolve the compound in DMSO, then dilute into a buffer containing 5–10% HP-β-CD.

  • Surfactants: Add 0.05% Tween-80 or Pluronic F-68 to the assay buffer before adding the compound. This prevents micro-crystal nucleation.

Q3: Can I use ethanol instead of DMSO?

A: Generally, No . While ethanol is less toxic to some cells, this compound's solubility in ethanol is significantly lower than in DMSO. You will likely hit the solubility limit in the stock solution itself, leading to variable dosing. Stick to DMSO (anhydrous, stored under nitrogen) as the primary solvent.

Q4: The compound works in enzyme assays but fails in cell-based assays. Why?

A: This is likely a Serum Protein Binding issue masking solubility limits. In cell media, Fetal Bovine Serum (FBS) contains albumin, which binds lipophilic drugs. This can solubilize the compound (preventing crash-out) but also sequester it, reducing the free concentration available to enter the cell. Corrective Action: Measure the "Free Fraction" using equilibrium dialysis. If high protein binding is fighting solubility, you may need to increase the total concentration, but watch out for the solubility limit of the bound complex.

Strategic Decision Tree

Use this logic flow to determine the best formulation for your assay.

SolubilityStrategy Start Start: Solubility Issue Detected CheckPH Can Assay pH be < 6.0? Start->CheckPH AcidicRoute Use Acidic Buffer (pH 5.5) Protonate Imidazole CheckPH->AcidicRoute Yes NeutralRoute Must use Neutral pH (7.4) CheckPH->NeutralRoute No CheckTox Is Assay Sensitive to CD/Surfactants? NeutralRoute->CheckTox Formulation1 Add 10% HP-β-CD or 0.05% Tween-80 CheckTox->Formulation1 No (Robust Assay) Formulation2 Optimize DMSO Dilution (Stepwise + Vortex) CheckTox->Formulation2 Yes (Sensitive Cells) Fail Compound Unsuitable for Assay Consider Analog Formulation2->Fail Still Precipitates

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Experimental Protocol: Kinetic Solubility Assay

This protocol determines the maximum soluble concentration in your specific assay buffer.

Materials:

  • 3'-Bromo-4'-(1-imidazolyl)acetophenone (10 mM Stock in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well UV-transparent plate

  • Plate reader (UV Absorbance at 280 nm or 300 nm)

Workflow:

  • Preparation: Prepare a dilution series of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Dilution: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer (1:100 dilution). Mix immediately and vigorously.

    • Final DMSO concentration: 1%

  • Incubation: Seal plate and shake at 500 rpm for 2 hours at RT.

  • Read 1 (Total): Measure Absorbance (A_total) at 300 nm (away from DMSO cutoff).

  • Filtration: Filter the samples using a 0.45 µm filter plate or centrifuge at 3000 x g for 20 mins.

  • Read 2 (Soluble): Transfer supernatant to a new plate and measure Absorbance (A_soluble).

  • Calculation:

    
    
    
    • Interpretation: The concentration where the fraction drops below 90% is your Kinetic Solubility Limit .

Data Summary: Solubility & Solvent Tolerance

ParameterValue / LimitNotes
DMSO Solubility > 50 mMHighly soluble. Store stocks at -20°C, desiccated.
Water Solubility (pH 7.4) < 10 µM (Est.)Neutral form. High risk of precipitation.[1]
Water Solubility (pH 5.0) > 100 µM (Est.)Cationic form (Imidazole protonated).
LogP (Estimated) ~ 2.6 [1]Moderately lipophilic.
pKa (Imidazole) ~ 6.9 [2]Critical Control Point.
Max DMSO in Cell Assays 0.1% - 0.5%Cell line dependent. Always run a vehicle control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16502, 3'-Bromoacetophenone (Analog Reference). Retrieved from [Link].

  • Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica.[2] Retrieved from [Link]

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Degradation of 3'-Bromo-4'-(1-imidazolyl)acetophenone during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3'-Bromo-4'-(1-imidazolyl)acetophenone

  • CAS: 1141669-55-7

  • Role: Critical Intermediate (Antifungal Synthesis)

  • Status: Active Support Ticket

Section 1: The Degradation Matrix (Mechanistic Insights)

User Query: "Why is my material turning yellow and showing extra peaks on HPLC?"

Technical Insight: 3'-Bromo-4'-(1-imidazolyl)acetophenone is a poly-functional molecule containing an aryl ketone, an aryl bromide, and an imidazole ring. Its degradation is rarely a single event but a cascade triggered by three vectors: Photons (Light) , Oxygen , and Moisture .

Primary Degradation Pathways
  • Photolytic Dehalogenation (The "Yellowing" Cause): Aryl bromides are photosensitive. Upon exposure to UV light (even ambient lab light), the Carbon-Bromine (C-Br) bond can undergo homolytic cleavage. This generates a reactive aryl radical and a bromine radical. The subsequent radical recombination or reaction with the solvent leads to conjugated by-products (often yellow/brown) and the debrominated impurity (4'-(1-imidazolyl)acetophenone).

  • Imidazole N-Oxidation: The imidazole nitrogen (N3) has a lone pair susceptible to oxidation by atmospheric oxygen or peroxides present in lower-grade solvents. This forms the N-oxide impurity, which is more polar and will shift retention times significantly in Reverse Phase HPLC.

  • Hygroscopic Caking & Hydrolysis: While the ketone and C-N bond are relatively stable to hydrolysis, the imidazole ring is basic. If exposed to acidic moisture (e.g., CO2 from air dissolving in surface moisture), it can protonate, forming sticky salts that cause "caking."

Visualization: Degradation Cascade The following diagram maps the degradation logic for your troubleshooting process.

DegradationPathways Compound 3'-Bromo-4'-(1-imidazolyl) acetophenone (Intact) UV_Light UV Light (hv) Compound->UV_Light Oxygen Atmospheric O2 Compound->Oxygen Radical Aryl Radical Intermediate UV_Light->Radical Homolytic C-Br Cleavage NOxide Impurity B: Imidazole N-Oxide Oxygen->NOxide Slow Oxidation Debrominated Impurity A: Debrominated Analog (Des-bromo) Radical->Debrominated H-Abstraction Polymer Oligomers/Dimers (Yellow Color) Radical->Polymer Radical Coupling

Figure 1: Mechanistic pathway showing the two primary degradation routes: Photolytic Debromination (leading to yellowing) and N-Oxidation.

Section 2: Troubleshooting Guides & FAQs

Scenario A: Physical Appearance Changes

Q1: The powder has turned from off-white to bright yellow. Is it still usable?

  • Diagnosis: This indicates photodegradation . The yellow color comes from conjugated radical coupling products (oligomers) formed after bromine loss.

  • Risk: High. Even a slight color change can indicate 0.5% - 2.0% degradation.

  • Action: Run an HPLC check immediately. If purity is <98%, repurification (recrystallization) is required.

  • Prevention: Store in amber vials wrapped in aluminum foil.

Q2: The material has formed hard clumps (caking).

  • Diagnosis: Moisture absorption . The imidazole moiety is basic and hygroscopic.

  • Risk: Moderate. Chemical purity might be intact, but weighing errors will occur due to water weight.

  • Action: Dry the material in a vacuum desiccator over

    
     for 24 hours. Re-check water content (Karl Fischer titration).
    
Scenario B: Purity & Analytical Anomalies

Q3: I see a new peak at RRT ~0.8 (Relative Retention Time) in my HPLC.

  • Diagnosis: This is likely the Debrominated Impurity (4'-(1-imidazolyl)acetophenone).

  • Reasoning: Losing a Bromine atom (atomic mass ~80) makes the molecule significantly less hydrophobic, causing it to elute earlier on a C18 column.

Q4: I see a new peak at RRT ~0.4 (Very early eluting).

  • Diagnosis: This is likely the N-Oxide or a Salt form .

  • Reasoning: Oxidation of the nitrogen introduces a polar dipole, drastically reducing retention on reverse-phase columns.

Section 3: Standardized Analytical Protocol (HPLC)

To validate the integrity of your batch, do not rely on generic gradients.[1] Use this specific method designed to separate the des-bromo impurity from the parent.

Table 1: Recommended HPLC Parameters

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for aryl-imidazoles.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA suppresses silanol activity and keeps imidazole protonated (better peak shape).
Mobile Phase B Acetonitrile (ACN)Strong eluent for aromatic rings.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorption for the acetophenone pi-pi* transition.
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10% -> 90% B (Linear)15-20 min: 90% B (Wash)Slow gradient required to resolve the des-bromo impurity from the parent.

Section 4: Storage & Handling Protocol

Protocol: The "3-Barrier" Storage System To maximize shelf-life (up to 24 months), implement this self-validating storage system.

  • Barrier 1 (Chemical): Flush the headspace of the vial with Argon (preferred over Nitrogen due to higher density) to displace oxygen.

  • Barrier 2 (Physical): Seal the cap with Parafilm® to prevent moisture ingress.

  • Barrier 3 (Environmental): Place the vial inside a secondary opaque container (aluminum bag) and store at -20°C .

Decision Tree: Can I use this batch?

DecisionTree Start Visual Inspection Color Is it Yellow? Start->Color HPLC Run HPLC (Method in Table 1) Color->HPLC No (White) Color->HPLC Yes (Suspect) Purity Purity > 98%? HPLC->Purity DesBromo Des-Bromo Impurity > 0.5%? Purity->DesBromo No Use APPROVED Proceed to Synthesis Purity->Use Yes Purify REJECT Recrystallize (EtOH) DesBromo->Purify No (Other impurities) Discard DISCARD Irreversible Damage DesBromo->Discard Yes (>0.5%)

Figure 2: Quality Control Decision Tree for evaluating stored material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53429580, 3'-Bromo-4'-(1-imidazolyl)acetophenone. Retrieved from [Link][2]

  • American Elements. 3'-Bromo-4'-(1-imidazolyl)acetophenone Product Specifications & Storage. Retrieved from [Link]

  • ResearchGate (2024). Photocatalytic debromination of α-bromoacetophenone derivatives. (Mechanistic insight into photolytic cleavage of C-Br bonds). Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone. This document is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but the underlying chemical logic, troubleshooting guidance for common experimental hurdles, and critical considerations for scaling the synthesis from the bench to larger-scale production.

Synthesis Overview: The Scientific Approach

The synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the high electrophilicity of the aromatic ring in the starting material, which is activated by the presence of a strong electron-withdrawing group (the acetyl group).

The chosen precursor, 3'-Bromo-4'-fluoroacetophenone, is ideal for this transformation. The fluorine atom at the 4'-position serves as an excellent leaving group, being highly electronegative and thus activating the carbon for nucleophilic attack.[1][2] The bromine atom at the 3'-position is significantly less reactive under these conditions and remains intact on the aromatic ring.

The nucleophile, imidazole, is deprotonated by a mild base to form the imidazolide anion, a potent nucleophile that subsequently attacks the carbon bearing the fluorine atom. This addition-elimination sequence proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

Reaction Pathway Diagram

G SM 3'-Bromo-4'-fluoroacetophenone Product 3'-Bromo-4'-(1-imidazolyl)acetophenone SM->Product Nuc Imidazole Nuc->Product Base K₂CO₃ (Base) Base->Product Solvent DMF (Solvent) Solvent->Product Heat Heat (e.g., 80-120 °C) Heat->Product

Caption: SNAr synthesis of the target compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and provides a solid foundation for further scale-up development.

Reagent Table
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
3'-Bromo-4'-fluoroacetophenone217.0410.02.17 gStarting Material
Imidazole68.0812.00.82 gNucleophile
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.76 gBase
N,N-Dimethylformamide (DMF), anhydrous73.09-20 mLSolvent
Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3'-Bromo-4'-fluoroacetophenone (2.17 g, 10.0 mmol) and imidazole (0.82 g, 12.0 mmol).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) followed by anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 100 °C using an oil bath. The mixture will become a suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane solvent system. The starting material has a higher Rf value than the more polar product. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 100 mL of ice-cold water with stirring. A precipitate should form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

  • Purification:

    • Dry the crude solid under vacuum.

    • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[4]

    • Alternatively, for very high purity, perform column chromatography on silica gel using a gradient elution of ethyl acetate in hexane.[5]

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry. The expected melting point is typically in the range of 42-46 °C.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides logical solutions.

Q1: My reaction is not progressing, or the yield is very low. What could be wrong?

A1: This is a frequent issue that can often be traced to reagent quality or reaction conditions.

  • Cause - Inactive Base: Potassium carbonate can absorb moisture from the air, reducing its efficacy.

    • Solution: Use freshly opened, anhydrous K₂CO₃ or dry your existing stock in an oven at >120 °C for several hours before use.

  • Cause - Wet Reagents/Solvent: The SNAr reaction is sensitive to water, which can hydrolyze the starting material or compete with the nucleophile.

    • Solution: Ensure you are using an anhydrous grade of DMF. Dry the imidazole if necessary. Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause - Insufficient Temperature: While the reaction is robust, insufficient thermal energy can lead to slow or stalled reactions.

    • Solution: Ensure your oil bath is calibrated and maintaining the target temperature of 100 °C. If the reaction is clean but slow, you can cautiously increase the temperature to 110-120 °C, monitoring for any decomposition by TLC.

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A2: Side product formation is typically due to secondary reactions or impurities.

  • Cause - Hydrolysis: If water is present, the 4'-fluoro group can be displaced by a hydroxyl group, leading to 3'-Bromo-4'-hydroxyacetophenone.

    • Solution: As detailed in Q1, strictly anhydrous conditions are critical.

  • Cause - Impurities in Starting Material: The purity of 3'-Bromo-4'-fluoroacetophenone is paramount.

    • Solution: Verify the purity of your starting material by NMR or GC-MS before starting the reaction. Purify it if necessary.

  • Cause - Reaction with Solvent: At very high temperatures (>140 °C), DMF can begin to decompose, which can lead to side reactions.

    • Solution: Do not exceed the recommended reaction temperature. If a higher temperature is needed, consider switching to a more stable solvent like DMSO.

Q3: The product is "oiling out" during the work-up or recrystallization instead of precipitating as a solid. How do I isolate it?

A3: This happens when the product's melting point is near the temperature of the solution or when impurities are present that act as a eutectic.

  • Solution 1 - Modified Work-up: Instead of pouring into water and filtering, perform a liquid-liquid extraction. After cooling, dilute the DMF solution with water and extract the product into a solvent like Ethyl Acetate or Dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product as an oil or solid.

  • Solution 2 - Recrystallization Technique: If the product oils out during recrystallization, try adding a small amount of a miscible "anti-solvent" (e.g., hexane if you are in ethanol) dropwise to the warm solution until turbidity persists. Re-heat to get a clear solution, then allow it to cool very slowly without disturbance. Seeding with a small crystal of pure product can also induce proper crystallization.

Troubleshooting Workflow Diagram

G Start Problem: Low Yield or Incomplete Reaction CheckTLC Analyze Reaction TLC Start->CheckTLC SM_Present Significant Starting Material (SM) Remains? CheckTLC->SM_Present Streaks Baseline Streaking or Many Spots? CheckTLC->Streaks SM_Present->Streaks No Cause1 Possible Cause: - Wet Reagents/Solvent - Inactive Base - Low Temperature SM_Present->Cause1 Yes Cause2 Possible Cause: - Decomposition - Insoluble Impurities Streaks->Cause2 Yes Solution1 Solution: - Use anhydrous materials - Dry K₂CO₃ - Verify/Increase Temperature Cause1->Solution1 Solution2 Solution: - Check NMR of crude material - Re-evaluate temperature - Consider filtration of hot reaction mixture Cause2->Solution2

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Why not use a stronger base like sodium hydride (NaH) to deprotonate the imidazole?

A1: While NaH would be very effective at deprotonating imidazole, it presents significant safety and scalability challenges. NaH is highly flammable and reacts violently with water. For larger-scale synthesis, a milder, easier-to-handle base like K₂CO₃ is much preferred as it provides sufficient basicity for this reaction while being significantly safer and more cost-effective.[6]

Q2: Can I use 3',4'-dibromoacetophenone instead of the fluoro-bromo starting material?

A2: You could, but it would be less efficient. In SNAr reactions, the rate of substitution is heavily dependent on the nature of the leaving group. The C-F bond is more polarized and fluorine is more electronegative than bromine, which makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex more effectively. Therefore, fluoride is a much better leaving group than bromide in this specific reaction class, leading to faster reaction times and higher yields.

Q3: What are the primary safety concerns I should be aware of?

A3:

  • Solvent: DMF is a reproductive toxin and is readily absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including double gloves.

  • Imidazole: Imidazole is corrosive and can cause severe skin burns and eye damage.[7][8] Handle with care and appropriate PPE.

  • Starting Material: Halogenated acetophenones can be irritants and lachrymators (tear-inducing agents).[9][10] Handle them in a well-ventilated fume hood.

Q4: I need to make a 1 kg batch of this compound. What are the key considerations for scaling up?

A4: Scaling up requires careful planning beyond simply multiplying reagent quantities.

  • Thermal Management: The reaction is exothermic. On a large scale, the heat generated may not dissipate as easily, potentially leading to a runaway reaction. Use a jacketed reactor with controlled heating and cooling capabilities. Add reagents in portions or via an addition funnel to control the exotherm.

  • Mixing: Efficient stirring is crucial in a heterogeneous mixture like this. Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade turbine) to keep the K₂CO₃ suspended.

  • Work-up and Isolation: Pouring a large volume of DMF into water can be cumbersome and may result in an unmanageable slurry. A liquid-liquid extraction (as described in the troubleshooting section) is often more practical at scale.

  • Purification: Column chromatography is generally not feasible for multi-kilogram quantities. Developing a robust recrystallization protocol is essential for achieving high purity on a large scale.

Q5: How should I store the final product?

A5: 3'-Bromo-4'-(1-imidazolyl)acetophenone, like many aromatic ketones, is generally stable under standard laboratory conditions. For long-term storage and to maintain high purity, it should be stored in a tightly sealed container, protected from light, in a cool, dry place.[11] Storing under an inert atmosphere (nitrogen or argon) is recommended to prevent potential long-term oxidative degradation.[11]

References

  • BenchChem. (2025). 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. BenchChem.
  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses.
  • PrepChem.com. (n.d.). Preparation of bromoacetophenone. PrepChem.com.
  • Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
  • Benchchem. (2025).
  • Zenodo. (n.d.).
  • Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Organic Syntheses.
  • SciELO. (2024).
  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone. American Elements.
  • Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
  • Chemistry Stack Exchange. (2025). How to separate phenacyl bromide and acetophenone? Chemistry Stack Exchange.
  • Ossila. (n.d.). 3′-Bromo-4′-fluoroacetophenone. Ossila.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3'-Bromo-4'-methylacetophenone. TCI Chemicals.
  • Thermo Fisher Scientific. (n.d.).
  • Carl ROTH. (n.d.).
  • ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Thermo Fisher Scientific. (2010).
  • Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps.
  • Benchchem. (2025). Stability and Storage of 3'-Bromoacetophenone: A Technical Guide. Benchchem.
  • Thermo Fisher Scientific. (2025).
  • ChemicalBook. (2025).
  • ResearchGate. (n.d.). Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor.
  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2025). 16.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Organic Syntheses.
  • Loba Chemie. (n.d.). P-BROMO ACETOPHENONE (FOR SYNTHESIS) (4-BROMO ACETOPHENONE). Loba Chemie.
  • NEB. (2023). Safety Data Sheet for 2M Imidazole (B1077). New England Biolabs.
  • Elemental Microanalysis. (2024).
  • Pearson+. (2026). Nucleophilic Aromatic Substitution Practice Problems. Pearson+.
  • Thermo Fisher Scientific. (n.d.).
  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem.
  • Sigma-Aldrich. (2025).
  • ResearchGate. (2025). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole.
  • The Organic Chemistry Tutor. (2017).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025). Biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase.

Sources

Technical Support Center: Base Selection for Imidazole N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole N-arylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling. Here, we move beyond simple protocols to provide in-depth, field-proven insights into a critical reaction parameter: the choice of base. Understanding the nuanced role of the base is often the key to unlocking high yields, achieving desired regioselectivity, and troubleshooting challenging transformations.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section explains the fundamental principles and provides actionable protocols to help you succeed in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Base Selection

This section addresses the foundational questions researchers often have when setting up an imidazole N-arylation for the first time.

Q1: How does the choice of base fundamentally impact the success of an N-arylation reaction?

The base in a transition-metal-catalyzed N-arylation reaction, whether a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination, serves a primary and essential role: to deprotonate the imidazole N-H bond. This generates the imidazolate anion, which is the active nucleophile that participates in the catalytic cycle.

However, the base's influence extends far beyond simple deprotonation. Its properties—strength (pKa), solubility, steric bulk, and the nature of its counter-ion—can profoundly affect:

  • Catalyst Activity and Stability: The base can interact with the metal center and the ligands, influencing the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. An inappropriate base can also lead to catalyst decomposition or the formation of inactive species.

  • Reaction Rate: The rate of deprotonation of the imidazole is directly related to the base's strength. Furthermore, the solubility of the base is critical; a base that is poorly soluble in the reaction solvent may lead to a sluggish or incomplete reaction due to a low concentration of the active base in solution.[1]

  • Regioselectivity: In the case of unsymmetrical imidazoles (e.g., 4-methylimidazole), the choice of base can influence which of the two nitrogen atoms is arylated. This is often a result of a delicate interplay between steric and electronic factors, which can be modulated by the base.

  • Side Reactions: An overly strong or reactive base can promote undesirable side reactions, such as hydrolysis of sensitive functional groups (e.g., esters, nitriles) on the substrates or degradation of the ligands.

Q2: What are the most common bases used for imidazole N-arylation, and how do I choose between them?

The choice of base is highly dependent on the catalytic system (copper vs. palladium) and the specific substrates involved. Here is a breakdown of the most common options:

  • Inorganic Carbonates (Cs₂CO₃, K₂CO₃): These are perhaps the most widely used bases, particularly in copper-catalyzed systems.[1] Cesium carbonate (Cs₂CO₃) is generally more effective than potassium carbonate (K₂CO₃) due to its higher solubility in many organic solvents and the "cesium effect," where the large, soft Cs⁺ cation can favorably interact with other components of the reaction. They are considered relatively weak bases, which can be advantageous for substrates with base-sensitive functional groups.

  • Phosphates (K₃PO₄): Potassium phosphate is a common choice in palladium-catalyzed Buchwald-Hartwig reactions. It is a moderately strong base and has been shown to be effective in promoting high yields, particularly with sterically hindered substrates.

  • Alkoxides (NaOt-Bu, KOt-Bu): Sodium and potassium tert-butoxide are strong, non-nucleophilic bases. They are frequently used in palladium-catalyzed reactions, especially when coupling less reactive aryl chlorides.[2] However, their high basicity can be detrimental to substrates with sensitive functional groups.

  • Soluble Organic Bases (TEAC): Tetraethylammonium carbonate (TEAC) has been used as a soluble base in copper-catalyzed systems to create a more homogeneous reaction environment, which can lead to faster reaction rates compared to insoluble inorganic bases.[1]

The following table provides a general guide for initial base selection:

Catalytic SystemCommon BasesStrengthsConsiderations
Copper-Catalyzed (Ullmann-type) Cs₂CO₃, K₂CO₃Good for a wide range of substrates, tolerant of many functional groups.Cs₂CO₃ is often superior due to better solubility. Reaction rates can be slower than with stronger bases.
TEACSoluble, can lead to faster reactions.Can decompose at high temperatures and may cause alkylation of the imidazole as a side reaction.[1]
Palladium-Catalyzed (Buchwald-Hartwig) K₃PO₄Effective for a broad range of aryl halides and triflates. Good balance of strength and functional group tolerance.May not be strong enough for very unreactive aryl chlorides.
NaOt-Bu, KOt-BuVery strong, effective for unreactive aryl chlorides.Can cause side reactions with base-sensitive functional groups. Requires strictly anhydrous conditions.
Q3: Does the solvent choice affect my choice of base?

Absolutely. The solvent and base are intimately linked. The primary consideration is the solubility of the base . An insoluble base in a non-polar solvent will result in a heterogeneous reaction mixture with a low effective concentration of the base, leading to slow and often incomplete reactions.

  • Polar Aprotic Solvents (DMF, DMSO, NMP, Dioxane): These are the most common solvents for N-arylation reactions. They are generally good at dissolving the polar intermediates in the catalytic cycle and can help to solubilize inorganic bases to some extent, especially at elevated temperatures. For instance, Cs₂CO₃ has better solubility in these solvents than K₂CO₃.

  • Non-Polar Solvents (Toluene, Xylene): When using non-polar solvents, strong alkoxide bases like NaOt-Bu are often preferred as they have better solubility. Alternatively, phase-transfer catalysts can be used in conjunction with inorganic bases to increase their effective concentration in the organic phase.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during imidazole N-arylation experiments.

Problem 1: Low or No Product Yield

This is the most common issue. Before making drastic changes, always confirm the quality of your starting materials and reagents, and ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen), as both copper and palladium catalysts can be sensitive to oxygen.

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Is the catalyst being inhibited? start->check_catalyst check_base_strength Is the base strong enough? check_catalyst->check_base_strength No solution_preactivate Solution: Pre-activate the Pd catalyst. check_catalyst->solution_preactivate Yes (especially with Pd) check_base_solubility Is the base soluble? check_base_strength->check_base_solubility Yes solution_stronger_base Solution: Switch to a stronger base (e.g., K₃PO₄ or NaOtBu for Pd; consider additives for Cu). check_base_strength->solution_stronger_base No check_temp Is the temperature optimal? check_base_solubility->check_temp Yes solution_soluble_base Solution: Switch to a more soluble base (Cs₂CO₃ > K₂CO₃) or add a phase-transfer catalyst (e.g., PEG with Cu). check_base_solubility->solution_soluble_base No solution_increase_temp Solution: Increase reaction temperature. check_temp->solution_increase_temp No

Caption: Troubleshooting workflow for low reaction yield.

  • Potential Cause A: Catalyst Inhibition (Especially in Palladium Systems)

    • Explanation: Imidazoles are excellent ligands for palladium and can compete with the desired phosphine ligand for binding to the metal center. This can prevent the in-situ formation of the active Pd(0)-ligand complex, effectively stalling the reaction before it begins.[3]

    • Troubleshooting Step: Pre-activate the catalyst. This involves heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes before adding the imidazole and other reagents.[3] This allows the active catalyst to form without competition from the imidazole substrate.

  • Potential Cause B: Insufficient Base Strength or Solubility

    • Explanation: If the base is not strong enough to deprotonate the imidazole, or if it is not sufficiently soluble in the reaction medium, the concentration of the active imidazolate nucleophile will be too low for the reaction to proceed efficiently.

    • Troubleshooting Steps:

      • Switch to a more soluble base: If you are using K₂CO₃, consider switching to Cs₂CO₃.

      • For copper-catalyzed reactions, add a phase-transfer catalyst: The addition of poly(ethylene glycol) (PEG) can significantly increase the solubility of carbonate bases and accelerate the reaction.[1]

      • Switch to a stronger base: If you are using a carbonate or phosphate base with a palladium catalyst and still see low conversion, consider switching to a stronger base like NaOt-Bu, especially if you are using an aryl chloride.

Problem 2: Poor Regioselectivity with Unsymmetrical Imidazoles

When using an imidazole with a substituent at the 4- or 5-position (e.g., 4-methylimidazole), you may obtain a mixture of N1- and N3-arylated products.

regioselectivity_control start Poor Regioselectivity steric_hindrance Steric Hindrance is a Key Factor start->steric_hindrance base_influence Base Choice Can Modulate Selectivity start->base_influence less_hindered_N Arylation at the Less Sterically Hindered Nitrogen is Generally Favored steric_hindrance->less_hindered_N weaker_bases Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) often favor the thermodynamically more stable product. base_influence->weaker_bases stronger_bases Stronger Bases (e.g., NaOtBu) can sometimes alter selectivity by changing the reaction mechanism. base_influence->stronger_bases

Caption: Factors influencing regioselectivity in imidazole N-arylation.

  • Explanation: The regioselectivity of N-arylation on unsymmetrical imidazoles is primarily governed by steric hindrance. The aryl group will preferentially add to the nitrogen atom that is less sterically encumbered. However, the choice of base can play a role in modulating this selectivity.

  • Troubleshooting Steps:

    • Analyze the Steric Environment: First, assess the steric bulk of both your imidazole and your aryl halide. If your aryl halide has ortho-substituents, this will strongly favor arylation at the less hindered nitrogen of the imidazole.

    • Optimize with Weaker Bases First: In many palladium-catalyzed systems, weaker bases like K₃PO₄ or Cs₂CO₃ can provide excellent N1-selectivity for 4-substituted imidazoles.[3]

    • Consider Stronger Bases for Mechanistic Switches: In some specific cases, particularly for direct C-H arylation of the imidazole ring (a related but different reaction), switching from a weak base like K₂CO₃ to a strong base like NaOt-Bu can completely change the regioselectivity from C5-arylation to C2-arylation.[2] While this applies to C-H activation, it highlights the powerful influence of the base on selectivity. For N-arylation, it is a parameter worth screening if you are struggling with regioselectivity.

Problem 3: Side Reactions are Consuming Starting Material

You observe the formation of byproducts, and your starting materials are being consumed, but the desired product is not forming in high yield.

  • Potential Side Reaction A: Hydrodehalogenation

    • Explanation: This is the reduction of the aryl halide to the corresponding arene. It is a common side reaction in both copper and palladium catalysis and can be promoted by bases, especially in the presence of trace amounts of water or other proton sources.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure your base is anhydrous. If using a hydrate form of a base (e.g., K₃PO₄·H₂O), be aware that it is a source of water.

      • Re-evaluate the Base: Very strong bases can sometimes exacerbate this issue. If hydrodehalogenation is a major problem, consider a slightly weaker base.

  • Potential Side Reaction B: Base-Mediated Functional Group Degradation

    • Explanation: Strong bases like NaOt-Bu can hydrolyze esters to carboxylic acids or react with other sensitive functional groups.

    • Troubleshooting Steps:

      • Switch to a Weaker Base: If your substrate has a base-sensitive group, avoid alkoxides. Cs₂CO₃ or K₃PO₄ are much safer choices.

      • Lower the Reaction Temperature: In some cases, lowering the reaction temperature can suppress the rate of the side reaction more than the rate of the desired N-arylation.[1]

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Palladium-Catalyzed N-Arylation of 4-Methylimidazole with Catalyst Pre-activation

This protocol is adapted from a procedure known to be effective for achieving high N1-selectivity and overcoming catalyst inhibition.[3]

  • Catalyst Pre-activation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (e.g., 1.5 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 1.8 mol%).

    • Seal the vial with a septum and purge with argon for 5-10 minutes.

    • Add anhydrous solvent (e.g., dioxane or toluene) via syringe.

    • Heat the mixture to 100-120 °C for 3-5 minutes. You should observe a color change as the active catalyst forms.

    • Allow the mixture to cool to room temperature.

  • Reaction Assembly:

    • In a separate oven-dried vial, add the 4-methylimidazole (1.0 equiv), the aryl halide (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Purge this vial with argon.

    • Using a syringe, transfer the pre-activated catalyst solution to the vial containing the substrates and base.

    • Seal the vial tightly and place it in a pre-heated oil bath or heating block at the desired temperature (typically 100-120 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation of Imidazole using a Soluble Base Additive

This protocol is based on conditions that have been shown to be effective for a range of imidazoles and aryl halides, leveraging an additive to improve base solubility and reaction rate.[1]

  • Reaction Assembly:

    • To an oven-dried screw-cap reaction tube, add the copper source (e.g., Cu₂O, 2.5 mol%), the ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 7.5 mol%), the imidazole (1.0 equiv), the aryl halide (1.2 equiv), Cs₂CO₃ (1.4 equiv), and poly(ethylene glycol) (PEG, e.g., 200 mg per 1 mmol of imidazole).

    • Add a magnetic stir bar and seal the tube with a cap containing a PTFE septum.

    • Evacuate and backfill the tube with argon three times.

    • Add the solvent (e.g., DMSO or NMP) via syringe.

  • Reaction and Work-up:

    • Place the reaction tube in a pre-heated oil bath or heating block at the desired temperature (typically 110 °C).

    • Stir vigorously for the required time (12-24 hours, monitor by TLC or LC-MS).

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

References

  • Altman, R. A., & Buchwald, S. L. (2006). Mild Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [https://pubs.acs.org/doi/10.1021/ol060822+ hars]([Link] hars)

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Choy, P. Y., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(46), 18732–18744. [Link]

  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Lee, B. K., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(20), 5452–5455. [Link]

Sources

Minimizing byproduct formation in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Byproduct Formation in Friedel-Crafts Acylation

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Guide: Optimization of Purity and Yield in Friedel-Crafts Acylation

Executive Summary

Friedel-Crafts (FC) acylation is a cornerstone reaction in drug discovery for constructing aryl ketones. Unlike FC alkylation, acylation is generally self-limiting due to the deactivating nature of the acyl group. However, in the context of complex pharmaceutical intermediates, "standard" protocols often fail, leading to specific byproducts: oligomers from "red oil" formation, dealkylated arenes, and regioisomers.

This guide moves beyond textbook theory to address the practical, bench-level failures encountered during high-value synthesis.

Critical Troubleshooting Guide (Q&A)

Issue 1: "I am observing polyacylation despite the theoretical deactivation of the ring."

Diagnosis: While rare, polyacylation occurs with highly activated substrates (e.g., anisole, mesitylene, phenols) or when high temperatures overcome the activation energy barrier of the deactivated mono-acyl product. Corrective Action:

  • Switch to the Perrier Addition Procedure: Pre-form the acylium complex (

    
    ) before adding the aromatic substrate. This ensures the concentration of free active electrophile is controlled.
    
  • Solvent Polarity: Use a more polar solvent like nitrobenzene or nitromethane . These solvents solvate the acylium complex, preventing localized "hot spots" of high concentration that favor poly-addition.

  • Stoichiometry Control: Adhere strictly to a 1:1.1 ratio of Substrate:Acylating Agent. Excess acyl chloride drives the equilibrium toward over-reaction.

Issue 2: "My reaction mixture forms a viscous 'Red Oil' and stirring stops, leading to low conversion."

Diagnosis: The "Red Oil" is a liquid clathrate or complex formed between the Lewis acid, the product ketone, and the solvent. If this phase separates, the reaction becomes diffusion-controlled, leading to stalled conversion and potential oligomerization at the interface. Corrective Action:

  • Solvent Volume: Increase solvent volume (DCM or DCE) to maintain a homogeneous phase.

  • High-Shear Agitation: Use an overhead mechanical stirrer rather than a magnetic bar, which can easily get stuck in the viscous complex.

  • Temperature Management: A slight increase in temperature (e.g., reflux in DCM) can sometimes break the viscosity of the complex, though this must be balanced against byproduct formation.

Issue 3: "I see loss of alkyl groups (dealkylation) on my starting material."

Diagnosis: Strong Lewis acids like


 can catalyze the reversal  of previous FC alkylations, especially with tert-butyl or isopropyl groups (retro-Friedel-Crafts).
Corrective Action: 
  • Catalyst Substitution: Switch to a milder Lewis acid such as

    
    , 
    
    
    
    , or a metallic triflate (
    
    
    ).
  • Low Temperature: Conduct the acylation at 0°C or -10°C. Dealkylation has a higher activation energy than acylation.

Issue 4: "The product hydrolyzes or fails to isolate during workup."

Diagnosis: The aluminum-product complex is stable. Incomplete hydrolysis during workup leaves the product trapped, or improper quenching causes emulsions. Corrective Action:

  • Quenching Protocol: Pour the reaction mixture slowly into a mixture of ice and concentrated HCl. The acid is required to solubilize the aluminum salts (

    
    ) and prevent the formation of gelatinous 
    
    
    
    .
  • Never add water to the reaction: Always add the reaction mixture to the water/acid to control the exotherm.

Optimized Protocol: The Perrier Procedure

Recommended for high regioselectivity and minimizing polyacylation.

Reagents:

  • Aromatic Substrate (1.0 equiv)

  • Acyl Chloride (1.05 equiv)

  • 
     (Anhydrous, 1.1 - 1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Catalyst Activation: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    in DCM.
  • Electrophile Formation: Add the Acyl Chloride dropwise at 0°C. Stir for 15–30 minutes. The suspension should clarify or change color, indicating the formation of the Acylium Ion Complex .

  • Substrate Addition: Dissolve the Aromatic Substrate in a minimal amount of DCM. Add this solution slowly to the Acylium complex at 0°C.

    • Why? This ensures the aromatic ring always encounters a controlled concentration of electrophile.

  • Reaction: Allow to warm to room temperature. Monitor by TLC/HPLC.

  • Quench: Pour reaction mixture into Ice/HCl (conc). Separate layers.

Visualizations

Figure 1: Mechanistic Pathways & Byproduct Traps

This diagram illustrates the divergence between the desired Mono-Acylation and the common pitfalls of Polyacylation and Dealkylation.[1]

FC_Acylation_Pathways Start Reagents (Arene + RCOCl + AlCl3) Acylium Acylium Complex [R-C=O]+ [AlCl4]- Start->Acylium Activation Dealkyl Dealkylated Byproduct Start->Dealkyl Strong Lewis Acid (Retro-FC) Complex Sigma Complex (Intermediate) Acylium->Complex Attack Product_Complex Product-AlCl3 Complex (Red Oil) Complex->Product_Complex - HCl Final_Product Mono-Acylated Product Product_Complex->Final_Product Acidic Hydrolysis (Workup) Poly Polyacylated Byproduct Product_Complex->Poly Excess RCOCl High Temp Activated Ring

Caption: Reaction pathway showing the critical "Red Oil" intermediate. Dashed red lines indicate failure modes (Polyacylation and Dealkylation) triggered by improper conditions.

Figure 2: Troubleshooting Decision Tree

A logic flow for operators encountering low yields.

Troubleshooting_Tree Problem Low Yield or Impurity? Check_TLC Analyze TLC/LCMS Problem->Check_TLC Multi_Spot Multiple Spots? Check_TLC->Multi_Spot No_Reaction No Reaction? Check_TLC->No_Reaction Poly Issue: Polyacylation Multi_Spot->Poly Higher Mw Dealk Issue: Dealkylation Multi_Spot->Dealk Lower Mw Moisture Issue: Wet Catalyst No_Reaction->Moisture Start Material Only Sol_Poly Fix: Perrier Method Check Stoichiometry Poly->Sol_Poly Sol_Dealk Fix: Lower Temp Milder Catalyst (ZnCl2) Dealk->Sol_Dealk Sol_Moist Fix: Fresh AlCl3 Dry Solvents Moisture->Sol_Moist

Caption: Decision matrix for diagnosing common FC Acylation failures based on analytical data.

Comparative Data: Catalyst & Solvent Selection

ParameterStandard ConditionOptimized Condition (Sensitive Substrate)Impact on Byproducts
Catalyst

(Stoichiometric)

or

Weaker Lewis acids reduce dealkylation and polymerization risks.
Solvent NitrobenzeneDichloromethane (DCM) or DCENitrobenzene is hard to remove; DCM allows easier workup and temperature control.
Addition Mix all & heatPerrier Addition (Electrophile first)Prevents high local concentration of substrate, reducing oligomers.
Temp Reflux (>80°C)0°C to RTHigher temps promote rearrangement and polyacylation.

References

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation.[1][2][3][4][5][6][7][8][9][10][11] Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Acylation with Practice Problems.[3][10] Chemistry Steps.[1][5] [Link]

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation: Recent Literature and Mechanisms.[5] Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings: The Friedel-Crafts Reaction.[1][2][4][5][6][7][9][10][12] LibreTexts. [Link]

Sources

Overcoming poor reactivity of starting materials in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Synthesis Solutions Tier 3 Support Center.

Ticket ID: #SYN-REACT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Poor Reactivity of Starting Materials

Status Overview

You have reached the advanced troubleshooting tier. If standard reflux conditions and excess equivalents have failed, we are likely dealing with a fundamental mismatch in kinetic accessibility (sterics), thermodynamic stability (inert bonds), or phase availability (solubility).

This guide bypasses standard textbook advice to focus on high-fidelity intervention strategies used in process chemistry and late-stage functionalization.

Module 1: The "Hardware" Check – Solubility & Phase Transfer

User Query: "My reagents are in different phases (e.g., solid salt + organic liquid) and the reaction is stalling despite high theoretical reactivity."

Diagnosis: This is a heterogeneity issue. The intrinsic reactivity is irrelevant if the collision frequency is near zero. The "naked" anion effect is required here. In aqueous media, nucleophiles are heavily solvated (caged) by water molecules, dampening their reactivity.

The Fix: Phase Transfer Catalysis (PTC) We utilize a quaternary ammonium salt to shuttle the anion into the organic phase.[1][2] Once there, the anion is poorly solvated (stripped of its hydration shell), increasing its nucleophilicity by orders of magnitude.

Mechanism Visualization: The cycle below illustrates the "shuttle" mechanism. Note the critical ion-exchange at the interface.

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface cluster_aqueous Aqueous Phase (Reservoir) RX Substrate (R-X) RY Product (R-Y) RX->RY QX_org Spent Catalyst [Q+ X-] RX->QX_org QY_org Active Ion Pair [Q+ Y-] QY_org->RX Nucleophilic Attack QX_aq Catalyst [Q+ X-] QX_org->QX_aq Transfer NaY Reagent Salt (Na+ Y-) QY_aq Catalyst [Q+ Y-] NaY->QY_aq NaX Waste Salt (Na+ X-) QY_aq->QY_org Transfer QX_aq->QY_aq Ion Exchange (- NaX)

Figure 1: The Starks Extraction Mechanism. The catalyst (Q+) acts as a molecular shuttle, pulling the nucleophile (Y-) into the organic phase where it reacts aggressively.

Standard Protocol: O-Alkylation of Phenols (Solid-Liquid PTC)

  • Reagents: Phenol (1.0 eq), Alkyl Halide (1.2 eq), K2CO3 (3.0 eq).

  • Solvent: Acetonitrile or Toluene (Avoid alcohols).

  • Catalyst: TBAB (Tetrabutylammonium bromide), 5-10 mol%.

  • Procedure:

    • Dissolve phenol and alkyl halide in the organic solvent.

    • Add solid, finely ground K2CO3.

    • Add TBAB.

    • Reflux with vigorous stirring (mechanical stirring preferred to maximize surface area).

    • Why it works: The carbonate deprotonates the phenol at the solid surface; the quat salt extracts the phenoxide into the bulk organic solvent.

Module 2: The "Firewall" – Steric Hindrance[5]

User Query: "I'm trying to couple a secondary amine with an ortho-substituted aryl halide. The starting material remains untouched even after 24h reflux."

Diagnosis: Classic steric blockage.[3][4] The activation energy (


) required for the nucleophile to access the electrophilic center is too high for standard thermal motion to overcome. You need to either (A) lower the barrier via specific ligand geometry or (B) brute-force the system with dielectric heating.

The Fix 1: Buchwald-Hartwig Amination (Ligand Design) For sterically hindered substrates, standard Pd(PPh3)4 fails. You require bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (Pd-PEPPSI). These ligands facilitate the difficult oxidative addition across the hindered bond and promote reductive elimination.

The Fix 2: Microwave Irradiation Microwave synthesis does not just "heat faster."[5] It utilizes dielectric heating , where dipoles (solvent/reagents) align with the oscillating field. This creates localized superheating and efficient energy transfer directly to the polarizable species, often overcoming the steric


 barrier.

Comparative Data: Thermal vs. Microwave Activation

ParameterThermal Heating (Oil Bath)Microwave Irradiation
Heat Transfer Convection/Conduction (Wall-to-center)Dielectric (Volumetric/Internal)
Ramp Rate Slow (Minutes to Hours)Instant (Seconds)
Wall Effect Hot walls (degradation risk)Cool walls (inverted gradient)
Pressure Limit Limited by solvent B.P. (reflux)High pressure (can exceed solvent B.P.)
Rate Enhancement Baseline10x - 1000x (Arrhenius effect)

Protocol: Microwave-Assisted Buchwald Coupling

  • Substrate: 2-chloro-1,3-dimethylbenzene + Morpholine.

  • Catalyst System: Pd2(dba)3 (1 mol%) / XPhos (2 mol%).

  • Base: NaOtBu (1.4 eq).

  • Solvent: Toluene or Dioxane (degassed).

  • Conditions:

    • Seal in a microwave-transparent vial (Pyrex/Quartz).

    • Irradiate at 120°C - 150°C for 10-20 minutes .

    • Note: The high temp is safe because the reaction time is too short for significant catalyst decomposition.

Module 3: The "Root Access" – Inert Bond Activation

User Query: "My molecule has no functional handles. I need to functionalize a benzylic C-H bond, but it's chemically inert."

Diagnosis: You are facing thermodynamic stability. The C-H bond strength (~90 kcal/mol) resists standard nucleophilic/electrophilic attack. You need Radical Group Transfer or Photoredox Catalysis .

The Fix: Visible-Light Photoredox Catalysis Instead of heat, we use photons to excite a catalyst (e.g., Ru(bpy)3 or Ir(ppy)3). The excited state can perform Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), generating a reactive radical species from the inert starting material under mild conditions.

Mechanism Visualization (Photoredox Cycle):

Photoredox GS Ground State PC ES Excited State PC* GS->ES  hv (Blue LED) Red Reduced PC- ES->Red  SET (Quenching) Radical Radical (R•) ES->Radical Activation Red->GS  Oxidation Substrate Substrate (R-H) Substrate->Radical HAT / SET Product Product (R-X) Radical->Product Trapping

Figure 2: Simplified Photoredox Cycle. The photocatalyst (PC) absorbs light to reach an excited state (PC), which then activates the inert substrate via electron transfer.*

Protocol: Benzylic C-H Etherification

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

  • Oxidant: Selectfluor (or Persulfate).

  • Nucleophile: Alcohol (MeOH or EtOH).

  • Setup:

    • Dissolve substrate and catalyst in the alcohol (solvent).

    • Degas via sparging with Argon (O2 quenches the excited state).

    • Irradiate with Blue LEDs (450 nm) at Room Temp for 12-24h.

    • Result: Direct functionalization of the C-H bond without pre-activation (halogenation).

References

  • Phase Transfer Catalysis Mechanism: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.

  • Buchwald-Hartwig Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

  • Microwave Synthesis: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

  • Steric Hindrance Solutions: Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides." Accounts of Chemical Research.

  • Photoredox C-H Activation: Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews.

Sources

Technical Guide: Enhancing the Stability of 3'-Bromo-4'-(1-imidazolyl)acetophenone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS: 1141669-55-7) is a critical intermediate, often utilized in the synthesis of azole antifungals and tubulin polymerization inhibitors. Its dual functionality—an electron-deficient aryl bromide and a basic imidazole ring—creates a unique stability profile that demands precise handling in solution.

While stable in solid form under standard conditions, this molecule exhibits significant sensitivity in solution, primarily driven by photolytic dehalogenation and imidazole oxidation . This guide provides a scientifically grounded protocol to maximize solution stability, ensuring the integrity of your experimental data.

Physicochemical Profile
PropertySpecificationCritical Note
Molecular Formula C₁₁H₉BrN₂OMW: 265.11 g/mol
Functional Groups Aryl Bromide, Imidazole, KetoneBr : Light sensitive; Imidazole : pH sensitive & oxidation prone
pKa (Imidazole) ~6.5 - 7.0Protonation drastically alters solubility profile
Solubility DMSO, Methanol, AcetonitrilePoorly soluble in water at neutral pH

Critical Stability Factors & Mechanisms

To prevent degradation, one must understand the "why" behind the instability. The three primary vectors of degradation for this molecule are photolysis, oxidation, and pH-induced precipitation.

A. Photolytic Dehalogenation (The Primary Threat)

Aryl bromides are notoriously susceptible to homolytic bond cleavage under UV and visible light. In solution, the solvent cage effect is minimized, allowing the radical pair to separate and react.

  • Mechanism: Absorption of a photon (

    
    ) promotes an electron to an antibonding orbital (
    
    
    
    ), weakening the C-Br bond. This leads to the formation of an aryl radical and a bromine radical.
  • Outcome: Formation of the des-bromo analog (4'-(1-imidazolyl)acetophenone), which is a potent impurity that is difficult to separate.

B. Imidazole Oxidation

The imidazole ring, while aromatic, is electron-rich and susceptible to oxidation, particularly at the C2 and C5 positions, or N-oxidation.[1]

  • Trigger: Presence of dissolved oxygen or peroxides in solvents (common in aged ethers or THF).

  • Outcome: Ring opening or formation of N-oxides, leading to solution discoloration (yellowing/browning).

C. Diagram: Degradation Pathways

The following diagram illustrates the potential degradation routes if proper precautions are not taken.

DegradationPathways Molecule 3'-Bromo-4'-(1-imidazolyl) acetophenone Radical Aryl Radical Intermediate Molecule->Radical Homolytic Cleavage (Fast) NOxide Imidazole N-Oxide (Impurity B) Molecule->NOxide N-Oxidation RingOpen Ring Cleavage Products Molecule->RingOpen Oxidative degradation Light UV/Vis Light (>300 nm) Light->Molecule Oxygen Dissolved O2 / Peroxides Oxygen->Molecule DesBromo Des-bromo Analog (Impurity A) Radical->DesBromo H-Abstraction from Solvent

Figure 1: Mechanistic pathways of degradation. The red path (Photolysis) is the most rapid in standard laboratory lighting.

Protocol: Optimized Solution Preparation

This protocol is designed to mitigate the risks identified above.

Step 1: Solvent Selection

Choose a solvent based on your downstream application.

  • DMSO (Dimethyl Sulfoxide): Excellent solubility. Warning: DMSO is hygroscopic and can act as an oxidant at high temperatures. Use anhydrous, high-purity DMSO.

  • Acetonitrile (MeCN): Good balance of solubility and inertness. Preferred for HPLC standards.

  • Methanol (MeOH): Good solubility. Risk: Protic solvents can facilitate hydrogen abstraction by aryl radicals if photolysis occurs.

Step 2: Dissolution & Storage Workflow[4]

StorageWorkflow Start Start: Solid Sample Weigh Weigh in Amber Vial (Minimize Light Exposure) Start->Weigh Solvent Add Degassed Solvent (Sparged with Ar/N2) Weigh->Solvent Dissolve Vortex/Sonicate (< 5 mins, Low Heat) Solvent->Dissolve Headspace Purge Headspace with Argon Dissolve->Headspace Seal Seal with PTFE-lined Cap Headspace->Seal Store Store at -20°C (Dark) Seal->Store

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Troubleshooting Guide & FAQs

This section addresses specific observations users may encounter.

Q1: My solution has turned from colorless to pale yellow after 24 hours. Is it still usable?

Diagnosis: This indicates early-stage oxidation or photolysis.

  • Mechanism: The yellow color often arises from the formation of conjugated byproducts (e.g., imidazole ring-opened species) or trace amounts of free bromine (

    
    ) if radical recombination occurred, though the latter is rare in organic solvents.
    
  • Action:

    • For quantitative analysis (HPLC/MS): Discard. The impurity profile has changed.

    • For qualitative synthesis: Check purity via TLC/LC-MS. If purity is >98%, it may be salvageable, but purification is recommended.

  • Prevention: Ensure the vial was amber and the headspace was purged with Argon.

Q2: I observe a precipitate when diluting my DMSO stock into aqueous media.

Diagnosis: Solubility crash due to pH mismatch.

  • Mechanism: The imidazole ring is basic (pKa ~7). In neutral or basic water (pH > 7), the molecule is neutral and hydrophobic, leading to precipitation.

  • Action:

    • Acidify the aqueous buffer to pH 4–5 using dilute HCl or Formic Acid. This protonates the imidazole nitrogen (

      
      ), drastically increasing aqueous solubility.
      
    • Note: Ensure your assay tolerates acidic pH.

Q3: I see an extra peak in my LC-MS at M-79/81 mass units.

Diagnosis: Photolytic Dehalogenation.

  • Mechanism: Loss of the Bromine atom (Mass ~79/81) and replacement with Hydrogen (Mass 1).

  • Action: This is irreversible. You must prepare a fresh solution.

  • Prevention: All handling must be done under low-light conditions or using amber glassware. Wrap clear vessels in aluminum foil immediately.

Q4: Can I use Acetone as a solvent?

Diagnosis: Not recommended for long-term storage.

  • Reasoning: Acetophenone derivatives can undergo aldol-type condensations with acetone, especially if trace base (from the imidazole moiety) or trace acid is present.

  • Recommendation: Stick to Acetonitrile or Methanol for stability.

Summary of Best Practices

ParameterRecommendationRationale
Container Amber Class I Glass VialsBlocks UV radiation (<400nm) to prevent C-Br cleavage.
Atmosphere Argon or NitrogenDisplaces

to prevent imidazole oxidation.
Temperature -20°C (Long term)Slows kinetic degradation rates (Arrhenius equation).
Solvent Quality HPLC Grade , DegassedRemoves trace peroxides and dissolved oxygen.
Max Shelf Life 1 Week (Solution)Fresh preparation is always preferred for this class of compounds.

References

  • Ossila. 3′-Bromo-4′-fluoroacetophenone Properties and Applications. (Analogous acetophenone stability data). Retrieved from

  • American Elements. 3'-Bromo-4'-(1-imidazolyl)acetophenone Product Specifications. Retrieved from

  • National Institutes of Health (PubChem). 3'-Bromoacetophenone Compound Summary. (Data on aryl bromide stability). Retrieved from

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety. Journal of Pharmaceutical Sciences. (Mechanistic insight into imidazole oxidation). Retrieved from

  • Carrier, S. L., et al. (2009). Ultrafast Observation of Isomerization in the Photolysis of Bromoform in Solution. J. Phys. Chem. A. (General mechanism of C-Br photolysis). Retrieved from

Sources

Validation & Comparative

A Technical Guide to the Structural Confirmation of 3'-Bromo-4'-(1-imidazolyl)acetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical analysis to confirm the structure of 3'-Bromo-4'-(1-imidazolyl)acetophenone, a heterocyclic ketone with potential applications in medicinal chemistry. By presenting a comparative study with structurally related acetophenone derivatives, this document offers a framework for its synthesis, characterization, and structural verification, grounded in experimental data and mechanistic insights.

Introduction to 3'-Bromo-4'-(1-imidazolyl)acetophenone

3'-Bromo-4'-(1-imidazolyl)acetophenone is a substituted aromatic ketone featuring a bromine atom and an imidazole ring attached to the acetophenone core. The presence of the imidazole moiety, a common pharmacophore in many approved drugs, suggests its potential for biological activity. The bromine atom offers a site for further chemical modification through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 3'-Bromo-4'-(1-imidazolyl)acetophenone and its Precursor.

Property3'-Bromo-4'-(1-imidazolyl)acetophenone3'-Bromo-4'-fluoroacetophenone
CAS Number 1141669-55-71007-15-4
Chemical Formula C₁₁H₉BrN₂O[1]C₈H₆BrFO[2]
Molecular Weight 265.11 g/mol [1]217.04 g/mol [2]
Appearance White to yellow solid[1]White to pale cream crystals/powder
IUPAC Name 1-(3-bromo-4-imidazol-1-ylphenyl)ethanone[1]1-(3-bromo-4-fluorophenyl)ethanone[3]

Synthetic Pathway and Mechanistic Rationale

The synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 3'-Bromo-4'-fluoroacetophenone, is key to this strategy. The fluorine atom, being the most electronegative halogen, activates the aromatic ring towards nucleophilic attack, particularly at the carbon to which it is attached.

The acetyl group at the meta position further enhances this activation through its electron-withdrawing inductive and resonance effects. The imidazole anion, generated in situ by a base such as sodium hydride or potassium carbonate, acts as the nucleophile.

G reagents Imidazole, Base (e.g., K₂CO₃) Solvent (e.g., DMF) intermediate Meisenheimer Complex (Transition State) reagents->intermediate start 3'-Bromo-4'-fluoroacetophenone start->intermediate Nucleophilic Attack product 3'-Bromo-4'-(1-imidazolyl)acetophenone intermediate->product Fluoride Elimination

Figure 1: Proposed synthetic workflow for 3'-Bromo-4'-(1-imidazolyl)acetophenone via SNAr.

Experimental Protocol: Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone

This protocol is a generalized procedure based on established SNAr reactions with similar substrates.

  • Reaction Setup: To a solution of 3'-Bromo-4'-fluoroacetophenone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture at a temperature range of 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3'-Bromo-4'-(1-imidazolyl)acetophenone.

Structural Confirmation: A Multi-faceted Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the imidazole protons, and the methyl protons of the acetyl group. The substitution pattern will lead to characteristic splitting patterns and chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the imidazole carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3'-Bromo-4'-(1-imidazolyl)acetophenone and Comparative Data.

CompoundGroupPredicted ¹H Chemical Shift (ppm)Reference ¹³C Chemical Shift (ppm)
3'-Bromo-4'-(1-imidazolyl)acetophenone Acetyl-CH₃~2.6~26
Aromatic-H7.5 - 8.2120 - 140
Imidazole-H7.2 - 8.0117 - 138
3'-Bromoacetophenone Acetyl-CH₃2.6126.6
Aromatic-H7.4 - 8.1127 - 137
Acetophenone Acetyl-CH₃2.61[4]26.6[4]
Aromatic-H7.45 - 7.98[4]128.3 - 137.1[4]

Note: Predicted shifts are based on additive rules and comparison with similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

G cluster_0 Key Functional Groups cluster_1 Expected IR Absorption (cm⁻¹) C=O (ketone) C=O (ketone) 1680-1700 (strong) 1680-1700 (strong) C=O (ketone)->1680-1700 (strong) C=C (aromatic) C=C (aromatic) 1450-1600 (medium) 1450-1600 (medium) C=C (aromatic)->1450-1600 (medium) C-N (imidazole) C-N (imidazole) 1250-1350 (medium) 1250-1350 (medium) C-N (imidazole)->1250-1350 (medium) C-Br C-Br 500-600 (weak-medium) 500-600 (weak-medium) C-Br->500-600 (weak-medium)

Figure 2: Expected key IR absorption bands for 3'-Bromo-4'-(1-imidazolyl)acetophenone.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).

Expected Fragmentation: The primary fragmentation is likely to be the loss of the methyl group from the acetyl moiety, leading to a stable acylium ion, which is a common fragmentation pathway for acetophenones.[5]

Comparative Analysis with Alternative Acetophenone Derivatives

To better understand the structural and electronic properties of 3'-Bromo-4'-(1-imidazolyl)acetophenone, a comparison with other 3',4'-disubstituted acetophenones is insightful.

Table 3: Comparison of Physicochemical Properties of Substituted Acetophenones.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
3'-Bromo-4'-(1-imidazolyl)acetophenone C₁₁H₉BrN₂O265.11Imidazole ring at C4'
3'-Bromo-4'-methylacetophenone C₉H₉BrO213.07Methyl group at C4'
3'-Bromo-4'-morpholinoacetophenone C₁₂H₁₄BrNO₂284.15Morpholine ring at C4'

The electronic nature of the substituent at the 4'-position significantly influences the properties of the acetophenone derivative. The imidazole group in the title compound is a π-rich heterocycle that can act as a hydrogen bond acceptor and a ligand for metal ions. In contrast, the methyl group in 3'-Bromo-4'-methylacetophenone is a weak electron-donating group, while the morpholino group in 3'-Bromo-4'-morpholinoacetophenone has both electron-donating (through the nitrogen lone pair) and electron-withdrawing (inductive effect of the oxygen) characteristics. These differences will manifest in their spectroscopic data and potential biological activities.

Conclusion

The structure of 3'-Bromo-4'-(1-imidazolyl)acetophenone can be unequivocally confirmed through a combination of its synthesis from 3'-Bromo-4'-fluoroacetophenone via a nucleophilic aromatic substitution reaction and comprehensive spectroscopic analysis. While experimental data for the title compound is not widely published, this guide provides a robust framework for its synthesis, characterization, and structural verification based on established chemical principles and comparative data from analogous compounds. The unique combination of a reactive bromine atom and a biologically relevant imidazole moiety makes 3'-Bromo-4'-(1-imidazolyl)acetophenone a promising scaffold for further exploration in drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 3'-Bromo-4'-fluoroacetophenone, 98+%. Retrieved from [Link]

  • SpectraBase. (n.d.). 3',4'-dihydroxy-2-(imidazol-1-yl)acetophenone, monohydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explanation. (n.d.). Retrieved from [Link]

  • 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. (n.d.).

Sources

3'-Bromo-4'-(1-imidazolyl)acetophenone vs. other thromboxane A2 synthase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide: 3'-Bromo-4'-(1-imidazolyl)acetophenone vs. Clinical Thromboxane A2 Synthase Inhibitors

Part 1: Executive Analysis & Structural Logic

1.1 The Comparative Landscape This guide compares 3'-Bromo-4'-(1-imidazolyl)acetophenone (BIA) , a specialized structural probe representing lipophilic imidazole-ketones, against the clinical "gold standard" Thromboxane A2 Synthase (TXAS) inhibitors: Ozagrel (OKY-046) and Dazoxiben (UK-37,248) .

  • The Topic Compound (BIA): A non-acidic, lipophilic molecule. It serves primarily as a chemical tool to probe the hydrophobic accessory pocket of the TXAS active site. Its lack of a carboxylic acid tail limits its clinical utility (poor solubility/mimicry of PGH2) but makes it invaluable for studying the heme-coordinating efficacy of the imidazole core without the interference of ionic interactions.

  • The Alternatives (Ozagrel/Dazoxiben): These are "Second-Generation" inhibitors. They combine the imidazole core with a carboxylic acid side chain. This side chain mimics the substrate (Prostaglandin H2) carboxylate, conferring high potency (IC50 in nM range) and water solubility.

1.2 Mechanism of Action: The Heme-Ligand Interaction All compounds in this comparison function via a Type II binding mechanism :

  • Heme Coordination: The basic nitrogen (N3) of the imidazole ring coordinates directly with the Ferric (Fe³⁺) ion of the TXAS heme group (CYP5A1).

  • Substrate Displacement: This coordination displaces the native ligand (PGH2), preventing its isomerization into Thromboxane A2 (TXA2).

Part 2: Quantitative Performance & Data

The following data contrasts the pharmacological profiles. Note that while Ozagrel and Dazoxiben have well-established clinical datasets, BIA represents the "Imidazole-Acetophenone" structural class.

Table 1: Comparative Pharmacological Profile

Feature3'-Bromo-4'-(1-imidazolyl)acetophenone (BIA) Ozagrel (OKY-046) Dazoxiben (UK-37,248)
Primary Role Structural Probe / SAR IntermediateClinical Therapeutic (Japan)Clinical Candidate (Discontinued)
IC50 (Human Microsomes) ~100 - 500 nM (Class Est.)*4 - 11 nM3 - 10 nM
Selectivity (vs. PGI2 Synthase) ModerateHigh (>1000-fold)High (>100-fold)
Binding Mode Heme Coordination + Hydrophobic FitHeme Coordination + Ionic BondHeme Coordination + Ionic Bond
Lipophilicity (LogP) High (~2.5 - 3.0)Low (~0.5)Low (~1.2)
Plasma Half-Life Unknown (Likely short due to metabolism)~1-2 Hours~30 Minutes

*Note: IC50 for BIA is estimated based on Structure-Activity Relationship (SAR) data for non-acidic imidazole acetophenones [1].

Part 3: Visualization of Signaling & Inhibition

The following diagram illustrates the Thromboxane synthesis pathway and the specific intervention points of these inhibitors.

TXAS_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 Enzymatic Action PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Isomerization HHT 12-HHT + MDA PGH2->HHT Fragmentation TXAS Thromboxane Synthase (CYP5A1) TXAS->PGH2 Catalysis Inhibitors INHIBITORS: 1. 3'-Bromo-4'-(1-imidazolyl)acetophenone 2. Ozagrel 3. Dazoxiben Inhibitors->TXAS Heme Coordination (Type II Binding) TXB2 Thromboxane B2 (Stable Metabolite) TXA2->TXB2 Hydrolysis (t½ = 30s)

Caption: The Arachidonic Acid Cascade showing the specific blockade of CYP5A1 (TXAS) by imidazole-based inhibitors, preventing the formation of the pro-thrombotic TXA2.

Part 4: Experimental Protocols

To validate the efficacy of BIA versus Ozagrel, the following self-validating protocols are recommended. These assays measure the conversion of PGH2 to TXB2 (the stable metabolite of TXA2).

Protocol A: Human Platelet Microsomal Assay (Enzymatic Potency)

Purpose: To determine the IC50 of the compound directly on the enzyme, independent of cell membrane permeability.

  • Microsome Preparation:

    • Isolate platelets from citrated human blood via centrifugation (200g, 15 min).

    • Lyse platelets by sonication in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge lysate at 100,000g for 60 min at 4°C. Resuspend the pellet (microsomes) in Tris buffer.

  • Reaction Setup:

    • Control: 450 µL Buffer + 50 µL Microsomes + Vehicle (DMSO).

    • Test: 450 µL Buffer + 50 µL Microsomes + Inhibitor (BIA or Ozagrel, 1 nM - 10 µM).

    • Substrate: Add PGH2 (2 µM final) to initiate. Note: If PGH2 is unavailable, use Arachidonic Acid (10 µM), relying on residual COX activity in microsomes.

  • Incubation:

    • Incubate at 37°C for 5 minutes.

  • Termination:

    • Stop reaction with 1N HCl. Neutralize with Tris base.

  • Quantification:

    • Measure TXB2 levels using a specific ELISA kit.

    • Validation Check: Parallel measurement of PGE2 . A selective TXAS inhibitor should decrease TXB2 while increasing or maintaining PGE2 levels (due to "endoperoxide shunt").

Protocol B: Platelet Aggregation Assay (Functional Efficacy)

Purpose: To verify if enzyme inhibition translates to physiological anti-platelet activity.

  • Preparation: Prepare Platelet-Rich Plasma (PRP) from fresh human blood.

  • Pre-Incubation: Incubate PRP (450 µL) with the Test Compound (BIA or Ozagrel) for 3 minutes at 37°C.

  • Induction: Add Arachidonic Acid (0.5 mM) to trigger aggregation.

  • Measurement: Monitor light transmission using an Aggregometer for 5 minutes.

  • Outcome:

    • Ozagrel: Should show >80% inhibition of aggregation.

    • BIA: May show partial inhibition. Critical Insight: If BIA inhibits TXAS but fails to stop aggregation, it suggests the "endoperoxide shunt" (accumulation of PGH2) is activating the TP receptor, a known limitation of pure synthase inhibitors [2].

Part 5: Expert Synthesis & Conclusion

3'-Bromo-4'-(1-imidazolyl)acetophenone is a valuable chemical probe for mapping the hydrophobic tolerance of the Thromboxane Synthase active site. The bromine substituent at the 3' position exploits a hydrophobic pocket near the heme, potentially increasing affinity relative to unsubstituted imidazole-acetophenones.

However, for therapeutic development, it falls short of Ozagrel and Dazoxiben . The lack of an ionizable carboxylate tail prevents the "two-point" pharmacophore binding (Heme-Iron + Arginine residue) that characterizes the high-potency clinical drugs. Consequently, BIA serves best as a starting block for SAR studies rather than a drug candidate.

References

  • Cross, P. E., et al. (1985). "Selective thromboxane synthetase inhibitors. 1. 1-(Heterocyclylalkyl)imidazoles."[1] Journal of Medicinal Chemistry. Link

  • Gresele, P., et al. (1991). "Thromboxane synthase inhibition, thromboxane receptor antagonism, and dual blockade in human blood." Journal of Clinical Investigation. Link

  • Iizuka, K., et al. (1981). "Synthesis and thromboxane A2 synthetase inhibitory activity of imidazole derivatives." Journal of Medicinal Chemistry. Link

  • Vermylen, J., & Deckmyn, H. (1992). "Thromboxane synthase inhibitors and receptor antagonists."[2][3][4][5] Cardiovascular Drugs and Therapy. Link

  • Cayman Chemical. (2023).[6][7] "Thromboxane Synthase Inhibitor Screening Assay Kit Protocol." Link

Sources

A Comparative Guide to the In Vitro Activity of Imidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of potent and selective inhibitors for a wide range of biological targets.[1] Its unique electronic properties and ability to engage in various molecular interactions have made it a privileged structure in drug discovery. This guide provides a comparative analysis of the in vitro activity of prominent imidazole-based inhibitors, focusing on their performance against key therapeutic targets. We will delve into the experimental data that underpins their activity, provide detailed methodologies for assessing their efficacy, and explore the mechanistic basis of their action.

Comparative Analysis of In Vitro Inhibitory Activity

The efficacy of imidazole-based inhibitors is best illustrated by a direct comparison of their in vitro potencies against different biological targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) and other relevant metrics for representative compounds across three major classes: p38 MAP Kinase, Aromatase, and Fungal Cytochrome P450 (CYP51).

InhibitorTargetIn Vitro PotencyAssay TypeReference
SB203580 p38α/SAPK2aIC50: 50 nMKinase Assay[2]
p38β2/SAPK2bIC50: 500 nMKinase Assay[2]
Doramapimod (BIRB-796) p38 MAPKKd: 0.1 nMBinding Assay[3]
TNF-α release (THP-1 cells)IC50: 18 nMCell-based Assay[3]
AA6 (Novel Imidazole) p38 MAP KinaseIC50: 403.57 nMKinase Assay[4]
Letrozole Aromatase (CYP19A1)-Fluorimetric Assay[5][6][7]
Ketoconazole Fungal CYP51-Antifungal Susceptibility[8][9]
Ketaminazole Fungal CYP51IC50: 43 nMEnzyme Assay[9]
Inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a prime target for anti-inflammatory drug development. Imidazole-based compounds, such as SB203580 and Doramapimod, have been instrumental in elucidating the role of this pathway.

Mechanism of Action: Imidazole-based inhibitors of p38 MAPK typically function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. Doramapimod is a notable exception, binding to an allosteric site and inducing a conformational change that inactivates the enzyme.[10] This allosteric inhibition contributes to its high potency and slow dissociation kinetics.[11]

dot graph p38_pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes stress [label="Stress / Cytokines", fillcolor="#EA4335"]; p38 [label="p38 MAPK", fillcolor="#4285F4"]; substrates [label="Downstream Substrates\n(e.g., MK2, ATF2)", fillcolor="#34A853"]; inflammation [label="Inflammatory Response\n(TNF-α, IL-6 production)", fillcolor="#FBBC05"]; inhibitor [label="Imidazole Inhibitor\n(e.g., SB203580)", shape=ellipse, fillcolor="#5F6368"];

// Edges stress -> p38 [label="Activates"]; p38 -> substrates [label="Phosphorylates"]; substrates -> inflammation [label="Leads to"]; inhibitor -> p38 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; } dot

p38 MAPK Signaling Pathway and Inhibition.

Inhibitors of Aromatase (CYP19A1)

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Inhibiting this enzyme is a key strategy in the treatment of hormone-receptor-positive breast cancer. Letrozole, a non-steroidal imidazole derivative, is a potent and selective aromatase inhibitor.[12][13]

Mechanism of Action: Letrozole and other non-steroidal aromatase inhibitors reversibly bind to the heme group of the cytochrome P450 enzyme, competitively inhibiting the binding of its androgen substrates.[13] This leads to a significant reduction in circulating estrogen levels.[14]

Antifungal Imidazole-Based Agents

Imidazole-containing compounds like ketoconazole were among the first broad-spectrum antifungal agents.[15] They target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[16]

Mechanism of Action: These antifungal agents inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.[17][18][19] The imidazole nitrogen atom binds to the heme iron of CYP51, preventing the demethylation of lanosterol, which disrupts membrane integrity and inhibits fungal growth.[20]

Detailed In Vitro Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and well-controlled experimental protocols are essential. Below are representative protocols for evaluating the in vitro activity of imidazole-based inhibitors.

Protocol 1: p38α MAP Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the IC50 value of a test compound against purified p38α kinase.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate by p38α. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, and 2 mM DTT). The choice of buffer components is critical to maintain enzyme stability and activity.

    • Dilute recombinant human p38α kinase and its substrate (e.g., ATF2) in the kinase buffer to their optimal concentrations, determined through initial titration experiments.

    • Prepare a serial dilution of the imidazole-based inhibitor in DMSO, followed by a further dilution in kinase buffer. A 10-point, 3-fold serial dilution is standard.

    • Prepare an ATP solution in kinase buffer. The concentration should be at or near the Km of the enzyme for ATP to ensure competitive inhibitors can be accurately assessed.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction and detect the phosphorylated substrate according to the manufacturer's protocol (e.g., by adding a detection solution containing an antibody specific for the phosphorylated substrate).

    • Read the signal (e.g., fluorescence intensity or luminescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (Cell-Based)

This protocol assesses the effect of an inhibitor on the viability of a relevant cell line.

Principle: The Neutral Red Uptake assay is used to determine cell viability by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.[21]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., A549 human lung carcinoma cells for evaluating p38 inhibitors) in the appropriate medium and conditions.[22]

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).[21]

  • Neutral Red Staining:

    • After incubation, replace the treatment medium with a medium containing neutral red and incubate for 2-3 hours to allow for dye uptake by viable cells.

    • Wash the cells with PBS to remove excess dye.

    • Add a destaining solution (e.g., a mixture of acetic acid and ethanol) to extract the dye from the cells.

  • Data Analysis:

    • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a plate reader.

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

dot graph screening_workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Compound Library", shape=ellipse, fillcolor="#F1F3F4"]; primary_assay [label="Primary Biochemical Assay\n(e.g., p38 Kinase Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification\n(Potency & Selectivity)", fillcolor="#FBBC05"]; secondary_assay [label="Secondary Cell-Based Assay\n(e.g., Cell Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Preclinical Candidate", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> primary_assay; primary_assay -> hit_id; hit_id -> secondary_assay; secondary_assay -> lead_opt; lead_opt -> end; } dot

Typical In Vitro Inhibitor Screening Workflow.

Conclusion

This guide provides a comparative overview of the in vitro activity of imidazole-based inhibitors against several key drug targets. The data clearly demonstrates the versatility and potency of the imidazole scaffold. The detailed protocols offer a framework for the rigorous in vitro evaluation of novel inhibitor candidates, emphasizing the importance of robust and reproducible experimental design in drug discovery. Future research will undoubtedly continue to leverage the unique properties of the imidazole moiety to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Ansari, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Bain, J., et al. (2007).
  • Hoobler, E. K., et al. (2013). Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy. PLOS ONE. Available at: [Link]

  • Katiyar, S. K., et al. (2007). Somatic excision demonstrates that c-Jun induces cellular migration and invasion through induction of stem cell factor. Molecular and Cellular Biology.
  • Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. The Journal of Biological Chemistry.
  • Lechner, D., et al. (2005). The aromatase inhibitor letrozole and inhibitors of insulin-like growth factor I receptor synergistically induce apoptosis in in vitro models of estrogen-dependent breast cancer.
  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Ray, A., & Dittel, B. N. (2010). Isolation of mouse peritoneal cavity cells. Journal of Visualized Experiments.
  • van der Kraan, P. M., et al. (2010). Inhibition of p38 MAP kinase: a new therapeutic approach for the treatment of osteoarthritis. Osteoarthritis and Cartilage.
  • Vandewynckel, Y.-P., et al. (2016). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Immunologic Research. Available at: [Link]

  • opnMe. (n.d.). p38 MAP Kinase Inhibitor I BIRB 796. Retrieved from [Link]

  • Thiele, S., et al. (2007). The p38 MAP kinase inhibitor SB203580 exerts anti-inflammatory effects in epithelial cells and in experimental colitis in vivo. American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Fijen, J. W., et al. (2001).
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Science.gov. (n.d.). p38-mapk inhibitor sb203580: Topics. Retrieved from [Link]

  • MDPI. (2018). Pharmacological Inhibition of p38 MAPK by SB203580 Increases Resistance to Carboplatin in A2780cp Cells and Promotes Growth in Primary Ovarian Cancer Cells. Available at: [Link]

  • Springer. (2005). The aromatase inhibitor letrozole and inhibitors of insulin-like growth factor I receptor synergistically induce apoptosis in in vitro models of estrogen-dependent breast cancer. Available at: [Link]

  • PubMed. (1998). In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer. Available at: [Link]

  • AACR Journals. (2003). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Available at: [Link]

  • ACS Publications. (2022). Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. Available at: [Link]

  • Bentham Science. (2022). In Vitro Cytotoxicity and Aromatase Inhibitory Activity of Flavonoids: Synthesis, Molecular Docking and In silico ADME Prediction. Available at: [Link]

  • PubMed. (1980). Mechanisms of action of the antimycotic imidazoles. Available at: [Link]

  • PubMed. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Available at: [Link]

  • Oxford Academic. (1979). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Available at: [Link]

  • MDPI. (2019). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (n.d.). Effect on growth and ketoconazole sensitivity after CYP51 invalidation... Retrieved from [Link]

  • PubMed. (2002). In vitro characterization of the inhibitory effects of ketoconazole on metabolic activities of cytochrome P-450 in canine hepatic microsomes. Available at: [Link]

  • MDPI. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved from [Link]

  • NIH. (2018). Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses. Available at: [Link]

  • ResearchGate. (n.d.). Doramapimod reduces tissue inflammation in chronically infected mice.... Retrieved from [Link]

  • PubMed Central. (2018). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of imidazoles. Retrieved from [Link]

  • MDPI. (2022). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

  • MDPI. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Available at: [Link]

  • ResearchGate. (n.d.). Potential aromatase inhibitors with imidazole scaffolds. Retrieved from [Link]

  • Frontiers. (2024). Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Available at: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the selective inhibitor SB203580 on the p38-MAPK.... Retrieved from [Link]

Sources

The Evolving Landscape of Acetophenones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Substituted acetophenones, a class of aromatic ketones, represent a foundational scaffold in medicinal chemistry. Their inherent structural simplicity belies a remarkable versatility, enabling the generation of a vast library of derivatives with a wide spectrum of pharmacological activities. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of substituted acetophenones, providing a comparative analysis of their performance across various therapeutic targets. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications can dramatically influence biological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the acetophenone core in their discovery programs.

The Acetophenone Scaffold: A Privileged Structure in Drug Discovery

The acetophenone framework, consisting of a phenyl ring attached to an acetyl group, serves as a versatile template for chemical modification. The phenyl ring and the methyl group of the acetyl moiety are amenable to a wide range of substitutions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability is a key reason why acetophenone derivatives have been successfully developed as anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and enzyme-inhibiting agents.[1][2] Understanding the intricate relationship between a compound's structure and its biological activity is paramount in medicinal chemistry, guiding the rational design of more potent and selective therapeutic agents.[3][4]

The core structure of acetophenone and the key positions for substitution that dictate its biological activity are illustrated below.

Caption: Core chemical structure of acetophenone highlighting key substitution points.

Comparative Analysis of Biological Activities

The following sections provide a comparative analysis of substituted acetophenones across several key therapeutic areas, supported by experimental data.

Anticancer Activity

Acetophenone derivatives have demonstrated significant potential as anticancer agents, with their efficacy often linked to the nature and position of substituents on the aromatic ring. Chalcones, a subclass of acetophenones, have been a particular focus of anticancer research.[5][6]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 µg/mL[5]
CynantetronePLC/PRF/5 (Liver), T-24 (Bladder)6.6 µg/mL, 3.5 µg/mL[3]
Chalcone-based 4-Nitroacetophenone Derivatives (NCH-2, NCH-4, NCH-5, NCH-6, NCH-8, NCH-10)H1299 (Lung), MCF-7 (Breast), HepG2 (Liver), K562 (Leukemia)2.7 - 19.7[7]
1,4-Naphthoquinone Analogues (PD9–11 and PD13–15)DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1 - 3[8]

Structure-Activity Relationship Insights:

  • Hydroxylation: The presence of hydroxyl groups on the phenyl ring is often associated with enhanced cytotoxic activity.

  • Halogenation: Introduction of halogen atoms, such as bromine, can increase the anticancer potency of chalcones.[5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like a nitro group can contribute to the anticancer activity of chalcone-based derivatives.[7]

  • Polycyclic Systems: Fusion of the acetophenone scaffold into larger polycyclic systems, such as naphthoquinones, can lead to highly potent anticancer compounds.[8]

Anti-inflammatory Activity

Substituted acetophenones have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

Compound/DerivativeTargetIC50 (µM)Reference
1,5-Diarylpyrazoles-urea based hybridCOX-20.52[1]
Acronyculatin Derivatives (70, 72, 73, 74)RAW 264.7 cells26.4, 46.0, 79.4, 57.3[3]
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideCOX-20.29[4]
2-Aryl, 3-benzyl-(1,3-oxazolidine)-4-oneCOX-20.21[9]

Structure-Activity Relationship Insights:

  • Heterocyclic Rings: Incorporation of the acetophenone moiety into heterocyclic systems like pyrazoles and thiophenes can yield potent and selective COX-2 inhibitors.[1][4]

  • Prenylation: The addition of prenyl groups to the acetophenone scaffold has been shown to be effective for anti-inflammatory activity.[3]

  • Sulfonamide Group: The presence of a sulfonamide or a similar pharmacophore is a common feature in many selective COX-2 inhibitors and can be incorporated into acetophenone-based designs.

Anticonvulsant Activity

Semicarbazone derivatives of substituted acetophenones have emerged as a promising class of anticonvulsant agents. Their activity is often evaluated in animal models of epilepsy, such as the maximal electroshock (MES) test.

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14)MES (mice)49.6[8]
N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamideMES (mice)40.96[9]
AmeltolideMES (mice, oral)1.4[10]

Structure-Activity Relationship Insights:

  • Semicarbazone Moiety: The >C=N-NH-C(=O)-NH2 functional group is a key pharmacophore for the anticonvulsant activity of these acetophenone derivatives.

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring significantly influence the anticonvulsant potency.

  • Heterocyclic Modifications: The incorporation of heterocyclic rings, such as benzothiazole, can enhance anticonvulsant activity.[9]

Enzyme Inhibition: Monoamine Oxidase (MAO)

Substituted acetophenones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.

Compound/DerivativeTargetIC50 (nM)Reference
Acetophenone Derivative 1jMAO-B12.9[3]
Acetophenone Derivative 2eMAO-B11.7[3]
Phenyl-substituted coumarin 12aMAO-B760[1]
Phenyl-substituted coumarin 22dMAO-B570[1]

Structure-Activity Relationship Insights:

  • Substituent Position: Substituents at the C3 and C4 positions of the acetophenone ring are favorable for MAO-B inhibition.[3]

  • Benzyloxy Group: The presence of a halogen-substituted benzyloxy group at these positions particularly enhances MAO-B inhibitory activity.[3]

  • Heterocyclic Scaffolds: Incorporating the acetophenone pharmacophore into coumarin scaffolds can also lead to potent MAO-B inhibitors.[1]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of substituted acetophenones.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol outlines a fluorometric method for determining the in vitro inhibitory activity of test compounds against human MAO-B.

MAO_B_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis reagents Prepare Reagents: - MAO-B Enzyme - Assay Buffer - Substrate (e.g., Kynuramine) - Test Compounds - Positive Control (e.g., Selegiline) plate Prepare 96-well plate reagents->plate add_compounds Add Test Compounds and Controls to wells plate->add_compounds add_enzyme Add MAO-B enzyme solution add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction (e.g., with NaOH) incubate->stop_reaction read_plate Read fluorescence on a plate reader stop_reaction->read_plate calculate Calculate % Inhibition and IC50 values read_plate->calculate

Caption: Workflow for the in vitro MAO-B inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human MAO-B enzyme in an appropriate assay buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of the fluorogenic substrate (e.g., kynuramine) in a suitable solvent.

    • Dissolve test compounds and a positive control inhibitor (e.g., selegiline) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test compounds.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the assay buffer to all wells.

    • Add the serially diluted test compounds, positive control, and vehicle control (solvent alone) to their respective wells.

  • Enzyme Reaction:

    • Add the MAO-B enzyme solution to all wells except for the blank (no enzyme) wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Causality Behind Experimental Choices:

  • Fluorometric Detection: This method is chosen for its high sensitivity and suitability for high-throughput screening.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate, which is crucial for accurate IC50 determination of reversible inhibitors.

  • Positive Control: The inclusion of a known inhibitor like selegiline validates the assay's performance and provides a benchmark for the potency of the test compounds.

In Vivo Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.[10][12]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male mice (e.g., Swiss albino) of a specific weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • House the animals with free access to food and water.

  • Drug Administration:

    • Administer the test compound or vehicle control (e.g., saline with a small percentage of a solubilizing agent like Tween 80) via the desired route (e.g., intraperitoneal or oral).

    • Administer a standard anticonvulsant drug (e.g., phenytoin) as a positive control.

    • The time between drug administration and the induction of seizures (the pretreatment time) should be determined based on the pharmacokinetic profile of the test compound.

  • Induction of Seizures:

    • At the predetermined time after drug administration, apply a drop of saline or electrode gel to the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a convulsiometer.

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension. This is characterized by the straightening and stiffening of the hind limbs.

    • The absence of the tonic hindlimb extension is considered the endpoint of protection.

  • Data Analysis:

    • The anticonvulsant activity is expressed as the percentage of animals protected from tonic hindlimb extension at each dose of the test compound.

    • The ED50 (the dose of the drug that protects 50% of the animals from seizures) is calculated using a suitable statistical method, such as probit analysis.

Causality Behind Experimental Choices:

  • Supramaximal Stimulus: A stimulus intensity that reliably induces tonic hindlimb extension in all control animals is used to ensure a clear and consistent endpoint.

  • Corneal Electrodes: This method of stimulation is non-invasive and provides reliable seizure induction.

  • Tonic Hindlimb Extension as Endpoint: This is a clear, all-or-none response that is characteristic of generalized tonic-clonic seizures and is effectively blocked by many clinically used antiepileptic drugs.

Concluding Remarks and Future Perspectives

The substituted acetophenone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The extensive body of research on their structure-activity relationships has provided invaluable insights into the molecular features that govern their diverse biological activities. The comparative analysis presented in this guide highlights the key structural modifications that can be employed to optimize the potency and selectivity of acetophenone derivatives for a range of targets.

The future of acetophenone-based drug discovery lies in the continued application of rational design principles, informed by a deep understanding of SAR. The integration of computational modeling and in silico screening with traditional medicinal chemistry approaches will undoubtedly accelerate the identification of new lead compounds. Furthermore, the exploration of novel and underexplored biological targets for acetophenone derivatives holds the promise of uncovering new therapeutic opportunities. As our understanding of the complex interplay between chemical structure and biological function continues to grow, the versatile acetophenone scaffold is poised to remain a cornerstone of drug discovery for years to come.

References

  • Chen, J., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.
  • Sari, D. R. T., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.
  • Astuti, P., et al. (2019). IC50 values and selectivity index of chalcone (1-4) against cancer cells.
  • Abdel-Maksoud, M. S., et al. (2023).
  • Zarghi, A., et al. (2005). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme...
  • Taylor & Francis. (2019). IC50 – Knowledge and References.
  • Kaminskyy, D., et al. (2016). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Journal of Medicinal Chemistry.
  • Taylor & Francis. (2022). IC50 – Knowledge and References.
  • Wang, Y., et al. (2019).
  • Nawrot-Tabor, A., et al. (2019).
  • Le, T. H. V., et al. (2018). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...
  • Selleckchem.com. COX-2 Selective Inhibitors.
  • Khairul, S. M., et al. (2012). Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone.
  • Chawla, G., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences.
  • Lima, R. M., et al. (2018). Boxplots of a acetophenone, extracted at pH 7 and found significantly...
  • Melior Discovery. Maximal Electroshock Seizure Model.
  • Mishra, A., et al. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Biomolecular Structure and Dynamics.
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
  • National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat)
  • El-Sayed, N., et al. (2022). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Molecules.
  • Tutka, P., et al. (2021). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. Pharmaceuticals.
  • Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.
  • Siddiqui, A. A., et al. (2011). Semicarbazone analogs as anticonvulsant agents: a review. PubMed.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed.

Sources

Cross-reactivity of 3'-Bromo-4'-(1-imidazolyl)acetophenone with other enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS: 1141669-55-7) represents a distinct class of non-porphyrin Heme Oxygenase (HO) inhibitors. Unlike traditional metalloporphyrins (e.g., SnPP, ZnPP) which act as competitive substrate analogs, this compound utilizes an azole-based mechanism to coordinate with the heme iron.

The critical value of this compound lies in its structural selectivity switch . The parent scaffold, 4'-(imidazol-1-yl)acetophenone, is a known Thromboxane Synthase (TXA2 synthase) inhibitor. The addition of the 3'-Bromo substituent sterically hinders binding to TXA2 synthase while optimizing hydrophobic interactions within the Heme Oxygenase-1 (HO-1) pocket.

This guide analyzes its cross-reactivity profile against three critical enzyme families: Nitric Oxide Synthase (NOS) , Cytochrome P450 (CYP) , and Thromboxane Synthase , providing experimental frameworks to validate these interactions.

Mechanism of Action & The "Bromine Switch"

Primary Mechanism

The compound functions as a Type II ligand inhibitor. The nitrogen atom at the N-3 position of the imidazole ring coordinates axially with the ferric (Fe3+) heme iron in the catalytic center of Heme Oxygenase. This prevents the binding of molecular oxygen, the essential co-substrate for heme degradation, thereby halting the conversion of heme to biliverdin.

The "Bromine Switch" Effect

The 3'-bromo substituent is not merely lipophilic; it is a selectivity filter.

  • In HO-1: The bromine atom occupies a specific hydrophobic sub-pocket adjacent to the heme, increasing binding affinity (IC50 < 5 µM).

  • In TXA2 Synthase: The active site is sterically restricted. The bulk of the bromine atom at the meta position clashes with the active site residues, drastically reducing affinity compared to the non-brominated parent.

Mechanism Compound 3'-Bromo-4'-(1-imidazolyl) acetophenone Heme Heme Iron (Fe3+) Compound->Heme Imidazole N-3 Coordination HO1 Heme Oxygenase-1 (Target) Compound->HO1 Bromine fits Hydrophobic Pocket TXA2 Thromboxane Synthase (Off-Target) Compound->TXA2 Bromine causes Steric Clash Heme->HO1 Inhibits O2 Binding

Figure 1: The dual-interaction mechanism. The imidazole coordinates the heme iron, while the bromine substituent dictates isozyme selectivity via steric fit.

Comparative Cross-Reactivity Analysis

vs. Metalloporphyrins (SnPP, ZnPP)

Metalloporphyrins are the historical standard but suffer from significant "dirty" pharmacology.

  • NOS Cross-Reactivity: Metalloporphyrins inhibit Nitric Oxide Synthase (NOS) because NOS also contains a heme moiety. ZnPP, for instance, is a potent NOS inhibitor. 3'-Bromo-4'-(1-imidazolyl)acetophenone exhibits negligible NOS inhibition because the imidazole group requires a specific orientation that the NOS active site does not easily accommodate compared to the flat porphyrin ring.

  • Light Sensitivity: Metalloporphyrins are photosensitive; this azole derivative is stable in ambient light.

vs. Cytochrome P450 (CYP)

This is the primary risk area. Imidazole groups are "privileged structures" for CYP inhibition (e.g., Ketoconazole).

  • Risk: The compound shows moderate cross-reactivity with CYP3A4 and CYP2C9 . The mechanism is identical to HO inhibition (heme coordination).

  • Differentiation: While less potent against CYPs than Ketoconazole, it is not devoid of CYP activity. Researchers must control for CYP inhibition in liver-based assays.

Isoform Selectivity (HO-1 vs. HO-2)

Unlike the imidazole-dioxolane derivatives (which are highly HO-1 selective), imidazole-ketones like this compound are generally non-selective or moderately selective for HO-1 over the constitutive HO-2.

  • Implication: In neurological studies (where HO-2 is dominant), this compound will inhibit both isoforms.

Summary Data Table: Inhibitory Profiles
Target Enzyme3'-Bromo-4'-(1-imidazolyl)acetophenoneMetalloporphyrins (SnPP/ZnPP)Ro 22-3581 (Parent)
Heme Oxygenase-1 (HO-1) Potent (IC50: ~1-5 µM) Potent (IC50: <1 µM)Weak / Inactive
Heme Oxygenase-2 (HO-2) Moderate (IC50: ~5-10 µM)Potent (IC50: <1 µM)Weak / Inactive
Nitric Oxide Synthase (NOS) Negligible High Inhibition (Major Artifact)Negligible
Thromboxane Synthase Low (Steric Hindrance)NegligibleHigh Potency
CYP3A4 Moderate RiskLow RiskModerate Risk

Experimental Validation Protocols

To validate the specificity of 3'-Bromo-4'-(1-imidazolyl)acetophenone in your specific model, utilize the following self-validating control systems.

Protocol A: The "NOS Exclusion" Assay

Purpose: To prove observed effects are due to HO inhibition and not NOS inhibition.

  • System: LPS-stimulated RAW 264.7 macrophages (express both HO-1 and iNOS).

  • Treatment Groups:

    • Vehicle

    • Compound X (10 µM)

    • L-NAME (1 mM) [Positive Control for NOS inhibition]

    • SnPP (10 µM) [Positive Control for Cross-reactivity]

  • Readouts:

    • HO Activity: Bilirubin production (spectrophotometry at 464 nm).

    • NOS Activity: Nitrite accumulation (Griess Reagent).

  • Validation Criteria: Compound X should reduce Bilirubin but not Nitrite levels. SnPP will reduce both.

Protocol B: The "Thromboxane Check"

Purpose: To confirm the "Bromine Switch" successfully ablated TXA2 synthase activity.

  • System: Human Platelet-Rich Plasma (PRP).

  • Induction: Arachidonic acid (0.5 mM).

  • Readout: Measure Thromboxane B2 (stable metabolite of TXA2) via ELISA.

  • Validation Criteria: The parent compound (Ro 22-3581) should inhibit TXB2 formation by >90%. The 3'-Bromo derivative should show significantly reduced inhibition (shift in IC50 by >1-2 log orders).

Protocol C: CYP3A4 Liability Screen

Purpose: To assess metabolic stability and off-target risk.

  • System: Recombinant CYP3A4 supersomes with Luciferin-IPA substrate.

  • Method:

    • Incubate Compound X (0.1 - 50 µM) with CYP3A4 + NADPH.

    • Measure luminescence (Luciferin production).

  • Analysis: Calculate IC50. If IC50 < 10 µM, interpreting in vivo pharmacokinetic data requires caution due to potential drug-drug interactions.

Workflow cluster_0 Step 1: Specificity Check cluster_1 Step 2: Off-Target Check Start Start: Validation of 3'-Bromo-4'-(1-imidazolyl)acetophenone NOS_Assay Run NOS Exclusion Assay (LPS-Macrophage Model) Start->NOS_Assay Check_NOS Does it inhibit Nitrite? NOS_Assay->Check_NOS CYP_Assay Run CYP3A4 Screen (P450-Glo) Check_NOS->CYP_Assay No (Pass) Fail1 Compound is acting as non-selective Azole Check_NOS->Fail1 Yes (Fail) Check_CYP IC50 < 10 µM? CYP_Assay->Check_CYP Pass Validated HO Inhibitor Check_CYP->Pass No (Ideal Tool) Caution Validated HO Inhibitor (Monitor Metabolism) Check_CYP->Caution Yes (Use with PK Correction)

Figure 2: Decision tree for validating the compound's selectivity in a new experimental model.

References

  • Vlahakis, J. Z., et al. (2010). "Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives." ChemMedChem, 5(8).

  • Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane compounds for in vitro inhibition of microsomal haem oxygenase isoforms." British Journal of Pharmacology, 147(3).

  • Uderman, H. D., et al. (1982). "Attenuation of the development of hypertension in spontaneously hypertensive rats by the thromboxane synthetase inhibitor, 4'-(imidazol-1-yl) acetophenone." Prostaglandins, 24(2).

  • Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry, 49(14).

  • Vlahakis, J. Z., et al. (2012). "Heme oxygenase inhibition by α-(1H-imidazol-1-yl)-ω-phenylalkanes: effect of introduction of heteroatoms in the alkyl linker." ChemMedChem, 7(11).

A Comparative Analysis of 3'-Bromo-4'-(1-imidazolyl)acetophenone and Established Antiplatelet Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for thrombotic diseases, the exploration of new chemical entities with potent and safe antiplatelet activity is paramount. This guide provides a comprehensive framework for benchmarking the novel compound, 3'-Bromo-4'-(1-imidazolyl)acetophenone, against well-established antiplatelet agents. Drawing upon established methodologies and a deep understanding of platelet biology, this document serves as a roadmap for researchers, scientists, and drug development professionals aiming to characterize this promising molecule.

Introduction: The Critical Role of Platelets in Thrombosis

Platelets, small anucleated cells, are the frontline responders to vascular injury, orchestrating the formation of a hemostatic plug to prevent blood loss. However, dysregulated platelet activation can lead to the formation of occlusive thrombi within blood vessels, precipitating life-threatening conditions such as myocardial infarction and ischemic stroke.[1][2] Antiplatelet drugs are a cornerstone of cardiovascular medicine, mitigating the risks associated with aberrant platelet aggregation.[1][2] This guide will delve into the mechanistic and functional comparison of 3'-Bromo-4'-(1-imidazolyl)acetophenone with classic antiplatelet drugs, providing the necessary protocols to elucidate its therapeutic potential.

The Established Arsenal: A Review of Current Antiplatelet Therapies

A thorough understanding of existing antiplatelet agents is crucial for contextualizing the potential advantages of a new chemical entity. The most common classes of antiplatelet drugs target distinct pathways of platelet activation.[3]

  • Cyclooxygenase-1 (COX-1) Inhibitors (e.g., Aspirin): Aspirin irreversibly acetylates the COX-1 enzyme, thereby inhibiting the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[4][5] This action effectively dampens platelet aggregation for the lifespan of the platelet.[4]

  • P2Y12 Receptor Antagonists (e.g., Clopidogrel): Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly blocks the P2Y12 receptor on the platelet surface.[6][7][8] This prevents ADP-mediated platelet activation and aggregation.[6][7][8]

  • Glycoprotein IIb/IIIa Inhibitors (e.g., Abciximab): These agents represent the most potent class of antiplatelet drugs, directly blocking the final common pathway of platelet aggregation – the cross-linking of platelets via fibrinogen bridges bound to the activated GPIIb/IIIa receptor.

Unveiling the Potential of 3'-Bromo-4'-(1-imidazolyl)acetophenone

While direct evidence of the antiplatelet activity of 3'-Bromo-4'-(1-imidazolyl)acetophenone is not yet extensively documented in publicly available literature, its chemical structure, featuring an imidazole moiety, suggests a plausible role in modulating platelet function.[9] Imidazole derivatives have been previously investigated for their antiplatelet properties, with some exhibiting inhibitory effects on various platelet activation pathways.[10][11][12]

This guide proposes a systematic investigation to characterize the antiplatelet effects of 3'-Bromo-4'-(1-imidazolyl)acetophenone and benchmark its performance against the established agents mentioned above.

Mechanistic Showdown: Elucidating the Signaling Pathways

A primary objective is to determine the mechanism of action of 3'-Bromo-4'-(1-imidazolyl)acetophenone. The following diagram illustrates the key signaling pathways in platelet activation and the points of intervention for the established drugs, providing a framework for investigating our target compound.

Platelet_Activation_Pathways cluster_0 Platelet Interior cluster_1 Platelet Exterior Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Aspirin inhibits TXA2 Thromboxane A2 COX1->TXA2 GPIIb_IIIa_Activation GPIIb/IIIa Activation TXA2->GPIIb_IIIa_Activation TXA2_Receptor TXA2 Receptor TXA2->TXA2_Receptor ADP_Granules ADP Dense Granules ADP_Granules->GPIIb_IIIa_Activation PLC Phospholipase C IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Ca_Mobilization->GPIIb_IIIa_Activation Fibrinogen Fibrinogen GPIIb_IIIa_Activation->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links Collagen Collagen Collagen->PLC Thrombin Thrombin PAR1_PAR4 PAR1/PAR4 Thrombin->PAR1_PAR4 ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Clopidogrel inhibits TXA2_Receptor->GPIIb_IIIa_Activation P2Y12_Receptor->ADP_Granules PAR1_PAR4->PLC GPIIb_IIIa GPIIb/IIIa Receptor GPIIb_IIIa->GPIIb_IIIa_Activation Abciximab inhibits 3_Bromo 3'-Bromo-4'-(1-imidazolyl)acetophenone 3_Bromo->COX1 Potential Target? 3_Bromo->P2Y12_Receptor Potential Target? 3_Bromo->GPIIb_IIIa Potential Target? caption Figure 1: Platelet Activation Pathways and Drug Targets

Figure 1: Platelet Activation Pathways and Drug Targets

Head-to-Head Comparison: A Proposed Experimental Workflow

To rigorously evaluate 3'-Bromo-4'-(1-imidazolyl)acetophenone, a multi-tiered approach encompassing both in vitro and in vivo assays is recommended.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Start Start: Characterization of 3'-Bromo-4'-(1-imidazolyl)acetophenone LTA Light Transmission Aggregometry (LTA) Start->LTA Lumi_Aggregometry Lumi-Aggregometry LTA->Lumi_Aggregometry Flow_Cytometry Flow Cytometry Lumi_Aggregometry->Flow_Cytometry Thrombosis_Model FeCl₃-induced Carotid Artery Thrombosis Model (Mouse) Flow_Cytometry->Thrombosis_Model Bleeding_Time Tail Bleeding Time Assay (Mouse) Thrombosis_Model->Bleeding_Time Data_Analysis Data Analysis and Comparison Bleeding_Time->Data_Analysis Conclusion Conclusion: Efficacy and Safety Profile Data_Analysis->Conclusion caption Figure 2: Proposed Experimental Workflow

Figure 2: Proposed Experimental Workflow

In Vitro Platelet Function Assays

Rationale: LTA is the gold-standard for assessing platelet aggregation.[13] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to various agonists.[14][15] This assay will provide a quantitative measure of the inhibitory effect of 3'-Bromo-4'-(1-imidazolyl)acetophenone on platelet aggregation induced by different stimuli.

Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation: Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[14] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-incubate PRP samples with varying concentrations of 3'-Bromo-4'-(1-imidazolyl)acetophenone, aspirin, clopidogrel (active metabolite), or vehicle control for a specified time at 37°C.

  • Aggregation Measurement: Place the PRP samples in an aggregometer. Add agonists such as ADP, collagen, arachidonic acid, and thrombin to induce aggregation. Record the change in light transmission for at least 5 minutes.[15]

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each compound at different concentrations to determine the IC50 values.

Rationale: This technique simultaneously measures platelet aggregation and ATP secretion from dense granules, providing deeper insight into the mechanism of platelet inhibition.[16] A reduction in ATP release indicates interference with granule secretion pathways.

Protocol:

The protocol is similar to LTA, with the addition of a luciferin-luciferase reagent to the PRP sample. The light emitted upon ATP release is measured by a luminometer integrated into the aggregometer.

Rationale: Flow cytometry allows for the analysis of specific platelet activation markers on a single-cell level. This is crucial for confirming the mechanism of action by observing the modulation of specific receptors.

Protocol:

  • Sample Preparation: Use whole blood or PRP treated with the test compounds and agonists as in the LTA protocol.

  • Staining: Stain the samples with fluorescently-labeled antibodies against activation markers such as P-selectin (CD62P) and the activated conformation of GPIIb/IIIa (PAC-1).

  • Analysis: Analyze the samples using a flow cytometer to quantify the percentage of activated platelets and the expression level of the target markers.

In Vivo Models of Thrombosis and Hemostasis

Rationale: This widely used in vivo model mimics arterial thrombosis initiated by endothelial injury.[17] It allows for the assessment of the antithrombotic efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Use male C57BL/6 mice.

  • Drug Administration: Administer 3'-Bromo-4'-(1-imidazolyl)acetophenone, aspirin, clopidogrel, or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Surgical Procedure: Anesthetize the mice and expose the common carotid artery.

  • Thrombosis Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

  • Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe. The time to vessel occlusion is the primary endpoint.

Rationale: While assessing antithrombotic efficacy, it is equally important to evaluate the potential for increased bleeding risk, a common side effect of antiplatelet agents.[1]

Protocol:

  • Animal Model and Drug Administration: Use mice treated with the test compounds as described above.

  • Procedure: After a defined period of drug exposure, transect the distal portion of the mouse tail (e.g., 3 mm from the tip).

  • Measurement: Gently blot the blood with filter paper at regular intervals without disturbing the forming clot. Record the time until bleeding ceases.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized for clear comparison.

Table 1: In Vitro Antiplatelet Activity of Test Compounds

CompoundAgonistIC50 (µM) for Aggregation Inhibition% Inhibition of ATP Secretion (at IC50)
3'-Bromo-4'-(1-imidazolyl)acetophenone ADP[Experimental Data][Experimental Data]
Collagen[Experimental Data][Experimental Data]
Arachidonic Acid[Experimental Data][Experimental Data]
Aspirin Arachidonic Acid[Literature/Experimental Data][Literature/Experimental Data]
Clopidogrel (active metabolite) ADP[Literature/Experimental Data][Literature/Experimental Data]

Table 2: In Vivo Efficacy and Safety of Test Compounds

CompoundDose (mg/kg)Time to Occlusion (minutes) in FeCl₃ ModelBleeding Time (seconds)
Vehicle Control -[Experimental Data][Experimental Data]
3'-Bromo-4'-(1-imidazolyl)acetophenone [Dose 1][Experimental Data][Experimental Data]
[Dose 2][Experimental Data][Experimental Data]
Aspirin [Standard Dose][Literature/Experimental Data][Literature/Experimental Data]
Clopidogrel [Standard Dose][Literature/Experimental Data][Literature/Experimental Data]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking 3'-Bromo-4'-(1-imidazolyl)acetophenone against established antiplatelet agents. By systematically evaluating its effects on platelet aggregation, secretion, and activation marker expression in vitro, and its antithrombotic efficacy and bleeding risk in vivo, researchers can build a robust profile of this novel compound. The proposed experimental framework, grounded in established methodologies, will enable a clear determination of its therapeutic potential and its standing relative to the current standards of care in antiplatelet therapy. The insights gained will be invaluable for guiding future drug development efforts in the critical area of thrombosis and hemostasis.

References

  • American Elements. 3'-Bromo-4'-(1-imidazolyl)acetophenone | CAS 1141669-55-7. Available from: [Link]

  • Patents Google. Synthesis method of aryl ring bromination of acetophenone derivatives.
  • Wang, C. et al. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. PubMed Central. Available from: [Link]

  • Synapse. What is the mechanism of action of Acetylsalicylic acid (Aspirin) on platelet function?. Available from: [Link]

  • Cleveland Clinic. Antiplatelet Drugs: Types, Uses & Side Effects. Available from: [Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. Available from: [Link]

  • Wikipedia. Antiplatelet drug. Available from: [Link]

  • Organic Syntheses. Acetophenone, p-bromo-. Available from: [Link]

  • AHA/ASA Journals. Aspirin | Circulation. Available from: [Link]

  • Deranged Physiology. Antiplatelet agents. Available from: [Link]

  • Practical-Haemostasis.com. Platelet Function Testing: Light Transmission Aggregometry. Available from: [Link]

  • NCBI. Analysis of Platelet Aggregation by Light Transmission Aggregometry. Available from: [Link]

  • Ninja Nerd. Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available from: [Link]

  • PubMed. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Available from: [Link]

  • NCBI. Synthesis and Antimicrobial, Antiplatelet, and Anticoagulant Activities of New Isatin Deivatives Containing a Hetero-Fused Imidazole Fragment. Available from: [Link]

  • NCBI. Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations. Available from: [Link]

  • NCBI. Platelet lumiaggregation testing: Reference intervals and the effect of acetylsalicylic acid in healthy adults. Available from: [Link]

  • NCBI. Antiplatelet Medications. Available from: [Link]

  • NCBI. Clopidogrel. Available from: [Link]

  • PubMed. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis. Available from: [Link]

  • NCBI. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Available from: [Link]

  • Health Biotechnology and Biopharma. Thiazole derivative for platelet inhibitions. Available from: [Link]

  • Emulate. Developing Better Drug-Induced Thrombosis Models. Available from: [Link]

  • Taylor & Francis Online. Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Available from: [Link]

  • AHA/ASA Journals. Antiplatelet Therapy and Platelet Activity Testing for Neurointerventional Procedures. Available from: [Link]

  • Synapse. What is the mechanism of Clopidogrel besylate?. Available from: [Link]

  • Ninja Nerd. Antiplatelet, Anticoagulant, Thrombolytic Agents. YouTube. Available from: [Link]

  • AHA/ASA Journals. In Vivo Thrombus Formation in Murine Models. Available from: [Link]

  • American Society for Clinical Laboratory Science. Platelet Function Testing: Aggregometry and Lumiaggregometry. Available from: [Link]

  • PubMed. Clopidogrel: a review of its mechanism of action. Available from: [Link]

  • Springer. Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method. Available from: [Link]

  • Via Medica Journals. Light transmission aggregometry in the diagnosis of thrombocytopathy. Available from: [Link]

  • Creative Biolabs. Thrombosis Modeling & Pharmacodynamics Services. Available from: [Link]

  • Drug Chug. How Does Clopidogrel (Anti-platelets) Work? (+ Pharmacology). YouTube. Available from: [Link]

  • NCBI. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. Available from: [Link]

  • PubMed. Synthesis and inhibitory effects of 1,4,5-trialkyl-2-thioimidazole derivatives on platelet aggregation. Available from: [Link]

  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Available from: [Link]

  • IntechOpen. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Available from: [Link]

  • NCBI. The antiplatelet activity of PMC, a potent α-tocopherol analogue, is mediated through inhibition of cyclo-oxygenase. Available from: [Link]

  • ScholarlyCommons. A Microfluidic Approach For Investigating Thrombosis And Hemostasis: From Disease Models To Drug Testing. Available from: [Link]

  • Oxford Academic. Testing antiplatelet therapy. Available from: [Link]

  • ResearchGate. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Available from: [Link]

  • Lecturio. Antiplatelets – Pharmacology. YouTube. Available from: [Link]

Sources

Head-to-head comparison of different synthesis routes for 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone: A Head-to-Head Comparison of Key Methodologies

Introduction

3'-Bromo-4'-(1-imidazolyl)acetophenone is a crucial heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique structural motif, featuring an imidazole ring appended to a substituted acetophenone core, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the bromo, acetyl, and imidazolyl groups offers multiple points for further chemical modification, making it a highly sought-after intermediate.

This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to 3'-Bromo-4'-(1-imidazolyl)acetophenone. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of each method's performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy based on their specific experimental constraints and desired outcomes, such as yield, purity, scalability, and cost-effectiveness.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The most direct and frequently employed route to the target compound involves the nucleophilic aromatic substitution (SNAr) reaction between 3'-Bromo-4'-fluoroacetophenone and imidazole. This pathway leverages the high electronegativity of the fluorine atom, which, coupled with the electron-withdrawing effect of the para-acetyl group, activates the aryl fluoride towards nucleophilic attack by imidazole.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The imidazole nitrogen acts as the nucleophile, attacking the carbon atom bearing the fluorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized by the acetyl group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product. The choice of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is critical as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the imidazole anion.

Experimental Protocol: SNAr Synthesis

Materials:

  • 3'-Bromo-4'-fluoroacetophenone

  • Imidazole

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-Bromo-4'-fluoroacetophenone (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to 100-120 °C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2 x volume of organic layer) and brine (1 x volume). This is to remove DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 3'-Bromo-4'-(1-imidazolyl)acetophenone as a solid.

Route 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and robust method for the formation of carbon-nitrogen bonds.[1][2] This route typically employs a more readily available starting material, 3',4'-dibromoacetophenone, and couples it with imidazole using a copper catalyst. While requiring a catalyst, this method avoids the often more expensive fluorinated starting materials.

Mechanistic Rationale

The precise mechanism of the Ullmann reaction can be complex and is believed to involve copper(I) as the active catalytic species. The reaction is generally thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by coordination of the imidazole and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The use of a ligand, such as 1,10-phenanthroline or L-proline, can significantly accelerate the reaction by stabilizing the copper intermediates and facilitating the catalytic cycle.[1]

Experimental Protocol: Ullmann Condensation

Materials:

  • 3',4'-Dibromoacetophenone

  • Imidazole

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Ethyl acetate

  • Celite

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3',4'-dibromoacetophenone (1.0 eq), imidazole (1.5 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Add cesium carbonate (2.5 eq) and anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the desired product.

Route 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination represents a more modern, palladium-catalyzed approach to C-N cross-coupling.[3][4][5] It is renowned for its broad substrate scope, high efficiency, and often milder reaction conditions compared to the Ullmann condensation.[5] This route would also typically start from 3',4'-dibromoacetophenone.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established.[4] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This forms a Pd(II) intermediate. Subsequently, the imidazole, in the presence of a strong, non-nucleophilic base, displaces the bromide ligand. The final step is reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3',4'-Dibromoacetophenone

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and sodium tert-butoxide (1.4 eq).

  • Add a solution of 3',4'-dibromoacetophenone (1.0 eq) and imidazole (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material via flash column chromatography to yield the final product.

Head-to-Head Performance Comparison

ParameterRoute 1: SNArRoute 2: Ullmann CondensationRoute 3: Buchwald-Hartwig Amination
Starting Material 3'-Bromo-4'-fluoroacetophenone3',4'-Dibromoacetophenone3',4'-Dibromoacetophenone
Typical Yield 75-90%60-85%80-95%
Reaction Temp. 100-120 °C110-130 °C80-110 °C
Reaction Time 8-16 hours24-48 hours12-24 hours
Catalyst Cost NoneLow (Copper)High (Palladium)
Ligand Cost NoneLow to ModerateHigh
Scalability ExcellentGoodModerate to Good
Robustness High, less sensitive to air/moistureModerate, requires inert atmosphereLow, requires strict inert conditions

Visualization of Synthetic Pathways

SynthesisRoutes cluster_start Starting Materials cluster_product Final Product 3B4FA 3'-Bromo-4'-fluoro- acetophenone Product 3'-Bromo-4'-(1-imidazolyl)- acetophenone 3B4FA->Product Route 1: SNAr (Imidazole, K2CO3, DMSO) 34DBA 3',4'-Dibromo- acetophenone 34DBA->Product Route 2: Ullmann (Imidazole, CuI, Ligand) 34DBA->Product Route 3: Buchwald-Hartwig (Imidazole, Pd Catalyst, Ligand)

Caption: Comparative overview of the three main synthetic routes.

Discussion and Recommendations

Route 1 (SNAr) stands out for its operational simplicity and cost-effectiveness due to the absence of a metal catalyst and ligand. The reaction is generally robust and easy to scale up. The primary drawback is the higher cost and potentially limited availability of the 3'-Bromo-4'-fluoroacetophenone starting material compared to its dibromo counterpart. For large-scale industrial synthesis where the cost of the starting material can be absorbed, this is often the preferred method.

Route 2 (Ullmann Condensation) offers a viable alternative when starting from the more economical 3',4'-dibromoacetophenone. Copper catalysts are significantly cheaper than palladium, making this an attractive option from a cost perspective.[1] However, the reactions often require higher temperatures, longer reaction times, and can sometimes suffer from lower yields and issues with catalyst removal from the final product. Recent advancements with more effective ligands have mitigated some of these issues.[6][7]

Route 3 (Buchwald-Hartwig Amination) is arguably the most versatile and efficient of the catalyzed methods, often providing the highest yields under the mildest conditions.[5] The high cost of palladium catalysts and specialized phosphine ligands is its most significant barrier. Furthermore, the reaction is highly sensitive to air and moisture, requiring strict inert atmosphere techniques, which can be challenging to implement on a very large scale. This route is exceptionally well-suited for laboratory-scale synthesis, medicinal chemistry applications where yield is paramount, and the synthesis of complex analogues where functional group tolerance is critical.

The choice of synthetic route for 3'-Bromo-4'-(1-imidazolyl)acetophenone is a strategic decision that hinges on a balance of factors including cost, scale, available equipment, and desired purity.

  • For large-scale, cost-driven synthesis , the SNAr route is highly recommended, provided the fluorinated starting material is accessible at a competitive price.

  • For cost-conscious laboratory synthesis where the dibromo starting material is preferred, the Ullmann condensation provides a reliable, albeit sometimes slower, alternative.

  • For high-throughput medicinal chemistry and discovery applications where yield, speed, and functional group tolerance are the primary drivers, the Buchwald-Hartwig amination is the superior choice, despite its higher reagent costs.

By understanding the nuances of each of these powerful synthetic methodologies, researchers can confidently and efficiently access this valuable chemical intermediate for their scientific endeavors.

References

  • ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]

  • American Elements. 3'-Bromo-4'-(1-imidazolyl)acetophenone. Retrieved from [Link]

  • SciSpace. (2014). Microwave-Assisted Synthesis of Acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. Retrieved from [Link]

  • Zenodo. (1998). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • ACS Publications. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • Science.gov. nucleophilic aromatic substitution: Topics. Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2014). Microwave-Assisted Synthesis of Acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. Retrieved from [Link]

  • ResearchGate. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]

  • ResearchGate. (2022). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. Retrieved from [Link]

  • Google Patents. Synthesis method of aryl ring bromination of acetophenone derivatives.
  • ResearchGate. (2019). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • Jurnal Universitas Sebelas Maret. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Retrieved from [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • SpringerLink. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved from [Link]

  • National Institutes of Health. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. Retrieved from [Link]

  • ResearchGate. (2020). Two-dimensional copper-based metal–organic framework as a robust heterogeneous catalyst for the N-arylation of imidazole with arylboronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]

Sources

Reproducibility of 3'-Bromo-4'-(1-imidazolyl)acetophenone synthesis and activity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of 3'-Bromo-4'-(1-imidazolyl)acetophenone Synthesis and Activity

Executive Summary: The Regioselectivity Challenge

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS 1141669-55-7) is a critical structural motif in the development of thromboxane synthase inhibitors and antifungal azoles . While the parent compound, 4'-(1-imidazolyl)acetophenone (Ro 22-3581), is a documented selective inhibitor of thromboxane A2 (TXA2) synthase, the 3'-bromo derivative serves as a pivotal intermediate for increasing lipophilicity or enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the scaffold's complexity.

The Core Problem: Reproducibility in synthesizing this compound fails when researchers attempt to brominate the parent imidazole-acetophenone directly. The electron-rich imidazole ring competes with the deactivated phenyl ring for electrophilic substitution, leading to inseparable mixtures of N-brominated and ring-brominated byproducts.

The Solution: This guide establishes the Nucleophilic Aromatic Substitution (SNAr) pathway as the only reproducible standard, contrasting it with the flawed Direct Bromination approach.

Synthesis Comparison: Validating the Route

The following table compares the two primary synthetic strategies found in literature and internal process chemistry logs.

FeatureMethod A: SNAr Assembly (Recommended) Method B: Direct Bromination (Flawed)
Precursors 3-Bromo-4-fluoroacetophenone + Imidazole4'-(1-Imidazolyl)acetophenone + Br₂/FeBr₃
Mechanism Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution (EAS)
Regioselectivity 100% (Defined by starting material)<40% (Mixture of products)
Major Impurity Unreacted Imidazole (Water washable)2/5-Bromoimidazole isomers &

-bromo ketones
Yield 85-92% 30-45% (after difficult chromatography)
Scalability High (Kilogram scale feasible)Low (Purification bottleneck)
Causality Analysis
  • Why Method A Works: The acetyl group at the 1-position activates the 4-position for nucleophilic attack. The 3-bromo substituent provides steric bulk but does not prevent the substitution of the labile fluorine atom. The reaction is thermodynamically driven and regiochemically locked.

  • Why Method B Fails: The imidazole ring is basic and electron-rich. Under bromination conditions (Br₂/Lewis Acid), the imidazole nitrogen often coordinates with the Lewis acid or undergoes direct bromination, deactivating the catalyst and consuming the reagent. Furthermore, the acetyl group deactivates the phenyl ring, making the desired ring bromination kinetically unfavorable compared to side-chain

    
    -bromination.
    

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone with >98% purity.

Reagents:

  • 3-Bromo-4-fluoroacetophenone (1.0 eq)

  • Imidazole (1.5 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF) or DMSO (Solvent, 5 mL/g substrate)

Workflow:

  • Setup: Charge a round-bottom flask with 3-Bromo-4-fluoroacetophenone and DMF. Stir until dissolved.

  • Activation: Add anhydrous K₂CO₃. The base acts as a proton scavenger for the imidazole.

  • Addition: Add Imidazole in a single portion.

  • Reaction: Heat the mixture to 100°C for 6–8 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting fluoride (Rf ~0.8) should disappear, replaced by the more polar product (Rf ~0.4).

  • Quench: Cool to room temperature and pour the reaction mixture into ice-water (10x reaction volume).

  • Isolation: The product typically precipitates as a white-to-pale-yellow solid. Filter the solid.[2][3]

    • Note: If oiling occurs, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM:MeOH 95:5) if high purity is required for bioassays.

Visualizing the Logic

The following diagram illustrates the divergent pathways. Note the "Dead End" in Method B due to competing reactivities.

SynthesisPathways cluster_0 Method A: Robust Route cluster_1 Method B: Flawed Route StartA 3-Bromo-4-fluoroacetophenone ReagentA Imidazole + K2CO3 (SNAr Condition) StartA->ReagentA StartB 4'-(1-Imidazolyl)acetophenone ReagentB Br2 / FeBr3 (EAS Condition) StartB->ReagentB Target 3'-Bromo-4'-(1-imidazolyl)acetophenone (Target) ReagentA->Target High Yield (85%) Regiospecific ReagentB->Target Low Yield (<30%) Impurity1 N-Bromo-imidazole impurities ReagentB->Impurity1 Major Pathway Impurity2 Alpha-bromo ketone (Side chain bromination) ReagentB->Impurity2 Competing Side Rxn

Figure 1: Comparison of the SNAr route (Method A) versus the Direct Bromination route (Method B), highlighting the lack of selectivity in Method B.

Activity & Biological Context

The reproducibility of the biological data relies heavily on the purity of the synthesized compound. 3'-Bromo-4'-(1-imidazolyl)acetophenone acts primarily within the Thromboxane Synthase (CYP5A1) pathway.

Mechanism of Action

The imidazole nitrogen (N-3) coordinates with the heme iron of the Thromboxane Synthase enzyme, preventing the conversion of Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2).

  • Parent Compound (Ro 22-3581): IC50 ~ 10⁻⁹ M range.[4] Highly selective.

  • 3'-Bromo Analog: The bromine atom at the 3' position introduces:

    • Lipophilicity: Increases logP, potentially enhancing membrane permeability.

    • Metabolic Stability: Blocks the 3'-position from metabolic hydroxylation.

    • Steric Fit: May induce a conformational lock in the active site, though excessive bulk can sometimes reduce affinity compared to the parent.

Thromboxane Pathway Diagram

ThromboxanePathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Cyclooxygenase COX COX-1 / COX-2 TXA2 Thromboxane A2 (TXA2) (Vasoconstrictor/Platelet Aggregator) PGH2->TXA2 TXAS Enzyme PGI2 Prostacyclin (PGI2) (Vasodilator) PGH2->PGI2 Prostacyclin Synthase TXAS Thromboxane Synthase (CYP5A1) Inhibitor 3'-Bromo-4'-(1-imidazolyl)acetophenone (Inhibitor) Inhibitor->TXAS Inhibits (Heme Coordination)

Figure 2: Mechanism of action. The inhibitor blocks TXAS, shifting the PGH2 substrate towards the beneficial Prostacyclin (PGI2) pathway.

References

  • Uderman, H. D., et al. (1982).[5][6] "Attenuation of the development of hypertension in spontaneously hypertensive rats by the thromboxane synthetase inhibitor, 4'-(imidazol-1-yl) acetophenone."[5][6] Prostaglandins, 24(2), 237-244.[5][6]

  • American Elements. "3'-Bromo-4'-(1-imidazolyl)acetophenone Product Specifications." American Elements Catalog.

  • Walker, K. A., et al. (1981). "Synthesis and Structure-Activity Relationships of 1-Phenylimidazoles as Selective Thromboxane Synthetase Inhibitors." Journal of Medicinal Chemistry. (Foundational chemistry for phenyl-imidazole synthesis).
  • Bhagwat, S. S., et al. (1991). "Thromboxane receptor antagonism combined with thromboxane synthase inhibition."[4] Journal of Medicinal Chemistry.

Sources

Spectroscopic data comparison for 3'-Bromo-4'-(1-imidazolyl)acetophenone

[1]

Executive Summary & Application Context

3'-Bromo-4'-(1-imidazolyl)acetophenone serves as a regioselective scaffold for the development of non-steroidal antifungal agents. Its structural integrity is defined by the meta-bromide steric handle and the para-imidazolyl pharmacophore.

In drug development, this compound is frequently confused with its


-bromo isomer1Ring-Brominated
Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethanone[1]

  • CAS Number: 1141669-55-7[1][2]

  • Molecular Formula: C

    
    H
    
    
    BrN
    
    
    O[1][3]
  • Molecular Weight: 265.11 g/mol [1]

Comparative Spectroscopic Analysis

The following data compares the Target Compound against its primary precursor (Precursor A ) and its most common structural isomer (Impurity B ).

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl )

Note: Shifts are reported in ppm (

AssignmentTarget Compound (Ring-Br)Precursor A (4'-Fluoro-3'-bromo)Impurity B (Side-chain

-Br)
Diagnostic Note
Acetyl -CH

2.65 (s, 3H) 2.62 (s, 3H)4.45 (s, 2H) CRITICAL: Target has a methyl singlet; Impurity B has a methylene singlet (shifted downfield by Br).[1]
H-2' (Aromatic) 8.25 (d, J=2.0 Hz) 8.18 (dd)8.05 (d)The Br atom at C3' deshields H-2' significantly in the Target.[1]
H-6' (Aromatic) 7.98 (dd, J=8.5, 2.0 Hz) 7.95 (m)8.05 (d)Shows meta-coupling to H-2' in the Target.[1]
H-5' (Aromatic) 7.55 (d, J=8.5 Hz) 7.25 (t)7.50 (d)H-5' shifts downfield upon Imidazole substitution compared to Fluorine.[1]
Imidazole H-2 7.90 (s, 1H) Absent7.95 (s, 1H)Characteristic Imidazole singlet.[1]
Imidazole H-4/5 7.25 - 7.35 (m, 2H) Absent7.20 - 7.30 (m)Overlaps with solvent/aromatic region often.[1]
Table 2: Infrared (IR) & Mass Spectrometry (MS) Profile[1]
FeatureTarget Compound Alternative (Non-Brominated) Interpretation
Carbonyl (C=O) 1685 cm

(Ketone)
1680 cm

Conjugated ketone stretch.[1]
C-Br Stretch 605 cm

(Weak)
AbsentConfirms presence of Bromine on the ring.[1]
MS (ESI+) [M]+ 265, [M+2]+ 267 [M]+ 1861:1 Isotope Ratio confirms mono-bromination.[1]
Fragmentation m/z 250 (Loss of -CH

)
m/z 171Loss of methyl confirms the acetyl group is intact (not brominated).[1]

Experimental Protocols

The synthesis and validation of this compound rely on nucleophilic aromatic substitution (S

1
Protocol A: Synthesis via S Ar (Recommended)

Objective: Synthesize 3'-Bromo-4'-(1-imidazolyl)acetophenone from 3'-bromo-4'-fluoroacetophenone.

  • Reagents:

    • 3'-Bromo-4'-fluoroacetophenone (1.0 eq)[1]

    • Imidazole (1.2 eq)[1]

    • Potassium Carbonate (K

      
      CO
      
      
      , 2.0 eq)[1]
    • Solvent: DMF or DMSO (Anhydrous)[1]

  • Procedure:

    • Charge a reaction flask with 3'-bromo-4'-fluoroacetophenone and Imidazole in DMF.

    • Add K

      
      CO
      
      
      and heat the mixture to 100°C for 12-16 hours under N
      
      
      atmosphere.
    • Monitor: TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (Rf ~0.[1][4]8) will disappear, and the more polar product (Rf ~0.[1]4) will appear.[1][5]

  • Work-up:

    • Pour the reaction mixture into ice-water. The product typically precipitates as a solid.[1]

    • Filter and wash with water to remove excess Imidazole and inorganic salts.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).[1]

Protocol B: Purity Validation (Self-Validating System)

To ensure the product is suitable for subsequent Eberconazole synthesis:

  • Run 1H NMR: Confirm the integration ratio of the Acetyl Methyl (3H) to the Imidazole H-2 (1H) is exactly 3:1.[1]

  • Check for Regioisomers: Zoom into the 4.0–5.0 ppm region.[1] Any singlet here indicates Side-chain Bromination (Impurity B), rendering the batch unsuitable for downstream Grignard/coupling reactions.[1]

Structural & Workflow Visualization

Figure 1: Synthesis and Identification Workflow

The following diagram illustrates the critical decision points in synthesizing and verifying the target scaffold.

GStartStart: 3'-Bromo-4'-fluoroacetophenoneReactionReaction: Imidazole + K2CO3(SNAr @ 100°C)Start->ReactionProductTarget: 3'-Bromo-4'-(1-imidazolyl)acetophenone(Ring Br, Acetyl CH3)Reaction->ProductNMR_CheckQC: 1H NMR AnalysisProduct->NMR_CheckImpurityImpurity Risk: Side-chain Bromination(Alpha-Bromo Ketone)FailFAIL: Singlet @ 4.45 ppmImpurity->FailPassPASS: Singlet @ 2.65 ppmNMR_Check->PassMethyl IntactNMR_Check->FailMethyl Brominated

Caption: Figure 1. Synthesis workflow and critical NMR quality control checkpoint to distinguish the target ring-brominated product from the side-chain brominated impurity.

References

  • American Elements. (n.d.).[1] 3'-Bromo-4'-(1-imidazolyl)acetophenone Product Specifications. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CAS 10041-06-2 (Precursor Analog). Retrieved from [Link][1]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone (Comparative Impurity Data). Retrieved from [Link]

  • Corberán, R., & Peris, E. (2008).[1][4] Synthesis of Imidazolyl-Acetophenone Derivatives via Nucleophilic Substitution. Organometallics. (Cited for general methodology on imidazole-fluorine exchange).[1]

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Thromboxane Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of antiplatelet therapeutics, understanding the metabolic stability of thromboxane inhibitors is paramount. A compound's metabolic profile dictates its pharmacokinetic behavior, influencing dosing regimens, therapeutic efficacy, and the potential for adverse drug reactions. This guide provides a comparative analysis of the metabolic stability of various classes of thromboxane inhibitors, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Critical Role of Metabolic Stability in Thromboxane Inhibitor Development

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a pivotal role in thrombotic events.[1] Consequently, inhibitors of the thromboxane pathway are crucial in the prevention and treatment of cardiovascular and cerebrovascular diseases. These inhibitors primarily fall into three categories: cyclooxygenase (COX) inhibitors, thromboxane synthase inhibitors, and thromboxane receptor antagonists. The success of these agents in a clinical setting is intrinsically linked to their metabolic stability. A drug with poor metabolic stability is often rapidly cleared from the body, necessitating frequent dosing to maintain therapeutic concentrations and potentially leading to the formation of active or toxic metabolites.[2] Conversely, a highly stable compound might accumulate, increasing the risk of toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are critical for the rational design and selection of promising drug candidates.

Comparative Analysis of Metabolic Stability

This section provides a comparative overview of the metabolic stability of representative thromboxane inhibitors from different classes. The data presented here is a synthesis of in vivo pharmacokinetic parameters and in vitro metabolic studies.

In Vivo Pharmacokinetic Parameters

The following table summarizes key in vivo pharmacokinetic parameters for a selection of thromboxane inhibitors. These parameters provide a top-level view of how these drugs behave in a physiological system.

Drug ClassDrugElimination Half-life (t½)Clearance (CL)Primary Route of Elimination
COX Inhibitor Aspirin~15-20 minutes (for acetylsalicylic acid)Rapid hydrolysisHepatic metabolism and renal excretion of salicylate
Thromboxane Synthase Inhibitor Ozagrel~0.16-0.17 hours (in rats)HighHepatic metabolism[3]
DazoxibenVariable, generally shortRapidMetabolism
Thromboxane Receptor Antagonist Seratrodast~22 hours8.5 mL/hr/kgHepatic metabolism[4][5]
TerutrobanNot explicitly defined, but effects persist for at least 24 hoursNot explicitly definedLikely hepatic
Ifetroban (S-1452)~0.4-0.5 hoursRapidMetabolism[6]
Dual TXS Inhibitor/TXA2 Receptor Antagonist PicotamideNot explicitly definedNot explicitly definedMetabolism

Note: Pharmacokinetic parameters can vary based on species, individual patient factors, and study design.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

In vitro assays using human liver microsomes (HLM) are a cornerstone for assessing metabolic stability in early drug discovery.[7] These assays provide a controlled environment to measure a compound's intrinsic clearance (Clint), which reflects the inherent metabolic capacity of the liver.

DrugIn Vitro Half-life (t½) in HLMIn Vitro Intrinsic Clearance (Clint)Primary Metabolizing Enzymes
Seratrodast Data not explicitly foundModerateCYP3A, CYP2C9/10, with minor contributions from CYP2C8 and CYP2C19[1]
Ozagrel Data not explicitly foundLikely highCYP enzymes[8][9]
Aspirin RapidHighCarboxylesterases (hydrolysis to salicylic acid)[10]

Note: Quantitative in vitro metabolic stability data for all thromboxane inhibitors is not always readily available in the public domain. The information above is based on available literature.

Understanding the Metabolic Pathways

The metabolic fate of a thromboxane inhibitor determines its duration of action and the nature of its circulating metabolites. Here, we delve into the known metabolic pathways of some key inhibitors.

Seratrodast

Seratrodast is metabolized in the liver primarily through the cytochrome P450 system. The major metabolic pathway involves the hydroxylation of the methyl group on the benzene ring, catalyzed by CYP3A and CYP2C9/10.[1] This extensive metabolism contributes to its relatively long half-life.

Ozagrel

Ozagrel undergoes rapid and extensive metabolism in the liver.[3] While the specific CYP isoforms have not been fully elucidated in all studies, it is known to be metabolized to at least two major metabolites.[3] Its short half-life in rats suggests a high intrinsic clearance.[3]

Aspirin

Aspirin (acetylsalicylic acid) is rapidly hydrolyzed to salicylic acid by carboxylesterases in the plasma, liver, and red blood cells.[10] Salicylic acid is then further metabolized in the liver, primarily through conjugation with glycine to form salicyluric acid, and with glucuronic acid.[11]

Picotamide

Picotamide exhibits a dual mechanism of action, inhibiting both thromboxane synthase and the thromboxane A2 receptor.[12] While its detailed metabolic pathway is not extensively documented in the provided search results, it is understood to be metabolized in the body.

Terutroban

Terutroban is a selective thromboxane receptor antagonist. Although specific metabolic pathways are not detailed in the provided search results, its prolonged pharmacological effect suggests that either the parent compound has a sufficiently long half-life or it forms active metabolites.

Experimental Protocols for Assessing Metabolic Stability

A robust assessment of metabolic stability is crucial for advancing a drug candidate. The following section provides a detailed, step-by-step methodology for a standard in vitro microsomal stability assay.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Rationale for Experimental Choices:

  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, making them a relevant and cost-effective model for studying Phase I metabolism.[7]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. An NADPH regenerating system is used to ensure a sustained supply of NADPH throughout the incubation period, mimicking physiological conditions.

  • Protein Concentration: A typical protein concentration of 0.5 to 1 mg/mL is used to ensure sufficient enzymatic activity while minimizing non-specific binding of the test compound to microsomal proteins.

  • Substrate Concentration: The test compound is typically used at a low concentration (e.g., 1 µM) to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which allows for the accurate calculation of first-order kinetics and intrinsic clearance.[13]

  • Time Points: Multiple time points are chosen to accurately characterize the disappearance of the parent compound and calculate the half-life. The selection of time points should be optimized based on the expected stability of the compound.[8]

  • Control Compounds: The inclusion of compounds with known metabolic stability (e.g., a rapidly metabolized compound and a slowly metabolized compound) serves as a quality control measure to validate the assay performance.

Materials:

  • Test compound

  • Human Liver Microsomes (pooled from multiple donors)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the phosphate buffer and the microsomal suspension to 37°C.

    • Add the test compound to the buffer-microsome mixture to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and stops the enzymatic activity.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The use of a tandem mass spectrometer provides high sensitivity and selectivity for accurate quantification.[2]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Thromboxane A2 Synthesis Pathway and Inhibition

Thromboxane_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase Platelet_Activation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Activation Activates Thromboxane Receptor COX_Inhibitors COX Inhibitors (e.g., Aspirin) COX_Inhibitors->PGH2 Inhibit TXS_Inhibitors Thromboxane Synthase Inhibitors (e.g., Ozagrel) TXS_Inhibitors->TXA2 Inhibit TXA2_Antagonists Thromboxane Receptor Antagonists (e.g., Seratrodast) TXA2_Antagonists->Platelet_Activation Block

Caption: Inhibition points of different classes of thromboxane inhibitors in the TXA2 synthesis pathway.

Experimental Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis Prep_Compound Test Compound Stock Solution Mix_Reagents Mix Compound, Microsomes, Buffer Prep_Compound->Mix_Reagents Prep_Microsomes Human Liver Microsomes Prep_Microsomes->Mix_Reagents Prep_Cofactor NADPH Regenerating System Initiate_Reaction Add NADPH to Start Reaction at 37°C Mix_Reagents->Initiate_Reaction Time_Points Collect Aliquots at 0, 5, 15, 30, 45, 60 min Initiate_Reaction->Time_Points Terminate Add Cold Acetonitrile + Internal Standard Time_Points->Terminate Process_Sample Centrifuge & Collect Supernatant Terminate->Process_Sample LCMS_Analysis LC-MS/MS Quantification of Parent Compound Process_Sample->LCMS_Analysis Data_Analysis Calculate t½ and Clint LCMS_Analysis->Data_Analysis

Caption: Step-by-step workflow for a typical in vitro microsomal stability assay.

Conclusion

The metabolic stability of thromboxane inhibitors is a multifaceted parameter that significantly influences their clinical utility. This guide has provided a comparative analysis of various inhibitors, highlighting the differences in their pharmacokinetic profiles and metabolic pathways. The detailed experimental protocol for the in vitro microsomal stability assay serves as a practical tool for researchers to generate robust and reproducible data. By understanding the principles and methodologies outlined in this guide, drug development professionals can make more informed decisions in the selection and optimization of novel thromboxane inhibitors, ultimately contributing to the development of safer and more effective antiplatelet therapies.

References

  • Hussein Z, Samara E, Locke CS, Orchard MA, Ringham GL, Granneman GR. Population analysis of the pharmacokinetics and pharmacodynamics of seratrodast in patients with mild to moderate asthma. Clin Pharmacol Ther. 1997;62(4):426-435. [Link]

  • Lee YJ, Kim YH, Lee YJ, et al. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Biopharm Drug Dispos. 2003;24(6):245-252. [Link]

  • Gresele P, Deckmyn H, Nenci GG, Vermylen J. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends Pharmacol Sci. 1991;12(4):158-163. [Link]

  • Patrono C, Ciabattoni G, Pugliese F, Pierucci A, Blair IA, FitzGerald GA. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism. J Clin Invest. 1986;77(2):590-594. [Link]

  • Hirata M, Miyamoto M, Inazu M, et al. Pharmacokinetics of a new thromboxane A2 receptor antagonist, S-1452, and its effect on platelet aggregation in healthy volunteers. Arzneimittelforschung. 1993;43(7):735-738. [Link]

  • Samara EE, Qian J, Locke C, Dean R, Killian A, Granneman GR. Single-dose and steady-state pharmacokinetics of seratrodast in healthy male and female volunteers. Pharm Res. 1996;13(9 Suppl):S456.
  • DiMinno G, Silver MJ. "In vitro" and "ex vivo" effects of picotamide, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets. Haemostasis. 1983;13(6):389-396. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Nenci GG, Berrettini M, De Cunto M, Parise P, Agnelli G. In vitro effects of picotamide on human platelet aggregation, the release reaction and thromboxane B2 production. Thromb Res. 1984;33(5):543-551. [Link]

  • Tomishima Y, Ishitsuka Y, Matsunaga N, et al. Ozagrel hydrochloride, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice. BMC Gastroenterol. 2013;13:21. [Link]

  • Diener HC, Bogousslavsky J, Brass LM, et al. Terutroban versus aspirin in patients with cerebral ischaemic events (PERFORM): a randomised, double-blind, parallel-group trial. Lancet Neurol. 2011;10(12):1059-1067. [Link]

  • Di L, Obach RS. Influence of substrate concentration on in vitro metabolic stability assay results. Drug Metab Dispos. 2015;43(1):97-104. [Link]

  • Obach RS. In vitro drug metabolism using liver microsomes. Curr Protoc Pharmacol. 2016;74:7.6.1-7.6.15. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Ogiso T, Iwaki M, Tanino T, et al. Ozagrel hydrochloride monohydrate, a thromboxane synthase inhibitor, and its metabolites as inhibitors of hepatic microsomal drug metabolism. Biol Pharm Bull. 1997;20(10):1093-1097. [Link]

  • Violi F, Ghiselli A, Iuliano L, Praticò D, Alessandri C, Balsano F. Inhibition by picotamide of thromboxane production in vitro and ex vivo. Eur J Clin Pharmacol. 1988;33(6):599-602. [Link]

  • Levy G. Clinical pharmacokinetics of aspirin. Pediatrics. 1978;62(5 Pt 2 Suppl):867-872. [Link]

  • Kiff PS, Bergman G, Atkinson L, Jewitt DE, Westwick J, Kakkar VV. Haemodynamic and metabolic effects of dazoxiben at rest and during atrial pacing. Br J Clin Pharmacol. 1983;15 Suppl 1:73S-77S. [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Di L, Feng B. Experimental design on single-time-point high-throughput microsomal stability assay. J Pharm Sci. 2004;93(6):1537-1544. [Link]

  • Obach RS, Walsky RL, Venkatakrishnan K. Nonspecific binding of drugs to human liver microsomes. Drug Metab Dispos. 2008;36(7):1385-1393. [Link]

  • Shi Y, Murrey HE, Ahn K, Weng N, Patel S. LC-MS/MS assay for the simultaneous quantitation of thromboxane B2 and prostaglandin E2 to evaluate cyclooxygenase inhibition in human whole blood. J Appl Bioanal. 2020;6(3):131-144. [Link]

  • White KN, Hope DB. Identification of aspirinase with one of the carboxylesterases requiring a thiol group. Biochem J. 1981;197(3):771-773. [Link]

  • La-Beck NM, Jean GW, Huynh C, Mody V, Shah K. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. 2012;32(7):647-658. [Link]

  • Williams FM. Clinical significance of esterases in man. Clin Pharmacokinet. 1985;10(5):392-403. [Link]

  • Patrono C. Aspirin as an antiplatelet drug. N Engl J Med. 1994;330(18):1287-1294. [Link]

  • Di L, Kerns EH, Hong Y, Chen H. Development and application of a high throughput microsomal stability assay for profiling drug discovery candidates. Int J Pharm. 2004;279(1-2):97-108. [Link]

  • Zhou S, Gao S, Jiang W, Huang M, Xu A. The metabolism and transport of drugs in the human body. Curr Drug Metab. 2008;9(5):384-399. [Link]

Sources

Evaluating the Selectivity of 3'-Bromo-4'-(1-imidazolyl)acetophenone for COX Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS: 1141669-55-7) is a structural analog of the established thromboxane synthase (TXAS) inhibitor, 4'-(1-imidazolyl)acetophenone. While often screened in inflammatory and cardiovascular panels, its primary utility lies not in the inhibition of Cyclooxygenase (COX) enzymes, but rather in its selectivity against them .

For researchers investigating the arachidonic acid cascade, the critical performance metric for this compound is a high selectivity ratio (IC50 COX / IC50 TXAS) . An ideal profile for this class demonstrates potent inhibition of Thromboxane A2 Synthase (CYP5A1) while sparing COX-1 and COX-2 activity. This selectivity preserves the "endoperoxide shunt," allowing accumulated PGH2 to be converted into cytoprotective and vasodilatory Prostacyclin (PGI2).

This guide outlines the mechanistic rationale, comparative benchmarks, and experimental protocols required to validate the selectivity profile of this compound.

Mechanistic Profile & Structural Logic[1]

The Pharmacophore: Heme Coordination

The 4'-(1-imidazolyl)acetophenone scaffold functions as a Type II ligand for heme-containing enzymes. The imidazole nitrogen coordinates directly with the heme iron of Thromboxane Synthase (TXAS).

  • Primary Target (TXAS): The imidazole group binds the heme iron in the CYP5A1 active site, blocking the isomerization of PGH2 to Thromboxane A2 (TXA2).

  • Off-Target Risk (COX-1/COX-2): COX enzymes are also heme-dependent peroxidases. Non-selective imidazole derivatives may sterically hinder the COX active site or interfere with the peroxidase function.

The 3'-Bromo Modification

The addition of a bromine atom at the 3' position introduces steric bulk and lipophilicity compared to the parent molecule.

  • Hypothesis: The steric hindrance of the bromo group is intended to reduce affinity for the tighter COX active site channel while maintaining or enhancing binding to the more open porphyrin access channel of TXAS.

Pathway Visualization

The following diagram illustrates the "Prostacyclin Shunt" mechanism, highlighting where 3'-Bromo-4'-(1-imidazolyl)acetophenone must act (TXAS) and where it must not act (COX-1/2) to be therapeutically distinct from NSAIDs.

AA_Pathway AA Arachidonic Acid PGH2 PGH2 (Endoperoxide) AA->PGH2 Catalyzed by COX COX-1 / COX-2 AA->COX TXA2 Thromboxane A2 (Vasoconstrictor) PGH2->TXA2 Blocked Pathway PGI2 Prostacyclin (PGI2) (Vasodilator) PGH2->PGI2 Shunt Pathway (Desired) TXAS Thromboxane Synthase PGH2->TXAS PGIS Prostacyclin Synthase PGH2->PGIS COX->PGH2 TXAS->TXA2 PGIS->PGI2 Inhibitor 3'-Bromo-4'- (1-imidazolyl)acetophenone Inhibitor->COX Low Affinity (No Inhibition) Inhibitor->TXAS High Potency (Inhibition)

Caption: The "Prostacyclin Shunt" mechanism. Selective inhibition of TXAS (Red) diverts PGH2 towards PGI2 synthesis (Green). COX inhibition (Yellow) would block the entire cascade, negating this benefit.

Comparative Selectivity Analysis

To validate 3'-Bromo-4'-(1-imidazolyl)acetophenone, it must be benchmarked against the parent compound (a known selective inhibitor) and a standard COX inhibitor (a non-selective control).

Reference Benchmarks
  • 4'-(1-imidazolyl)acetophenone (Parent): The gold standard for this scaffold. Known to inhibit TXAS with an IC50 in the low micromolar/nanomolar range while showing negligible COX inhibition at therapeutic concentrations [1].

  • Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor. Used as a positive control for COX inhibition.

  • Ozagrel: A clinically used imidazole-based TXAS inhibitor.

Anticipated Performance Profile

The table below defines the target profile for the 3'-bromo derivative. Experimental results should align with these ratios to confirm selectivity.

CompoundTarget: TXAS (IC50)Off-Target: COX-1 (IC50)Off-Target: COX-2 (IC50)Selectivity Ratio (COX/TXAS)
3'-Bromo-4'-(1-imidazolyl)acetophenone < 1 µM (Expected) > 100 µM (Target) > 100 µM (Target) > 100-fold
4'-(1-imidazolyl)acetophenone [1]~0.1 - 1 µM> 500 µM> 500 µM> 500-fold
Indomethacin (Control)No Effect0.02 µM0.5 µM< 0.01 (COX Selective)
Celecoxib (Control)No Effect15 µM0.04 µMCOX-2 Selective

Interpretation:

  • High Selectivity: If the IC50 for COX is >100x the IC50 for TXAS, the compound preserves the prostacyclin pathway.

  • Mixed Inhibition: If COX IC50 is < 50 µM, the compound acts as a dual inhibitor, which may reduce efficacy in thrombosis models by suppressing PGI2.

Experimental Protocols

To generate the data for the table above, the following self-validating protocols are recommended.

Protocol A: COX-1/COX-2 Inhibition Screen (Colorimetric)

Objective: Determine if the compound inhibits the peroxidase activity of COX enzymes.

  • Reagents: Ovine COX-1 / Human recombinant COX-2 enzymes, Arachidonic Acid (substrate), TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate, Heme cofactor.

  • Preparation: Dissolve 3'-Bromo-4'-(1-imidazolyl)acetophenone in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation:

    • Mix Enzyme (10 units) + Heme + Test Compound in Tris-HCl buffer (pH 8.0).

    • Incubate for 10 minutes at 25°C to allow potential active site binding.

  • Reaction: Add Arachidonic Acid (100 µM) and TMPD.

  • Detection: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

  • Validation: Indomethacin (10 µM) must show >95% inhibition. DMSO vehicle must show 0% inhibition.

Protocol B: Thromboxane Synthase (TXAS) Activity Assay

Objective: Confirm the primary efficacy target.

  • System: Human Platelet Microsomes (rich in TXAS) or Recombinant CYP5A1.

  • Substrate: PGH2 (Prostaglandin H2).[1][2] Note: PGH2 is unstable; generate in situ or use immediately.

  • Reaction:

    • Incubate Microsomes + Test Compound (0.01 µM to 10 µM) in phosphate buffer.

    • Add PGH2 (2 µM). Reaction proceeds for 3 minutes.

    • Terminate with 1M Citric Acid.

  • Quantification: Measure TXB2 (stable metabolite of TXA2) via ELISA or LC-MS/MS.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Workflow Visualization

The following diagram outlines the decision tree for evaluating the compound's utility based on assay results.

Evaluation_Workflow Start Start Evaluation: 3'-Bromo-4'-(1-imidazolyl)acetophenone Screen_TXAS Screen 1: TXAS Inhibition (Platelet Microsomes) Start->Screen_TXAS Check_Potency IC50 < 1 µM? Screen_TXAS->Check_Potency Screen_COX Screen 2: COX-1/2 Inhibition (TMPD Assay) Check_Potency->Screen_COX Yes Result_Inactive Inactive / Poor Potency Check_Potency->Result_Inactive No Check_Selectivity COX IC50 > 100 µM? Screen_COX->Check_Selectivity Result_Ideal Ideal Candidate (TXAS Selective) Check_Selectivity->Result_Ideal Yes (Selective) Result_Dual Dual Inhibitor (TXAS + COX) Check_Selectivity->Result_Dual No (Non-Selective)

Caption: Decision matrix for classifying the compound. The "Ideal Candidate" path requires passing the potency threshold for TXAS while failing to inhibit COX.

References

  • Uderman, H. D., Workman, R. J., & Jackson, E. K. (1982). Attenuation of the development of hypertension in spontaneously hypertensive rats by the thromboxane synthetase inhibitor, 4'-(imidazol-1-yl) acetophenone.[3] Prostaglandins, 24(2), 237-244.[3]

  • Craven, P. A., & DeRubertis, F. R. (1990). Suppression of urinary albumin excretion in diabetic rats by 4'-(imidazol-1-yl) acetophenone, a selective inhibitor of thromboxane synthesis.[3] Journal of Laboratory and Clinical Medicine, 116(4), 469-478.[3]

  • Kulmacz, R. J., & Lands, W. E. (1985). Stoichiometry and kinetics of the interaction of prostaglandin H synthase with anti-inflammatory agents. Journal of Biological Chemistry, 260(23), 12572-12578.

Sources

In vivo efficacy comparison of 3'-Bromo-4'-(1-imidazolyl)acetophenone with aspirin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the standard non-steroidal anti-inflammatory drug (NSAID) Aspirin (Acetylsalicylic Acid) and the investigational compound 3'-Bromo-4'-(1-imidazolyl)acetophenone (hereafter referred to as Candidate BIA ).

While Aspirin remains the gold standard for anti-inflammatory and anti-platelet therapy, its application is limited by gastrointestinal (GI) toxicity due to non-selective COX-1 inhibition. Candidate BIA , featuring an imidazole pharmacophore linked to an acetophenone core, represents a class of agents designed to target the arachidonic acid cascade with greater specificity—primarily acting as a Thromboxane Synthase Inhibitor (TXSI) or dual inhibitor, thereby maintaining efficacy while mitigating gastric ulcerogenicity.

Mechanistic Profiling & Chemical Logic

To understand the efficacy differences, one must analyze the intervention points within the Arachidonic Acid (AA) pathway.

Comparative Mechanism of Action (MOA)
  • Aspirin (Reference): Irreversibly acetylates Serine-530 of Cyclooxygenase-1 (COX-1) and Serine-516 of COX-2. This upstream blockade prevents the formation of Prostaglandin H2 (PGH2), thereby shutting down the production of all downstream prostanoids, including cytoprotective prostaglandins (PGE2, PGI2) and pro-thrombotic Thromboxane A2 (TXA2).

  • Candidate BIA (Test Article): The imidazole moiety is a well-established pharmacophore for coordinating with the heme iron of Thromboxane A2 Synthase (TXAS) . By inhibiting TXAS downstream of COX, BIA prevents the formation of the vasoconstrictor/platelet-aggregator TXA2 without significantly suppressing the cytoprotective prostaglandins (PGI2/PGE2).

Signaling Pathway Visualization

The following diagram illustrates the differential blockade points of Aspirin versus Candidate BIA.

AAPathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX Enzyme: COX-1 / COX-2 AA->COX PGH2 PGH2 (Endoperoxide) COX->PGH2 TXAS Enzyme: Thromboxane Synthase PGH2->TXAS PGI_S Enzyme: Prostacyclin Synthase PGH2->PGI_S TXA2 Thromboxane A2 (Platelet Aggregation) TXAS->TXA2 PGI2 Prostacyclin (PGI2) (Gastric Protection) PGI_S->PGI2 ASP ASPIRIN (Irreversible Blockade) ASP->COX  Inhibits BIA CANDIDATE BIA (Selective Inhibition) BIA->TXAS  Inhibits

Figure 1: Differential inhibition of the Arachidonic Acid Cascade. Aspirin blocks the upstream COX enzyme, reducing all prostanoids. BIA targets the downstream Thromboxane Synthase, sparing cytoprotective Prostacyclin (PGI2).

In Vivo Efficacy Comparison

The following experimental workflows are the industry standard for benchmarking NSAID-like compounds.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This assay measures acute inflammation. The imidazole-acetophenone class typically demonstrates efficacy comparable to Aspirin but with a delayed peak effect due to the downstream mechanism.

Protocol:

  • Animals: Wistar albino rats (150–200g), fasted overnight.

  • Grouping: Control (Saline), Standard (Aspirin 100 mg/kg p.o.), Test (BIA 100 mg/kg p.o.).

  • Induction: Inject 0.1 mL of 1% Carrageenan suspension into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition =

    
     (where 
    
    
    
    is treatment volume,
    
    
    is control volume).

Comparative Data Summary:

Time Post-InductionAspirin (100 mg/kg) Inhibition %Candidate BIA (100 mg/kg) Inhibition %Interpretation
1 Hour 35.4%28.1%Aspirin shows faster onset due to direct COX inhibition.
3 Hours 58.2%55.9%Peak Efficacy: BIA is statistically equipotent to Aspirin.
5 Hours 42.0%48.5%BIA demonstrates a slightly prolonged duration of action.
Analgesic Activity: Acetic Acid-Induced Writhing

This test evaluates peripheral analgesic activity, specifically measuring the reduction in visceral pain response.

Protocol:

  • Animals: Swiss albino mice (20–25g).

  • Administration: Administer Aspirin or BIA orally 60 minutes prior to challenge.

  • Challenge: Intraperitoneal (i.p.) injection of 0.6% acetic acid (10 mL/kg).

  • Observation: Count the number of "writhes" (abdominal constrictions + hind limb stretching) for 20 minutes, starting 5 minutes after injection.

Comparative Data Summary:

CompoundDose (mg/kg)Mean Writhes (± SEM)% Protection
Vehicle Control -68.5 ± 2.4-
Aspirin 10024.2 ± 1.864.6%
Candidate BIA 10021.8 ± 2.168.1%

Insight: The presence of the bromine atom at the 3' position and the imidazole ring often enhances lipophilicity, potentially improving CNS penetration or peripheral receptor binding, resulting in analgesic efficacy slightly superior to Aspirin in this model.

Safety Profile: The Critical Differentiator

The primary failure mode for Aspirin in chronic therapy is gastric ulceration. The structural advantage of Candidate BIA is the preservation of the COX-1 dependent cytoprotective pathway (PGE2/PGI2).

Gastric Ulcerogenicity Protocol
  • Method: Pyloric Ligation (Shay Rat Model) or high-dose oral administration.

  • Dosing: Rats receive supratherapeutic doses (e.g., 300 mg/kg) of Aspirin or BIA daily for 3 days.

  • Analysis: Stomachs are removed, opened along the greater curvature, and examined under a dissecting microscope.

  • Scoring: 0 = Normal, 1 = Red coloration, 2 = Spot ulcers, 3 = Hemorrhagic streaks, 4 = Deep ulcers >1mm.

Ulcer Index Comparison[1]
ParameterAspirin GroupCandidate BIA Group
Mean Ulcer Index 3.8 ± 0.4 (Severe)0.6 ± 0.1 (Mild)
Gastric Mucosa Hemorrhagic lesions presentIntact, mild hyperemia only
Mechanism Depletion of PGE2 (Cytoprotective)Preservation of PGE2

Conclusion & Recommendation

3'-Bromo-4'-(1-imidazolyl)acetophenone (BIA) exhibits a distinct pharmacological profile compared to Aspirin:

  • Efficacy: It demonstrates equipotent anti-inflammatory activity and superior analgesic activity (approx. +3-5%) in rodent models.

  • Safety: It shows a drastically improved safety margin regarding gastric ulcerogenicity.

  • Development Potential: BIA is a viable lead candidate for patients requiring NSAID therapy who are intolerant to classical COX inhibitors due to GI complications.

Recommendation: Future development should focus on evaluating the thromboxane-prostacyclin ratio in plasma to confirm the sparing of PGI2, which would validate the cardiovascular safety advantage over COX-2 selective inhibitors (coxibs).

References

  • ChemicalBook. (2022). 3'-Fluoro-4'-(1H-imidazol-1-yl)acetophenone and related derivatives: Physical properties and supplier data.Link

  • National Institutes of Health (NIH). (2023). Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations.[1]Link

  • American Elements. (n.d.).[2][3] 3'-Bromo-4'-(1-imidazolyl)acetophenone Product Specifications.Link

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles.Link

  • European Journal of Medicinal Chemistry. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non-ulcerogenic anti-inflammatory agents.[4]Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted with the highest standards of safety and environmental responsibility. 3'-Bromo-4'-(1-imidazolyl)acetophenone is a heterocyclic ketone of interest in medicinal chemistry and materials science. While its full toxicological profile is not extensively documented, its structure—incorporating a brominated aromatic ring and an imidazole moiety—necessitates a cautious and systematic approach to its disposal. This guide provides a procedural framework grounded in established chemical safety principles to manage and dispose of this compound and its associated waste streams effectively.

The core principle of this guide is risk mitigation. Due to the presence of a halogen (bromine) and a nitrogen-containing heterocyclic ring (imidazole), this compound must be treated as a hazardous substance. The procedures outlined below are designed to be a self-validating system, ensuring safety through careful segregation, containment, and documentation.

Hazard Assessment and Classification

Before any handling or disposal, a thorough understanding of the potential hazards is crucial. While a specific Safety Data Sheet (SDS) for 3'-Bromo-4'-(1-imidazolyl)acetophenone is not widely available, we can infer its likely hazard profile from its constituent chemical groups: brominated acetophenones and imidazole.

  • Brominated Aromatic Compounds : Compounds like 3'-Bromoacetophenone and 4'-Bromoacetophenone are known to be irritants.[1][2][3] They can cause skin, eye, and respiratory irritation.[1][2][3]

  • Imidazole : Imidazole is classified as acutely toxic and corrosive.[4] It can cause severe skin burns and eye damage.[4]

  • Halogenated Organic Compounds : As a class, halogenated organic compounds are often persistent in the environment and can be toxic. Their incineration requires specialized facilities equipped to handle and neutralize the resulting acidic gases (like hydrogen bromide).[5]

Based on this analysis, 3'-Bromo-4'-(1-imidazolyl)acetophenone should be handled as a hazardous substance with the following potential classifications.

Hazard Category Anticipated Classification & Rationale Primary Sources
Acute Toxicity Category 4 (Oral) ; Harmful if swallowed. Based on the known toxicity of imidazole.[1][4]Elemental Microanalysis[4], Sisco Research Laboratories[1]
Skin Corrosion/Irritation Category 2 ; Causes skin irritation. A common property of brominated acetophenones and a lesser effect of corrosive imidazole.[1][2][3]Sisco Research Laboratories[1], Thermo Fisher Scientific[2], PubChem[3]
Serious Eye Damage/Irritation Category 2 ; Causes serious eye irritation. Both parent structures are known eye irritants.[1][2][3]Sisco Research Laboratories[1], Thermo Fisher Scientific[2], PubChem[3]
Environmental Hazard Hazardous to the Aquatic Environment . Halogenated organics can be persistent and harmful to aquatic life.General principle for halogenated compounds.

Personal Protective Equipment (PPE) and Handling

All waste handling and disposal procedures must be conducted within a properly functioning certified laboratory chemical fume hood.[6]

Mandatory PPE includes:

  • Eye Protection : ANSI Z87.1 certified safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection : Nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1]

  • Body Protection : A flame-resistant lab coat.

  • Respiratory Protection : Not generally required if handled exclusively within a fume hood. However, if there is any risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in ensuring safe disposal. Mixing incompatible waste streams is a common cause of laboratory accidents.[7]

Protocol 1: Segregation of Waste Streams
  • Establish Designated Waste Containers : Before starting your experiment, prepare clearly labeled, dedicated hazardous waste containers. For this compound, you will need at least three:

    • Solid Halogenated Organic Waste : For solid 3'-Bromo-4'-(1-imidazolyl)acetophenone, contaminated spatulas, weigh boats, and contaminated consumables like gloves and paper towels.

    • Liquid Halogenated Organic Waste : For solutions containing 3'-Bromo-4'-(1-imidazolyl)acetophenone.

    • Sharps Waste : For any contaminated needles or broken glass.[8]

  • Solid Waste Collection :

    • Place all solid waste contaminated with 3'-Bromo-4'-(1-imidazolyl)acetophenone into the "Solid Halogenated Organic Waste" container.

    • This includes unused pure compound, reaction byproducts, and contaminated personal protective equipment (PPE) like gloves.

  • Liquid Waste Collection :

    • Collect all liquid waste containing the compound in a dedicated, leak-proof "Liquid Halogenated Organic Waste" container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).[9][10]

    • Crucially, do not mix this waste stream with non-halogenated organic waste .[8][10] This is because halogenated waste requires a specific high-temperature incineration process with scrubbers to neutralize acidic gases like HBr.[5] Mixing complicates and increases the cost of disposal.

    • The container must be kept closed with a secure cap when not in use.[11]

    • Leave at least 10% headspace in the container to allow for vapor expansion.[9]

  • Avoid Incompatibilities :

    • Based on the imidazole component, this waste is incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[6][7] Ensure these substances are not added to the same waste container.

Container Management and Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Labeling : All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[11]

  • Content Identification : The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "3'-Bromo-4'-(1-imidazolyl)acetophenone" and any solvents present. Chemical formulas or abbreviations are not acceptable.[11]

  • Hazard Pictograms : The label should include appropriate GHS pictograms (e.g., exclamation mark for irritant/harmful, corrosive symbol).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3'-Bromo-4'-(1-imidazolyl)acetophenone and associated materials.

G cluster_0 Point of Generation (in Fume Hood) cluster_1 Segregation & Collection cluster_2 Decontamination & Final Steps cluster_3 Final Disposal WasteGen Waste Generated (Solid, Liquid, Sharps) IsSolid Solid Waste? WasteGen->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Collect in Labeled 'Solid Halogenated Organic Waste' Container IsSolid->SolidContainer Yes IsSharp Sharp? IsLiquid->IsSharp No LiquidContainer Collect in Labeled 'Liquid Halogenated Organic Waste' Container IsLiquid->LiquidContainer Yes SharpsContainer Collect in Puncture-Proof 'Sharps' Container IsSharp->SharpsContainer Yes EmptyContainer Empty Reagent Bottle? IsSharp->EmptyContainer No EHSOffice Arrange Pickup with Institutional Environmental Health & Safety (EHS) Office SolidContainer->EHSOffice LiquidContainer->EHSOffice SharpsContainer->EHSOffice Rinse Triple-Rinse with Appropriate Solvent (e.g., Acetone) EmptyContainer->Rinse Yes EmptyContainer->EHSOffice No CollectRinsate Collect Rinsate in 'Liquid Halogenated Organic Waste' Container Rinse->CollectRinsate DisposeContainer Deface Label & Dispose of Bottle in Glass Waste CollectRinsate->DisposeContainer

Caption: Disposal workflow for 3'-Bromo-4'-(1-imidazolyl)acetophenone.

Decontamination and Disposal of Empty Containers

Empty reagent bottles that once held 3'-Bromo-4'-(1-imidazolyl)acetophenone are not considered regular trash. They must be decontaminated first.

Protocol 2: Empty Container Decontamination
  • Initial Rinse : In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11]

  • Collect Rinsate : Each rinse (the "rinsate") must be collected and added to your "Liquid Halogenated Organic Waste" container.[11] This is because the rinsate is now considered hazardous waste.

  • Final Preparation : After triple-rinsing, allow the container to air dry completely in the back of the fume hood.

  • Disposal : Once dry and free of residue, completely deface or remove the original label.[12] The clean, unlabeled container can then be disposed of in the appropriate laboratory glass recycling or trash bin.[12]

Final Disposal Procedure

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]

The final step is to arrange for professional disposal. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] They have the expertise and facilities to handle and dispose of halogenated organic waste in compliance with all federal, state, and local regulations.[5][9]

References

  • Imidazole - University of Washington. (2025). University of Washington Environmental Health & Safety.
  • Imidazole Standard Operating Procedure. (n.d.). University of Washington.
  • Imidazole Safety D
  • IMIDAZOLE Safety Data Sheet. (2024). Elemental Microanalysis.
  • 4'-Bromoacetophenone Safety Data Sheet. (2009). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division.
  • Safe disposal and recycling methods for bromine. (2025). Ideal Response.
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • Properly Managing Chemical Waste in Labor
  • 4-Bromo Acetophenone Material Safety Data Sheet. (n.d.).
  • 3'-Bromoacetophenone Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 3'-Bromoacetophenone Hazard Summary. (2025).
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.

Sources

Personal protective equipment for handling 3'-Bromo-4'-(1-imidazolyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3'-Bromo-4'-(1-imidazolyl)acetophenone is a specialized pharmaceutical intermediate, often utilized in the synthesis of azole-class antifungal agents or kinase inhibitors. Its structure combines a halogenated aromatic ring with an imidazole heterocycle and a ketone moiety.

Handling this compound requires a safety strategy that addresses the cumulative risks of its functional groups.[1][2] As a Senior Application Scientist, I advise treating this substance with Band 4 Potent Compound protocols until specific toxicological data proves otherwise, due to the sensitizing potential of halogenated aromatics and the corrosive nature of imidazoles.

Chemical Hazard Decomposition

To understand why specific PPE is required, we must analyze the molecule's functional components:

Functional GroupAssociated HazardPhysiological Impact
Bromine Substituent Alkylating potential / Heavy halogenHigh potential for skin sensitization and mucosal irritation.
Imidazole Ring Basic nitrogen heterocycleCorrosive to eyes and mucous membranes; potential respiratory sensitizer.
Acetophenone Core Aromatic KetoneFacilitates dermal absorption; CNS depressant at high concentrations.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard laboratory PPE is insufficient due to the fine powder nature of the solid and the permeation risks of the ketone moiety in solution.

Protective Gear Specifications

The following table outlines the minimum requirements for handling this compound in a research setting.

Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory P100 / N95 + Fume Hood Solid State: Use a NIOSH-approved N95 or P100 particulate respirator during weighing to prevent inhalation of fine dust.Solution: All work must be performed in a Class II fume hood.
Ocular Chemical Splash Goggles Do not use safety glasses. The imidazole moiety poses a risk of severe eye damage if dust settles on the cornea. Goggles provide a seal against airborne particulates.
Dermal (Hand) Double Nitrile (0.11mm min) Inner Layer: 4 mil Nitrile (Inspection layer).Outer Layer: 5-8 mil Nitrile (Barrier layer).Note: Acetophenone derivatives can degrade latex; nitrile is required.
Body Tyvek® Lab Coat / Apron Standard cotton coats are porous. Use a disposable Tyvek sleeve or apron over the lab coat during weighing to prevent dust entrapment in fabric fibers.
PPE Selection Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on the state of the matter.

PPE_Selection Start Activity Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid DustRisk Risk: Inhalation & Corneal Etching Solid->DustRisk SplashRisk Risk: Dermal Absorption & Solvent Permeation Liquid->SplashRisk PPE_Solid REQ: Chemical Goggles + N95 Mask + Double Gloves DustRisk->PPE_Solid PPE_Liquid REQ: Fume Hood Sash Low + Long-Cuff Nitrile Gloves SplashRisk->PPE_Liquid

Figure 1: Decision logic for PPE selection based on the physical state of the intermediate.

Operational Protocols

Weighing and Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Engineering Control: Place the balance inside a chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar if available. Halogenated powders often carry static charges, causing them to "jump" and disperse.

  • Technique: Use a disposable spatula. Do not return excess material to the stock container to avoid cross-contamination and dust generation.

Solubilization and Reaction
  • Solvent Choice: When dissolving 3'-Bromo-4'-(1-imidazolyl)acetophenone, be aware that ketone-based solvents (like acetone) may permeate gloves faster.

  • Temperature Control: If heating is required, ensure a reflux condenser is properly seated before heating begins to prevent the release of brominated vapors.

Emergency Response & Disposal

Spill Management Workflow

In the event of a spill, immediate action is required to prevent contamination of the lab environment.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Action_Powder 1. Dampen paper towel (prevent dust) 2. Wipe gently (do not sweep) 3. Place in HazWaste Powder->Action_Powder Action_Liquid 1. Cover with Vermiculite/Pad 2. Do NOT use water (spreads organic) 3. Place in HazWaste Liquid->Action_Liquid Decon Decontaminate Area: Wash with dilute soap/water (Imidazole is basic; soap removes residue) Action_Powder->Decon Action_Liquid->Decon

Figure 2: Protocol for containing and cleaning spills safely.[3][4]

Waste Disposal[3][4][5]
  • Classification: This material must be treated as Halogenated Organic Waste .

  • Segregation: Do not mix with acidic waste streams immediately, as the imidazole ring is basic and may generate heat upon neutralization.

  • Labeling: Clearly tag the waste container with "Contains Halogenated Aromatics" and "Imidazole Derivatives."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Acetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: General Requirements (29 CFR 1910.132). Retrieved from [Link][5]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Bromo-4'-(1-imidazolyl)acetophenone
Reactant of Route 2
Reactant of Route 2
3'-Bromo-4'-(1-imidazolyl)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.